1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-ethylsulfonyl-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-2-18(16,17)8-4-3-6(13(14)15)5-7(8)9(10,11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIJSHXMSSLUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to the incorporation of three key pharmacophores: an arylsulfone, a nitro group, and a trifluoromethyl moiety. Each of these functional groups is known to modulate the physicochemical and biological properties of small molecules, such as metabolic stability, lipophilicity, and receptor binding affinity. This guide details a robust, two-step synthetic pathway, offers in-depth mechanistic insights, and presents a thorough characterization of the target compound using modern analytical techniques. The protocols and data presented herein are designed to be a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Scientific Rationale
The strategic combination of specific functional groups is a cornerstone of modern drug design. The title compound, this compound, serves as an exemplary scaffold for exploring structure-activity relationships (SAR). The arylsulfone group is a bioisostere for other functionalities and can act as a hydrogen bond acceptor, influencing solubility and pharmacokinetic profiles.[1] The trifluoromethyl group is widely employed to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[2] The nitro group, a potent electron-withdrawing group, significantly modulates the electronic properties of the aromatic ring and can be a precursor for the corresponding amine, opening avenues for further derivatization.
This guide presents a logical and efficient synthetic approach to this promising molecule, beginning with the commercially available starting material, 2-chloro-5-nitrobenzotrifluoride. The subsequent detailed characterization provides a benchmark for researchers to confirm the successful synthesis and purity of this compound.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound is efficiently achieved through a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the thioether precursor via the reaction of 2-chloro-5-nitrobenzotrifluoride with sodium ethanethiolate.
-
Oxidation: Conversion of the intermediate thioether to the final sulfone product.
Caption: Overall synthetic pathway for this compound.
Step 1: Synthesis of 1-(Ethylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene
Mechanistic Insight: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aromatic ring of 2-chloro-5-nitrobenzotrifluoride is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups stabilize the negatively charged Meisenheimer complex intermediate, particularly when they are ortho or para to the leaving group (in this case, the chloride).[3] The ethanethiolate anion acts as the nucleophile, displacing the chloride to form the desired thioether.
Experimental Protocol:
-
To a solution of 2-chloro-5-nitrobenzotrifluoride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium ethanethiolate (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Ethylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
Mechanistic Insight: The oxidation of the electron-rich sulfur atom of the thioether to a sulfone is a well-established transformation.[4] Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[4][5] The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone. Using at least two equivalents of the oxidizing agent ensures the complete conversion to the sulfone.[6]
Experimental Protocol:
-
Dissolve the crude 1-(Ethylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) from the previous step in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ≥2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are no longer observed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Comprehensive Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₈F₃NO₄S |
| Molecular Weight | 283.23 g/mol |
| Appearance | Expected to be a solid at room temperature. |
Spectroscopic Data (Predicted)
Caption: A typical experimental workflow for synthesis and characterization.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group. The aromatic region will display a complex splitting pattern due to the trisubstituted nature of the benzene ring. The electron-withdrawing nature of the nitro and sulfonyl groups will cause the aromatic protons to appear in the downfield region (δ 8.0-9.0 ppm).[7] The ethyl group will exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region.
-
Predicted Shifts: δ ~8.8-8.2 (m, 3H, Ar-H), ~3.6 (q, 2H, -SO₂CH₂CH₃), ~1.4 (t, 3H, -SO₂CH₂CH₃).
-
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The aromatic carbons will resonate in the δ 120-150 ppm range. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[8] The carbons of the ethyl group will be observed in the aliphatic region.
-
Predicted Shifts: Aromatic carbons between δ 120-150, CF₃ at ~δ 122 (q), -SO₂CH₂- at ~δ 55, and -SO₂CH₂CH₃ at ~δ 7.
-
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Predicted Shift: ~ -60 to -65 ppm (relative to CFCl₃).[8]
-
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
-
Sulfonyl Group (SO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected.[9]
-
Predicted Frequencies: ~1350-1300 cm⁻¹ (asymmetric stretch) and ~1160-1120 cm⁻¹ (symmetric stretch).
-
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands will be present.
-
Predicted Frequencies: ~1550-1500 cm⁻¹ (asymmetric stretch) and ~1370-1330 cm⁻¹ (symmetric stretch).
-
-
Aromatic Ring: C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.[10]
-
C-F Bonds: Strong absorptions due to C-F stretching are expected in the 1300-1000 cm⁻¹ region.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 283.
-
Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z -46) and NO (m/z -30).[11] Fragmentation of the ethylsulfonyl group may also be observed.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route to this compound, a compound with significant potential in the field of drug discovery. The detailed experimental protocols, grounded in established chemical principles, provide a clear path for its preparation. Furthermore, the comprehensive predicted characterization data serves as a crucial reference for researchers to verify the structure and purity of the synthesized molecule. This document is intended to empower scientists to access this valuable chemical scaffold for their research endeavors.
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Physical and chemical properties of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and safety properties of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene , a key intermediate in the synthesis of novel therapeutic agents and agrochemicals. This document is intended to equip researchers and drug development professionals with the critical knowledge required for its effective and safe utilization in the laboratory and beyond.
Molecular Identity and Physicochemical Properties
This compound, with the CAS Number 1820615-46-0, is a substituted aromatic compound featuring an electron-withdrawing nitro group, a trifluoromethyl group, and an ethanesulfonyl moiety. These functional groups collectively impart unique electronic and steric characteristics, making it a valuable building block in medicinal chemistry and materials science.
Structural and Molecular Data
The structural arrangement of the substituents on the benzene ring significantly influences the molecule's reactivity and intermolecular interactions. The trifluoromethyl group at the 2-position and the ethanesulfonyl group at the 1-position create a sterically hindered environment around the nitro group at the 4-position.
Figure 1. Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1820615-46-0 | [1][2] |
| Molecular Formula | C₉H₈F₃NO₄S | [3] |
| Molecular Weight | 283.2 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Boiling Point (Predicted) | 391.9 ± 42.0 °C | [3] |
| Density (Predicted) | 1.466 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in organic solvents, slightly soluble in water | [1] |
Note: Predicted values are computationally derived and should be confirmed by experimental data when available.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons and the ethyl group of the ethanesulfonyl moiety. The aromatic region will likely show complex splitting patterns due to the dissymmetric substitution of the benzene ring. The chemical shifts will be influenced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups.
¹³C NMR: The carbon NMR spectrum will provide valuable information on the carbon skeleton. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The aromatic carbons will resonate in the downfield region, with their chemical shifts influenced by the nature and position of the substituents.
¹⁹F NMR: A single, sharp signal is expected in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:
-
NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
SO₂ stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group, expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.
-
C-F stretching: Strong absorptions in the region of 1000-1400 cm⁻¹ are characteristic of the trifluoromethyl group.
-
Aromatic C-H and C=C stretching: Vibrations typical for a substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometric analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the stability of the resulting fragments, with common losses including the nitro group (NO₂), the ethyl group, and potentially the entire ethanesulfonyl moiety.
Synthesis and Reactivity
This compound is a synthetic intermediate. While a specific, detailed experimental protocol for its synthesis is not widely published, a plausible synthetic route can be devised based on established methodologies for the synthesis of nitroaromatic sulfones.
Proposed Synthetic Pathway
A logical approach to the synthesis involves a two-step process starting from a commercially available precursor, such as 4-chloro-1-nitro-2-(trifluoromethyl)benzene.
Figure 2. Proposed synthetic workflow for this compound.
Step 1: Nucleophilic Aromatic Substitution
The synthesis would likely begin with the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-1-nitro-2-(trifluoromethyl)benzene with sodium ethanethiolate. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating this reaction.
Step 2: Oxidation
The resulting thioether, 1-(ethylthio)-4-nitro-2-(trifluoromethyl)benzene, would then be oxidized to the corresponding sulfone. This oxidation can be achieved using a variety of oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Careful control of the reaction conditions is necessary to ensure complete oxidation to the sulfone without over-oxidation or side reactions.
Reactivity Profile
The reactivity of this compound is largely dictated by its functional groups:
-
Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amino group. This transformation opens up a wide range of subsequent chemical modifications, such as amide bond formation, diazotization, and other reactions common in drug discovery.
-
Aromatic Ring: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, although the existing substitution pattern may direct incoming nucleophiles to specific positions.
-
Sulfonyl Group: The ethanesulfonyl group is generally stable under many reaction conditions but can influence the electronic properties of the aromatic ring.
Applications in Drug Discovery and Agrochemicals
The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.
-
Pharmaceuticals: The trifluoromethyl group is a common motif in many modern pharmaceuticals, often enhancing metabolic stability and lipophilicity. The nitro group can be a key pharmacophore or can be converted to an amine to serve as a point for further molecular elaboration.
-
Agrochemicals: The presence of a trifluoromethyl group and a nitroaromatic system is also found in a number of herbicides and pesticides. This compound serves as a precursor for the development of new agrochemical agents.
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
Table 2: Hazard and Precautionary Information
| Hazard Statement | Precautionary Statement | Source |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | [4] |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[5][6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a key chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its unique structural features provide a versatile platform for the development of novel, biologically active molecules. A thorough understanding of its physical and chemical properties, as well as strict adherence to safety and handling protocols, is essential for its successful and safe application in research and development.
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Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Initiating Spectroscopic Analysis
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Unraveling the Ambiguity of CAS Number 1820615-46-0: A Case of Conflicting Chemical Identities
Columbus, OH – An in-depth investigation into the chemical substance associated with CAS number 1820615-46-0 has revealed a significant discrepancy in its identification across various commercial chemical supplier databases, while authoritative chemical registries such as PubChem and ChemSpider show no record of this identifier. This ambiguity makes it impossible to definitively ascertain the compound's properties and uses, highlighting a critical challenge in chemical data management and verification.
Initial searches for CAS number 1820615-46-0 presented two distinct chemical identities:
-
(1S,3R)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid [1]
-
1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene [2][3][4]
The concurrent association of a single CAS number with two fundamentally different chemical structures is a significant point of concern for researchers, scientists, and drug development professionals who rely on the accuracy of these identifiers for their work. The CAS (Chemical Abstracts Service) Registry is the globally recognized standard for chemical substance identification, with each number uniquely assigned to a single substance. The existence of conflicting information for a given CAS number in the public domain, particularly on commercial platforms, can lead to confusion, erroneous procurement, and potentially compromise research outcomes.
Further attempts to resolve this conflict by consulting major authoritative chemical databases proved unsuccessful. Searches for CAS number 1820615-46-0 in PubChem, a comprehensive public database of chemical substances and their activities maintained by the National Institutes of Health (NIH), and ChemSpider, a chemical database owned by the Royal Society of Chemistry, yielded no results. The absence of this CAS number in these well-regarded, non-commercial databases suggests that the number may be invalid, obsolete, or not yet publicly cataloged by these entities.
Given the lack of a verifiable, single chemical identity for CAS number 1820615-46-0 from authoritative sources, it is not feasible to provide an in-depth technical guide on its properties and uses. Any attempt to do so would be speculative and could propagate incorrect information.
This situation underscores the importance of cross-referencing chemical identifiers with authoritative databases before initiating research or procurement. For professionals in the field of chemical research and drug development, it is crucial to rely on verified sources for chemical information to ensure the integrity and reproducibility of their scientific endeavors. Until the discrepancy surrounding CAS number 1820615-46-0 is resolved by the entities that have listed it, any information associated with this number should be treated with extreme caution.
Sources
The Definitive Guide to the Structural Elucidation of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the structural elucidation of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene, a compound featuring a complex substitution pattern on a benzene ring. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a holistic and self-validating approach. This document moves beyond a simple recitation of techniques, offering insights into the strategic selection of experiments and the causal links between spectral features and molecular structure.
Introduction: A Molecule of Interest
This compound (C₉H₈F₃NO₄S) is a multifaceted aromatic compound. Its structure, featuring a trifluoromethyl group, a nitro group, and an ethanesulfonyl group, suggests its potential utility as an intermediate in the synthesis of agrochemicals and pharmaceuticals. The presence of these three distinct and strongly electron-influencing groups necessitates a multi-pronged analytical approach to unequivocally confirm its constitution and substitution pattern. This guide will systematically deconstruct the molecule's structure by leveraging the unique information provided by various spectroscopic techniques.
The Strategic Workflow for Structure Elucidation
A logical and efficient workflow is critical to prevent ambiguity and ensure a confident structure assignment. The chosen strategy begins with techniques that provide broad functional group information and progresses to those that offer detailed connectivity and spatial arrangement data.
Caption: A strategic workflow for the structural elucidation of this compound.
Mass Spectrometry: Determining the Molecular Blueprint
Rationale: The initial step in any structure elucidation is to determine the molecular weight and, if possible, the molecular formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose, providing a highly accurate mass measurement that can be used to deduce the elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as acetonitrile or methanol.
-
Ionization: The sample is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
Desolvation: The charged droplets are passed through a heated capillary, causing the solvent to evaporate and leaving behind charged molecular ions.
-
Mass Analysis: The ions are accelerated into the time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined based on the time it takes for them to travel the length of the flight tube.
Data Presentation & Interpretation:
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 284.0151 | 284.0155 | Protonated molecular ion |
| [M+Na]⁺ | 306.0071 | 306.0074 | Sodium adduct of the molecule |
| Molecular Formula | C₉H₈F₃NO₄S | Consistent with observed high-resolution mass data |
The high-resolution mass spectrum provides a molecular weight of 283.2 g/mol . The observation of the protonated molecule at m/z 284.0155 is consistent with the expected molecular formula of C₉H₈F₃NO₄S. The fragmentation pattern in tandem MS/MS experiments can offer further structural clues. Nitroaromatic compounds often exhibit characteristic losses of NO₂ (46 Da) and NO (30 Da)[1]. The cleavage of the ethyl group from the sulfonyl moiety is also a probable fragmentation pathway.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of the key structural motifs of this compound.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR beam is passed through the crystal, and the attenuated evanescent wave is measured by the detector.
-
Spectrum Generation: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Data Presentation & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | Aromatic C-H stretching |
| 2980-2850 | Weak | Aliphatic C-H stretching (ethyl group) |
| 1610, 1480 | Medium | Aromatic C=C stretching |
| 1530, 1350 | Strong | Asymmetric and symmetric NO₂ stretching |
| 1320, 1150 | Strong | Asymmetric and symmetric SO₂ stretching |
| 1250-1000 | Strong | C-F stretching (trifluoromethyl group) |
The IR spectrum confirms the presence of all the key functional groups. The strong absorptions at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The strong bands around 1320 cm⁻¹ and 1150 cm⁻¹ are indicative of the sulfonyl group[2][3][4]. The presence of the trifluoromethyl group is supported by strong C-F stretching vibrations in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the ethyl group, are also observed in their expected regions[5][6][7][8].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle
Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, we can determine the connectivity of atoms and the chemical environment of each nucleus.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra (¹H, ¹³C, DEPT-135, and ¹⁹F) are acquired.
¹H NMR Spectroscopy
Data Presentation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.65 | d | 1H | 2.5 | H-3 |
| 8.45 | dd | 1H | 8.8, 2.5 | H-5 |
| 8.15 | d | 1H | 8.8 | H-6 |
| 3.40 | q | 2H | 7.4 | -SO₂CH₂CH₃ |
| 1.35 | t | 3H | 7.4 | -SO₂CH₂CH₃ |
Interpretation: The aromatic region of the ¹H NMR spectrum displays an AMX spin system, which is characteristic of a 1,2,4-trisubstituted benzene ring. The downfield chemical shifts of all aromatic protons are consistent with the presence of three strong electron-withdrawing groups. The proton at 8.65 ppm appears as a doublet with a small coupling constant (J = 2.5 Hz), indicative of a meta-coupling, and is assigned to H-3, which is deshielded by the adjacent nitro group and the ortho-trifluoromethyl group. The proton at 8.45 ppm is a doublet of doublets, showing both ortho (J = 8.8 Hz) and meta (J = 2.5 Hz) couplings, and is assigned to H-5. The proton at 8.15 ppm is a doublet with a large ortho coupling constant (J = 8.8 Hz), corresponding to H-6. The ethyl group of the ethanesulfonyl substituent is clearly identified by the quartet at 3.40 ppm and the triplet at 1.35 ppm, with a typical vicinal coupling constant of 7.4 Hz.
¹³C NMR and DEPT-135 Spectroscopy
Data Presentation:
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 150.2 | C | C-4 |
| 142.5 | C | C-1 |
| 134.8 (q, J ≈ 35 Hz) | C | C-2 |
| 130.1 | CH | C-6 |
| 126.4 | CH | C-5 |
| 122.8 (q, J ≈ 274 Hz) | C | -CF₃ |
| 121.5 (q, J ≈ 4 Hz) | CH | C-3 |
| 54.6 | CH₂ | -SO₂CH₂CH₃ |
| 7.8 | CH₃ | -SO₂CH₂CH₃ |
Interpretation: The ¹³C NMR spectrum shows all nine expected carbon signals. The DEPT-135 experiment helps to distinguish between quaternary carbons, methine (CH), methylene (CH₂), and methyl (CH₃) groups. The signal for the trifluoromethyl carbon appears as a quartet around 122.8 ppm with a large one-bond C-F coupling constant (J ≈ 274 Hz). The carbon attached to the trifluoromethyl group (C-2) also shows a quartet at 134.8 ppm due to a two-bond C-F coupling (J ≈ 35 Hz). The aromatic CH carbon adjacent to the CF₃ group (C-3) exhibits a smaller quartet splitting. The downfield quaternary carbons at 150.2 ppm and 142.5 ppm are assigned to the carbons bearing the nitro and ethanesulfonyl groups, respectively. The aliphatic carbons of the ethyl group are observed at 54.6 ppm (-CH₂-) and 7.8 ppm (-CH₃-).
Caption: Connectivity of this compound as deduced from NMR data.
¹⁹F NMR Spectroscopy
Data Presentation:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -62.5 | s | -CF₃ |
Interpretation: The ¹⁹F NMR spectrum shows a single singlet at approximately -62.5 ppm, which is a characteristic chemical shift for a trifluoromethyl group attached to an aromatic ring. The absence of any coupling in the proton-decoupled ¹⁹F NMR spectrum confirms that there are no other fluorine atoms in the molecule for it to couple with. This provides unequivocal evidence for the presence of the -CF₃ group.
Conclusion: A Confirmed Structure
The collective evidence from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides an unambiguous and self-validating structural assignment for this compound. Mass spectrometry established the correct molecular formula. IR spectroscopy confirmed the presence of the key nitro, sulfonyl, and trifluoromethyl functional groups. Finally, detailed 1D and 2D NMR analysis elucidated the precise connectivity of the atoms, confirming the 1,2,4-trisubstitution pattern on the benzene ring. This systematic approach exemplifies the rigorous standards required in modern chemical analysis and is essential for advancing research and development in the chemical and pharmaceutical sciences.
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Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
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ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]
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The Dual-Edged Sword: A Technical Guide to the Reactivity of the Trifluoromethyl Group in Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Synergy of Potent Electron-Withdrawing Groups
The strategic placement of a trifluoromethyl (CF₃) group on a nitroaromatic scaffold creates a class of compounds with exceptional utility in medicinal chemistry, agrochemicals, and materials science.[1][2] The CF₃ group, a powerful electron-withdrawing substituent, profoundly influences the molecule's pharmacokinetic and pharmacodynamic profiles, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[3][4] When combined with the potent electron-withdrawing and resonance-stabilizing capabilities of a nitro (NO₂) group, the aromatic ring becomes highly activated or deactivated towards specific transformations, offering a rich and tunable chemical landscape.
This technical guide provides an in-depth exploration of the reactivity of this important chemical motif. It will delve into the causality behind experimental choices for key transformations, provide field-proven insights into reaction mechanisms, and offer detailed protocols for critical synthetic steps.
The Electronic Landscape: A Tale of Two Electron Sinks
The core of a trifluoromethyl-substituted nitroaromatic compound's reactivity lies in the powerful electron-withdrawing nature of both functional groups.
-
Trifluoromethyl Group (CF₃): This group exerts a strong inductive effect (-I) due to the high electronegativity of the three fluorine atoms.[5] This effect polarizes the C-F bonds, drawing electron density away from the attached aromatic ring.[5] Unlike many other substituents, its resonance effect is negligible. The CF₃ group is also highly lipophilic, a property that can enhance a molecule's ability to cross cell membranes.[1][6]
-
Nitro Group (NO₂): The nitro group is also a potent electron-withdrawing group, acting through both a strong inductive effect (-I) and a significant resonance effect (-M). It can delocalize the negative charge of intermediates, a crucial factor in nucleophilic aromatic substitution.
The combined electronic influence of these two "electron sinks" renders the aromatic ring exceptionally electron-deficient. This electronic state dictates the primary reactive pathways available to these molecules.
Key Reactive Pathways: Harnessing Electron Deficiency
The pronounced electron-poor nature of the aromatic ring in trifluoromethyl-nitroaromatic compounds opens up specific and highly useful reactive avenues while shutting down others.
Nucleophilic Aromatic Substitution (SNAr): A Favored Pathway
The most significant reaction pathway for these compounds is Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing properties of the CF₃ and NO₂ groups activate the ring, making it susceptible to attack by nucleophiles.[7][8]
Mechanism and Regioselectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9]
-
Addition: A nucleophile attacks the carbon atom bearing a suitable leaving group (typically a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][10]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.[9]
The key to a successful SNAr reaction is the stabilization of the negatively charged Meisenheimer complex. This is where the strategic placement of the CF₃ and NO₂ groups is critical. For effective stabilization through resonance, the electron-withdrawing groups must be positioned ortho or para to the leaving group.[7][11] A meta positioning only offers weaker inductive stabilization.[11]
Diagram: SNAr Mechanism on a Trifluoromethyl-Nitroaromatic Compound
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Selective Reduction of the Nitro Group: Gateway to Anilines
The conversion of the nitro group to an amine is a cornerstone transformation in organic synthesis, providing a gateway to a vast array of further functionalization.[12] In the context of trifluoromethyl-nitroaromatic compounds, this reduction must be performed chemoselectively, leaving the CF₃ group intact.
Methodology and Causality:
-
Catalytic Transfer Hydrogenation (CTH): This is a widely used and highly effective method.[13][14] It offers a safer and more convenient alternative to using high-pressure hydrogen gas.[13]
-
Hydrogen Donors: Common hydrogen donors include hydrazine hydrate, ammonium formate, and formic acid.[13][15]
-
Catalysts: Palladium on carbon (Pd/C) is a common catalyst.[13] For substrates with labile halogens, sulfided platinum on carbon (Pt/C) can be used to prevent dehalogenation.[16]
-
Mechanism: The catalyst facilitates the transfer of hydrogen from the donor molecule to the nitro group, leading to its reduction. The conditions are generally mild, which is crucial for preserving the C-F bonds of the trifluoromethyl group.
-
-
Metal/Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are also effective and often used in industrial settings due to their low cost.[16]
Quantitative Data on Nitro Group Reduction:
| Catalyst System | Hydrogen Donor | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 5% Pd/C | Hydrazine Hydrate | Methanol | Reflux (80) | 5 min | >95 | [13] |
| 10% Pd/C | Ammonium Formate | Methanol | RT | 1-2 h | >99 | [16] |
| Fe/NH₄Cl | - | Ethanol/Water | Reflux | 2-4 h | High | [12] |
| SnCl₂·2H₂O | - | Ethanol | Reflux | 1-3 h | High | [16] |
Experimental Protocol: Selective Reduction of 4-Nitro-3-(trifluoromethyl)benzonitrile via CTH
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Nitro-3-(trifluoromethyl)benzonitrile (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ammonium formate (HCOONH₄) (3.0-5.0 mmol)
-
Methanol (10-20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 4-nitro-3-(trifluoromethyl)benzonitrile (1.0 mmol) and methanol (10-20 mL).
-
Stir the mixture to dissolve the starting material.
-
Carefully add ammonium formate (3.0-5.0 mmol) to the solution.
-
To this stirring solution, add 10% Pd/C (5-10 mol% by weight).
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (or stir at room temperature, depending on substrate reactivity).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product, 4-amino-3-(trifluoromethyl)benzonitrile, can be purified by recrystallization or column chromatography if necessary.
Transformations of the Trifluoromethyl Group
While the CF₃ group is generally robust, under certain harsh conditions, it can undergo transformations. These reactions are less common but are important to consider.
-
Hydrolysis: The hydrolysis of a CF₃ group to a carboxylic acid (COOH) is a challenging transformation due to the strength of the C-F bonds. It typically requires forcing conditions, such as strong acids or bases at high temperatures.[17][18] The presence of the nitro group, which further deactivates the ring, can make this transformation even more difficult.
-
C-F Bond Functionalization: Recent advances have explored the selective activation and functionalization of a single C-F bond within the CF₃ group, although this is a highly specialized area of research.[19]
Applications in Drug Development: The Power of the Trifluoromethyl-Nitroaromatic Scaffold
The unique reactivity and physicochemical properties of trifluoromethyl-nitroaromatic compounds make them valuable intermediates in the synthesis of pharmaceuticals.[2][20]
-
Nilutamide: An antiandrogen medication used in the treatment of prostate cancer. Its synthesis involves the reaction of a trifluoromethyl-substituted aniline with an isocyanate. The aniline precursor is derived from the corresponding nitroaromatic compound.
-
Flutamide: Another non-steroidal antiandrogen used to treat prostate cancer. The synthesis of flutamide relies on a 4-nitro-3-(trifluoromethyl)aniline intermediate.[2][21]
-
Bicalutamide: A more recent antiandrogen medication, its synthesis also utilizes trifluoromethyl-nitroaromatic precursors.
The CF₃ group in these drugs often enhances their metabolic stability and binding affinity to the androgen receptor.[3][6]
Diagram: Synthetic Workflow for Trifluoromethyl-Aniline Precursors
Caption: A general synthetic workflow from trifluoromethyl-nitroaromatics to aniline drug precursors.
Conclusion
The interplay between the trifluoromethyl and nitro groups on an aromatic ring creates a powerful and versatile chemical entity. The profound electron deficiency of the ring strongly favors nucleophilic aromatic substitution, providing a reliable method for introducing a wide range of functional groups. Furthermore, the selective reduction of the nitro group to an amine offers a critical entry point for the synthesis of complex molecules, particularly in the realm of drug discovery. Understanding the underlying electronic principles and the corresponding reactivity patterns is essential for any scientist working to harness the full potential of these valuable compounds.
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The Ethanesulfonyl Group: A Versatile Modulator of Chemical Reactivity and Biological Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The ethanesulfonyl group (CH₃CH₂SO₂-), a seemingly simple alkylsulfonyl moiety, is a powerful and versatile tool in the arsenal of the modern chemist. Its profound influence on molecular properties stems from a unique combination of strong electron-withdrawing character, moderate steric bulk, and the ability to form highly stable anions. This guide provides an in-depth exploration of the multifaceted role of the ethanesulfonyl group in modifying chemical reactivity. We will dissect its fundamental electronic and steric effects, elucidate its function as an exceptional leaving group in substitution and elimination reactions, and detail its strategic applications as a protecting group. Furthermore, this paper will delve into its critical role in medicinal chemistry, where it serves as a key bioisostere and a modulator of structure-activity relationships (SAR) and metabolic stability. This comprehensive analysis is supplemented with detailed experimental protocols and workflow diagrams to bridge theory with practical application for professionals in chemical research and drug development.
Core Physicochemical Properties of the Ethanesulfonyl Group
The reactivity conferred by the ethanesulfonyl moiety is a direct consequence of its inherent electronic and steric properties. Understanding these fundamentals is crucial for predicting its behavior and strategically employing it in synthesis and molecular design.
Potent Inductive Electron Withdrawal
The sulfonyl group (-SO₂-) is one of the most powerful electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of the two oxygen atoms, which polarize the sulfur-oxygen bonds and impart a significant partial positive charge on the sulfur atom. This effect is transmitted inductively through the sigma bond framework of the molecule.[1][2][3]
This strong inductive effect (-I effect) has several important consequences:
-
Increased Acidity of Adjacent Protons: Protons on atoms adjacent to the sulfonyl group become significantly more acidic. For example, the N-H proton of an ethanesulfonamide is acidic enough to be removed by moderately strong bases, facilitating N-alkylation reactions.[4]
-
Activation of Leaving Groups: When attached to an oxygen atom (forming an ethanesulfonate ester), the electron-withdrawing nature of the ethanesulfonyl group polarizes the C-O bond, making the carbon atom more electrophilic and the sulfonate a better leaving group.[5]
-
Deactivation of Aromatic Systems: When attached to an aromatic ring, the ethanesulfonyl group deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density.[3][6]
Caption: Electronic effects and anion resonance.
Steric Profile
While not as bulky as a tert-butyl or trityl group, the ethanesulfonyl group possesses a distinct steric presence that influences reaction pathways. The tetrahedral geometry around the sulfur atom, combined with the ethyl group, can hinder the approach of nucleophiles or reagents to adjacent reaction centers.[7][8][9] This steric hindrance is often exploited to achieve regioselectivity in reactions. For instance, in the protection of polyols, a sulfonyl chloride might selectively react with a less sterically hindered primary alcohol over a secondary one.[9]
Table 1: Comparison of Steric and Electronic Parameters for Common Sulfonyl Groups
| Group | Substituent | van der Waals Volume (ų) (Approx.) | Hammett Sigma (σₚ) | Leaving Group Ability |
| Methanesulfonyl (Mesyl) | -SO₂CH₃ | ~45 | +0.72 | Excellent |
| Ethanesulfonyl (Esyl) | -SO₂CH₂CH₃ | ~60 | +0.68 | Excellent |
| p-Toluenesulfonyl (Tosyl) | -SO₂C₆H₄CH₃ | ~110 | +0.66 | Excellent |
| Trifluoromethanesulfonyl (Triflyl) | -SO₂CF₃ | ~75 | +0.93 | Superb |
Note: Van der Waals volumes are estimated for comparison. Hammett constants reflect electronic effects on a benzene ring.
The Ethanesulfonyl Group as a Nucleofuge (Leaving Group)
One of the most common applications of the ethanesulfonyl group is its role in activating hydroxyl groups for nucleophilic substitution and elimination reactions. Alcohols, which are poor leaving groups (as OH⁻), can be converted into ethanesulfonate esters (EtSO₃R). The resulting ethanesulfonate anion is an exceptionally stable leaving group.[5][10]
The high stability of the ethanesulfonate anion is attributed to the delocalization of the negative charge across the three electronegative atoms (one sulfur and two oxygens) through resonance, as depicted in the diagram above.[5] This makes ethanesulfonates, like other sulfonates, excellent substrates for Sₙ2 reactions.[11]
Caption: Workflow of an Sₙ2 reaction with an ethanesulfonate.
Strategic Applications in Chemical Synthesis
Beyond its fundamental reactivity, the ethanesulfonyl group is a key player in strategic synthetic planning, most notably as a protecting group for amines.
Protection of Amines
Primary and secondary amines are readily converted to ethanesulfonamides upon reaction with ethanesulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine.[4][12]
R₂NH + EtSO₂Cl → R₂N-SO₂Et
This transformation serves several critical purposes in a multi-step synthesis:
-
Reduced Nucleophilicity: The resulting sulfonamide is significantly less nucleophilic and basic than the parent amine due to the powerful electron-withdrawing effect of the sulfonyl group. This allows chemists to perform reactions on other parts of the molecule without interference from the amine.[4][13]
-
Increased Acidity: The N-H proton of a primary sulfonamide becomes acidic, enabling selective N-alkylation.[4]
-
Chemical Stability: Sulfonamides are robust and stable to a wide range of reaction conditions, including many acidic and basic environments where other amine protecting groups might fail.[4]
While their stability is an asset, it also presents the primary challenge: the cleavage of the S-N bond for deprotection is often difficult and can require harsh conditions, such as dissolving metal reduction.[4] A related and widely used alternative is the (2-trimethylsilyl)ethanesulfonyl (SES) group, which can be removed under milder conditions using fluoride ions.[14]
Role in Drug Design and Medicinal Chemistry
The ethanesulfonyl group and the broader sulfonamide functionality are cornerstones of modern medicinal chemistry, used to fine-tune the properties of drug candidates.
Bioisosteric Replacement
Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve biological activity, modify pharmacokinetics, or reduce toxicity.[15][16] The sulfonamide linkage (-SO₂NR-) is a classic non-classical bioisostere of the amide bond (-CONR-).[15][17]
Caption: Bioisosteric replacement of an amide with a sulfonamide.
Key advantages of this replacement include:
-
Metabolic Stability: The sulfur atom in a sulfonamide is in a high oxidation state and is not susceptible to the enzymatic hydrolysis that readily cleaves amide bonds. This can significantly increase a drug's half-life.
-
Modified Geometry and H-Bonding: The sulfonamide group has a tetrahedral geometry at the sulfur atom, unlike the planar amide group. This alters the three-dimensional shape of the molecule, which can lead to different binding interactions with a target protein. It still retains the crucial hydrogen bond donor (N-H) and acceptor (S=O) properties.[15]
Modulating Structure-Activity Relationships (SAR)
The introduction of an ethanesulfonyl group can profoundly impact a molecule's biological activity. A prominent example is in the development of endothelin (ET) receptor antagonists.[18][19] Research has shown that modifying the sulfonamide portion of these molecules can tune their potency and selectivity for ETₐ versus ETₑ receptors.[18][20]
Table 2: Example SAR Data for Endothelin Receptor Antagonists
| Compound Reference | Sulfonamide Moiety | ETₐ Receptor IC₅₀ (nM) | Key Observation |
| 1a (from[18]) | 2-Phenylethenesulfonamide | ~5 | High oral activity and selectivity.[18] |
| 6s (from[18]) | 2-(2,4,6-trimethylphenyl)ethenesulfonamide | 2.2 | Methyl substitutions on the phenyl ring improved potency, leading to a mixed ETₐ/ETₑ antagonist.[18] |
| 6q (from[19]) | 2-Phenylethanesulfonamide | Well-tolerated | Replacement of the ethene linker with an ethane was well-tolerated, maintaining binding affinity.[19] |
| 6l (from[19]) | 2-(Pyridin-3-yl)ethenesulfonamide | Well-tolerated | Replacing the phenyl ring with a pyridine ring was also tolerated, indicating flexibility in this region for SAR exploration.[19] |
These studies demonstrate that the ethanesulfonyl group is not merely a passive linker but an active participant in molecular recognition, where its size, electronics, and conformational properties can be systematically modified to optimize drug-receptor interactions.[21][22]
Experimental Protocols and Methodologies
The practical application of the ethanesulfonyl group primarily revolves around the use of ethanesulfonyl chloride (EtSO₂Cl) as a reactive intermediate.[12][23][24]
Safety Advisory: Ethanesulfonyl chloride is a corrosive, water-reactive, and lachrymatory liquid.[12][25][26] It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts with water and moisture to produce corrosive acids.[12][26]
Protocol: Synthesis of N-benzyl-ethanesulfonamide
This protocol details a representative procedure for the synthesis of a secondary sulfonamide from a primary amine and ethanesulfonyl chloride.
Materials:
-
Benzylamine
-
Ethanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Sulfonylation: Add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure N-benzyl-ethanesulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Conclusion
The ethanesulfonyl group is a powerful modulator of chemical reactivity, exerting its influence through a combination of strong electron-withdrawing effects and defined steric properties. Its utility spans the breadth of organic chemistry, from serving as a reliable protecting group and an excellent nucleofuge in complex syntheses to playing a pivotal role in modern drug design. For medicinal chemists, it offers a validated pathway to enhance metabolic stability and explore structure-activity relationships through bioisosteric replacement. A thorough understanding of its fundamental principles, coupled with robust experimental methodologies, enables researchers to strategically harness the ethanesulfonyl group to achieve their synthetic and therapeutic objectives.
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An In-depth Technical Guide to the Electron-Withdrawing Effects of Substituents on the Benzene Ring
Introduction
The benzene ring, a cornerstone of organic chemistry, is an electron-rich system due to its delocalized π-electrons. However, the reactivity and electronic properties of the benzene ring can be profoundly altered by the presence of substituents. This guide provides a comprehensive exploration of electron-withdrawing groups (EWGs) and their effects on the benzene ring. For researchers, scientists, and drug development professionals, a deep understanding of these principles is paramount for predicting reaction outcomes, designing novel molecules with desired properties, and elucidating reaction mechanisms. Electron-withdrawing groups decrease the electron density of the benzene ring, which in turn influences its susceptibility to electrophilic and nucleophilic attack, as well as the acidity of appended functional groups.[1]
Fundamental Electronic Effects of Withdrawing Groups
Substituents exert their influence on the benzene ring through a combination of two primary electronic effects: the inductive effect and the resonance effect.[2][3] The interplay of these two effects determines the overall electron-withdrawing or electron-donating character of a substituent.
The Inductive Effect (-I)
The inductive effect is the polarization of a sigma (σ) bond due to the electronegativity difference between the atoms forming the bond.[2][3] Electron-withdrawing groups are typically composed of atoms or groups of atoms that are more electronegative than carbon. This leads to a withdrawal of electron density from the benzene ring through the σ-bond framework.[4] The inductive effect is distance-dependent, weakening with increasing distance from the substituent.[3]
The Resonance Effect (-M or -R)
The resonance effect, also known as the mesomeric effect, involves the delocalization of π-electrons between the substituent and the aromatic ring.[2][3] Electron-withdrawing groups that possess a π-system (e.g., -NO₂, -CN, -C=O) can withdraw electron density from the benzene ring through resonance.[5] This effect is transmitted through the π-system and primarily affects the ortho and para positions of the ring.[6]
Caption: Inductive and Resonance Effects of EWGs on Benzene.
In most cases, when both effects are present, the resonance effect is stronger and has a more dominant influence on the reactivity of the aromatic ring.[2]
Impact on Aromatic Substitution Reactions
The presence of electron-withdrawing groups has a profound impact on the two major classes of aromatic substitution reactions: electrophilic and nucleophilic.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the benzene ring acts as a nucleophile and attacks an electrophile. Electron-withdrawing groups decrease the electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1][7][8] This deactivating effect slows down the rate of EAS compared to unsubstituted benzene.[9]
Furthermore, EWGs direct the incoming electrophile to the meta position.[1][7] This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance, making the meta position the least deactivated and thus the most favorable site for electrophilic attack.[6]
Caption: EWG Directing Effect in Electrophilic Aromatic Substitution.
An exception to this rule is the halogens, which are deactivating due to their strong inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack is at the ortho or para position.[6]
Nucleophilic Aromatic Substitution (SNAr)
Conversely, electron-withdrawing groups activate the benzene ring towards nucleophilic aromatic substitution.[10][11][12] In this reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group (e.g., a halide). The presence of strongly electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for this reaction to occur.[10][11] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[11]
Caption: EWG Stabilization in Nucleophilic Aromatic Substitution.
Influence on the Acidity of Phenols and Anilines
Electron-withdrawing groups significantly increase the acidity of phenols and decrease the basicity of anilines.
Acidity of Phenols
A phenol is acidic because the resulting phenoxide ion is stabilized by resonance. The presence of an electron-withdrawing group on the benzene ring further stabilizes the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity of the phenol.[13][14][15] This effect is most pronounced when the EWG is in the ortho or para position, as the negative charge can be delocalized onto the substituent through resonance.[15][16]
| Substituent | pKa of Substituted Phenol |
| -H | 9.95 |
| p-CH₃ | 10.19 |
| m-NO₂ | 8.40 |
| p-NO₂ | 7.15 |
| 2,4,6-trinitro | 0.38 |
| Table 1: pKa values of selected substituted phenols.[17][18] |
Basicity of Anilines
The basicity of anilines is due to the lone pair of electrons on the nitrogen atom. Electron-withdrawing groups on the benzene ring pull electron density away from the nitrogen atom, making the lone pair less available to accept a proton.[16] This decreases the basicity of the aniline. Similar to phenols, this effect is more significant when the EWG is at the ortho or para position.[16]
Quantitative Analysis: The Hammett Equation
The electronic effects of substituents on the reactivity of benzene derivatives can be quantified using the Hammett equation, a linear free-energy relationship developed by Louis P. Hammett.[3] The equation is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3]
-
ρ (rho) is the reaction constant, which reflects the sensitivity of a particular reaction to substituent effects.[3]
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
| -CF₃ | 0.43 | 0.54 |
| Table 2: Hammett constants for common substituents. |
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of reactions where a negative charge develops in the transition state, such as the ionization of phenols or nucleophilic aromatic substitution.[3]
Caption: A typical Hammett plot for a reaction accelerated by EWGs.
Experimental Protocol: Determination of pKa of a Substituted Phenol by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the pKa of a substituted phenol, which provides a quantitative measure of the electronic effect of the substituent.
Principle
The absorbance of a solution of a substituted phenol will change as a function of pH because the phenol (ArOH) and its conjugate base, the phenoxide (ArO⁻), have different UV-Vis absorption spectra. By measuring the absorbance at a wavelength where the difference in absorbance between the two species is maximal, across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.
Materials and Reagents
-
Substituted phenol of interest
-
Spectrophotometer
-
pH meter
-
Buffer solutions of known pH (spanning the expected pKa of the phenol)
-
Deionized water
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of the substituted phenol in deionized water or a suitable solvent if the compound has low water solubility.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values. The range of pH values should bracket the expected pKa of the phenol.
-
Preparation of Samples for Measurement: For each buffer solution, prepare a sample by adding a small, constant volume of the phenol stock solution to a larger, constant volume of the buffer. This ensures that the total concentration of the phenol species is the same in all samples.
-
UV-Vis Spectra Acquisition:
-
Record the UV-Vis spectrum of the phenol in a highly acidic solution (pH << pKa) to obtain the spectrum of the fully protonated form (ArOH).
-
Record the UV-Vis spectrum of the phenol in a highly basic solution (pH >> pKa) to obtain the spectrum of the fully deprotonated form (ArO⁻).
-
Identify the wavelength of maximum absorbance difference (λ_max_diff) between the two spectra.
-
-
Absorbance Measurements: Measure the absorbance of each of the buffered phenol solutions at λ_max_diff.
-
Data Analysis:
-
Plot the measured absorbance versus pH.
-
The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated forms.
-
Alternatively, the pKa can be calculated for each pH value using the following equation, derived from the Henderson-Hasselbalch equation and the Beer-Lambert law: pKa = pH + log[(A_max - A) / (A - A_min)] Where:
-
A is the absorbance of the sample at a given pH.
-
A_max is the absorbance of the fully deprotonated species (ArO⁻).
-
A_min is the absorbance of the fully protonated species (ArOH).
-
-
The average of the calculated pKa values provides the experimental pKa of the substituted phenol.
-
Conclusion
The electron-withdrawing effects of substituents on a benzene ring are a fundamental concept in organic chemistry with far-reaching implications in academic research and industrial applications, particularly in drug development and materials science. A thorough understanding of inductive and resonance effects allows for the rational design of molecules with tailored reactivity and properties. The principles outlined in this guide, from the qualitative understanding of directing effects in aromatic substitution to the quantitative analysis using the Hammett equation, provide a robust framework for predicting and controlling the chemical behavior of substituted aromatic compounds.
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A-Z Guide to Trifluoromethylated Nitrobenzene Derivatives: Synthesis, Properties, and Groundbreaking Research Applications
Abstract
The strategic incorporation of trifluoromethyl (CF3) groups into nitroaromatic scaffolds has unlocked a compelling class of molecules—trifluoromethylated nitrobenzene derivatives. This guide provides an in-depth exploration of these compounds, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the profound influence of the CF3 and nitro (NO2) groups on the physicochemical properties of the benzene ring, offering a rationale for their prevalence in modern research. This document moves beyond a simple listing of facts to explain the causality behind experimental choices, detailing synthetic strategies, and highlighting their burgeoning applications in medicinal chemistry and as versatile synthetic intermediates. Complete with detailed protocols, data-driven tables, and mechanistic diagrams, this guide serves as a comprehensive resource for harnessing the full potential of these powerful chemical entities.
Introduction: The Synergy of Electron-Withdrawing Power
At first glance, the combination of a trifluoromethyl group and a nitro group on a benzene ring appears to create a molecule with an extreme electron deficiency. However, it is precisely this potent, synergistic electron-withdrawing nature that makes trifluoromethylated nitrobenzene derivatives such valuable and versatile tools in research and development.
The nitro group (NO2) is a classic electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr).[1][2] Its presence is a cornerstone in the synthesis of many bioactive molecules, including antibiotics and anticancer agents.[1][3] Metabolically, the nitro group can be reduced in hypoxic environments, a property cleverly exploited in prodrug strategies targeting oxygen-deficient tumor microenvironments.[4]
The trifluoromethyl group (CF3) , often termed a "super methyl," has become an indispensable substituent in modern medicinal chemistry.[5] Its strong electron-withdrawing properties, high lipophilicity, and metabolic stability can dramatically improve a drug candidate's profile.[6][7][8] By blocking metabolic hotspots and enhancing binding affinity to biological targets, the CF3 group is a key component in numerous FDA-approved drugs.[9]
When combined, these two groups create a molecular scaffold with unique reactivity and properties, making trifluoromethylated nitrobenzene a privileged starting point for a diverse range of applications.
Physicochemical Properties and Synthetic Strategies
The dual substitution of the benzene ring with CF3 and NO2 groups leads to significant modulation of its electronic and steric landscape.
-
Enhanced Electrophilicity: The powerful inductive and resonance effects of both groups render the aromatic ring highly electron-poor. This greatly enhances its susceptibility to nucleophilic attack, making SNAr reactions highly efficient. This is a key principle exploited in the synthesis of more complex derivatives.
-
Modulated Lipophilicity: The CF3 group significantly increases the lipophilicity (logP) of the molecule, which can enhance membrane permeability and bioavailability—critical parameters in drug design.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of a CF3 group can shield adjacent positions from metabolic enzymes like cytochrome P450s, thereby increasing the half-life of a compound.[5]
Core Synthetic Pathway: Electrophilic Nitration
The most common method for synthesizing these derivatives is the direct nitration of a trifluoromethylated benzene precursor. The CF3 group is a meta-director, meaning the incoming nitro group will predominantly add to the position three carbons away.
A typical procedure involves reacting benzotrifluoride with a mixture of concentrated nitric acid and sulfuric acid.[10] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.
Caption: General scheme for the synthesis of m-nitrobenzotrifluoride.
It is crucial to control the reaction temperature, as side reactions like sulfonation can occur at higher temperatures, reducing the yield.[11]
Applications in Medicinal Chemistry and Drug Discovery
Trifluoromethylated nitrobenzene derivatives are pivotal starting materials and key pharmacophores in the development of novel therapeutics across multiple disease areas.
Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[12] Many kinase inhibitors feature aromatic rings that bind within the ATP-binding pocket of the enzyme. The trifluoromethyl group is frequently incorporated into these scaffolds to enhance binding affinity and improve pharmacokinetic properties.[13]
For example, derivatives built from a trifluoromethyl-substituted pyrazole core have shown significant promise as potent kinase inhibitors.[14] The trifluoromethylated nitrobenzene scaffold serves as an ideal precursor for building such heterocyclic systems. The nitro group can be readily reduced to an amine, which can then be used as a handle for further elaboration into complex heterocyclic structures like pyrazoles, indoles, or pyrimidines—common motifs in kinase inhibitor design.[15][16]
Illustrative Drug Discovery Workflow:
Caption: Workflow for developing kinase inhibitors from a trifluoromethylated aniline precursor.
Antimicrobial and Antiparasitic Agents
Nitroaromatic compounds have a long history as antimicrobial agents.[1] Their mechanism often involves the enzymatic reduction of the nitro group within the pathogen to form cytotoxic radical anions.[1][4] This bioactivation is particularly effective in anaerobic or microaerophilic organisms.
The incorporation of a CF3 group can enhance the efficacy of these agents. The increased lipophilicity can improve penetration through microbial cell walls and membranes. Furthermore, the electron-withdrawing nature of the CF3 group can influence the reduction potential of the nitro group, fine-tuning its activation profile. Research has shown that dinitrobenzene derivatives, which can be synthesized from trifluoromethylated nitrobenzene precursors, exhibit pronounced activity against a range of pathogens, including bacteria, fungi, and protozoa like Entamoeba histolytica.[3]
Table 1: Bioactivity of Selected Nitroaromatic Compounds
| Compound Class | Target Organism(s) | Mode of Action | Key Structural Features | Reference |
| 5-Nitroimidazoles | Anaerobic Bacteria, Protozoa | Reductive activation to nitro anion radicals | Nitro group on imidazole ring | [1] |
| Nitrated Pyrrolomycins | P. aeruginosa, S. aureus | Protonophoric effect, membrane disruption | Halogenated pyrrole, Nitro group | [1] |
| Dinitrobenzene Derivatives | Bacteria, Fungi, Protozoa, Viruses | Not fully elucidated; likely multifactorial | Two nitro groups, basic side chain | [3] |
Utility as Versatile Synthetic Intermediates
Beyond their direct use in bioactive molecules, trifluoromethylated nitrobenzenes are highly valuable as building blocks in organic synthesis.[11][15][17] Their true versatility comes from the distinct and orthogonal reactivity of the nitro and trifluoromethyl groups.
-
Reduction of the Nitro Group: The nitro group can be cleanly and efficiently reduced to an aniline (amino group) using a variety of standard reagents (e.g., H2/Pd-C, SnCl2, Fe/HCl). This transformation from a strongly electron-withdrawing group to a strongly electron-donating group completely alters the reactivity of the aromatic ring. The resulting trifluoromethylated aniline is a key intermediate for synthesizing pharmaceuticals, dyes, and agrochemicals.[10][18]
-
Nucleophilic Aromatic Substitution (SNAr): In derivatives containing a halogen (e.g., 1-chloro-4-nitro-2-(trifluoromethyl)benzene), the halogen is highly activated towards displacement by nucleophiles. The strong electron-withdrawing effects of both the adjacent NO2 and the CF3 groups stabilize the negatively charged Meisenheimer complex intermediate, accelerating the reaction. This allows for the straightforward introduction of oxygen, nitrogen, or sulfur nucleophiles, providing rapid access to a wide library of complex molecules.
Case Study: Experimental Protocol
Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile from 4-Fluoro-1-nitro-3-(trifluoromethyl)benzene
This two-step protocol illustrates the power of SNAr followed by nitro reduction. It is a common sequence for building complex molecules used in agrochemical and pharmaceutical research.
Step 1: Nucleophilic Aromatic Substitution with Cyanide
-
Objective: To replace the fluorine atom with a nitrile (cyano) group. The fluorine is activated by the para nitro group and the ortho trifluoromethyl group.
-
Materials:
-
4-Fluoro-1-nitro-3-(trifluoromethyl)benzene (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a stirred solution of 4-fluoro-1-nitro-3-(trifluoromethyl)benzene in DMSO, add sodium cyanide portion-wise at room temperature.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 4-nitro-2-(trifluoromethyl)benzonitrile.
-
-
Causality: DMSO is used as the solvent because it is polar and aprotic, which effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic. Heating is required to overcome the activation energy of the reaction.
Step 2: Reduction of the Nitro Group
-
Objective: To selectively reduce the nitro group to an amine without affecting the nitrile or trifluoromethyl groups.
-
Materials:
-
4-Nitro-2-(trifluoromethyl)benzonitrile (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH4Cl) (1.0 eq)
-
Ethanol/Water (4:1 mixture)
-
Celite®
-
-
Procedure:
-
Suspend 4-nitro-2-(trifluoromethyl)benzonitrile, iron powder, and ammonium chloride in the ethanol/water mixture.
-
Heat the mixture to reflux (approx. 80-85°C) and stir vigorously. Monitor by TLC (typically 2-3 hours).
-
Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the iron salts. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-amino-2-(trifluoromethyl)benzonitrile.
-
-
Causality: The Fe/NH4Cl system in an aqueous solvent is a classic and cost-effective method for nitro group reduction (a form of the Béchamp reduction). It is generally chemoselective and will not reduce the nitrile group under these conditions.
Conclusion and Future Outlook
Trifluoromethylated nitrobenzene derivatives are more than just simple chemical intermediates; they are enabling scaffolds that bridge fundamental synthesis with cutting-edge applications. Their unique electronic properties, born from the synergy of two powerful electron-withdrawing groups, provide chemists with a platform for creating molecules with enhanced biological activity, improved metabolic stability, and tailored reactivity. As drug discovery continues to target more complex biological systems, and as the demand for advanced materials grows, the strategic use of these versatile building blocks will undoubtedly continue to expand, paving the way for new innovations in medicine, agriculture, and materials science.
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A Guide to the Synthesis, Properties, and Application of Sulfonylated Nitroaromatic Compounds
Introduction: The Strategic Union of Electron-Withdrawing Power
In the landscape of medicinal chemistry and materials science, the design of novel molecules with tailored functionalities is paramount. Among the vast array of organic scaffolds, sulfonylated nitroaromatic compounds represent a particularly compelling class. These molecules are characterized by the presence of at least one sulfonyl group (-SO₂R) and one nitro group (-NO₂) attached to an aromatic ring. This strategic combination of two potent electron-withdrawing groups imbues the aromatic system with unique chemical and physical properties, making it a versatile platform for a wide range of applications.
The strong electronegativity of these functional groups creates a highly electron-deficient aromatic ring, which profoundly influences the molecule's reactivity, acidity, and potential for intermolecular interactions.[1][2] This electronic landscape is the cornerstone of their diverse biological activities, which span from well-established antibacterial agents to innovative enzyme inhibitors and hypoxia-activated anticancer prodrugs.[3][4][5][6] Beyond the realm of medicine, these properties are harnessed in the synthesis of dyes, polymers, and other advanced materials.[1][7]
This guide provides an in-depth exploration of sulfonylated nitroaromatic compounds, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind their synthesis, the logic of their structure-activity relationships, and the validated protocols that underpin their application. We begin by examining the synthetic strategies used to construct these powerful scaffolds.
Chapter 1: Architecting the Core Scaffold: Synthetic Methodologies
The construction of sulfonylated nitroaromatic compounds requires a controlled and often sequential introduction of the sulfonyl and nitro moieties. The choice of synthetic route is dictated by the desired substitution pattern (regioselectivity) and the compatibility of other functional groups on the aromatic precursor.
Key Synthetic Transformations
The two primary approaches involve either the nitration of a pre-existing sulfonylated aromatic compound or the sulfonylation of a nitroaromatic compound.
-
Electrophilic Nitration: This is a cornerstone of aromatic chemistry. The nitration of an aryl sulfone or sulfonic acid derivative is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The existing sulfonyl group is a meta-director, meaning it will primarily direct the incoming nitro group to the position meta to itself on the aromatic ring. This is a critical consideration for controlling the final structure.
-
Sulfonylation: This involves introducing the sulfonyl group onto a nitroaromatic ring. A common method is the reaction of a nitroaromatic compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a Friedel-Crafts type reaction. Alternatively, direct sulfonation can be achieved using fuming sulfuric acid.
A generalized workflow for the synthesis of a target sulfonylated nitroaromatic compound is depicted below. The choice between "Path A" (nitration first) and "Path B" (sulfonylation first) is a critical decision based on the directing effects of the groups and the stability of the intermediates.
Example Protocol: Synthesis of a Substituted Sulfonamide Derivative
The following protocol provides a representative, self-validating system for synthesizing a sulfonamide, a class of compounds where the sulfonyl group is linked to a nitrogen atom. This multi-step process highlights the practical considerations in building these molecules.[8]
Objective: To synthesize a novel N-substituted nitrobenzenesulfonamide.
Step 1: Chlorosulfonylation of Nitrobenzene
-
To a stirred solution of chlorosulfonic acid (3 equivalents) cooled to 0°C in an ice bath, slowly add nitrobenzene (1 equivalent) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70°C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Check: Using excess chlorosulfonic acid drives the reaction to completion. The controlled temperature during addition prevents unwanted side reactions and decomposition.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product, 4-nitrobenzenesulfonyl chloride, will precipitate as a solid.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
Step 2: Amination to Form the Sulfonamide
-
Dissolve the 4-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a base like triethylamine or pyridine (1.2 equivalents) in the same solvent.
-
Cool the amine solution to 0°C and slowly add the sulfonyl chloride solution dropwise.
-
Causality Check: The base is crucial to neutralize the HCl byproduct generated during the reaction, preventing protonation of the reactant amine and driving the equilibrium towards the product. Using a slight excess of the amine ensures the complete consumption of the valuable sulfonyl chloride.
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the disappearance of the starting material.
-
Remove the solvent under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the final compound by recrystallization or column chromatography.
Validation: The structure and purity of the final compound must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chapter 2: Applications in Drug Discovery and Medicinal Chemistry
The unique electronic properties of sulfonylated nitroaromatic compounds make them privileged scaffolds in drug design. Their applications are diverse, ranging from antibacterial agents to highly specific enzyme inhibitors.
Antibacterial Agents
Historically, sulfonamides ("sulfa drugs") were among the first effective chemotherapeutic agents used to treat bacterial infections.[9] Their mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[9] Bacteria need folic acid for DNA and RNA synthesis, so blocking its production is bacteriostatic.[8][9] Human cells are unaffected because they obtain folic acid from their diet.[9] The addition of a nitro group can modulate the compound's activity and spectrum.[10]
Many newly synthesized derivatives show a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[9]
| Compound Type | Target Bacteria | Reported Activity (MIC) | Reference |
| Imidazole Sulfonamides | β-lactam-resistant Gram-negative | 0.2 - 0.3 mg/mL | [10] |
| Benzothiazole Sulfonamides | Various pathogens | 15.5 - 31.25 µg/mL | [10] |
| Oxazolidinone-Sulfonamides | MRSA and VRE strains | 0.20 - 0.78 µg/mL | [10] |
| General Sulfonamides | S. aureus, E. coli | 128 - 256 µg/mL | [9] |
MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.
Enzyme Inhibition
The application of these compounds extends beyond antibacterial targets. The sulfonyl and nitro groups can form specific hydrogen bonds, electrostatic interactions, or even covalent bonds with amino acid residues in an enzyme's active site.
-
Carbonic Anhydrase (CA) Inhibitors: Sulfonamides are classic inhibitors of CAs, enzymes involved in processes like pH regulation and fluid balance.[6] Coumarin sulfonamide derivatives, for instance, have shown potent inhibitory activity against human CA isoforms.[11]
-
Cytochrome P-450 Inhibition: Aromatic nitro compounds have been shown to inhibit the metabolism of certain substrates by cytochrome P-450 dependent enzymes, key players in drug metabolism.[12] They can act as competitive inhibitors for binding sites on the enzyme.[12]
-
Covalent Inhibition: In some cases, the nitro group can act as a "masked electrophile." Within an enzyme's active site, the nitroalkane can be converted to its nitronic acid tautomer, which can then react with a nucleophilic residue like cysteine to form a stable, covalent adduct, leading to irreversible inhibition.[13]
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Methodological & Application
Synthetic Routes to 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene: An Application Note for Advanced Organic Synthesis
Introduction
1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is a key building block in medicinal chemistry and materials science. Its unique trifluoromethyl, nitro, and ethylsulfonyl moieties impart specific electronic and steric properties, making it a valuable intermediate for the synthesis of complex target molecules. This application note provides a comprehensive guide to the synthetic routes for this compound, offering detailed, step-by-step protocols and insights into the underlying chemical principles. The methodologies described herein are designed for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically rigorous resource.
The primary synthetic strategy involves a two-step sequence: the nucleophilic aromatic substitution to form a thioether intermediate, followed by its oxidation to the desired sulfone. This approach is advantageous due to the commercial availability of starting materials and the generally high yields of each step.
Overall Synthetic Scheme
The synthesis of this compound is efficiently achieved through a two-step process starting from 5-chloro-2-nitrobenzotrifluoride. The first step involves a nucleophilic aromatic substitution with ethanethiol to form the intermediate, 2-(ethylthio)-5-nitrobenzotrifluoride. The subsequent step is the oxidation of the thioether to the final sulfone product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Starting Material: 5-Chloro-2-nitrobenzotrifluoride
The starting material, 5-chloro-2-nitrobenzotrifluoride, is commercially available from various suppliers.[1][2][3] However, for research groups preferring to synthesize it in-house, a common method is the nitration of 4-chlorobenzotrifluoride.
Reaction Scheme:
Caption: Synthesis of 5-Chloro-2-nitrobenzotrifluoride via nitration.
Protocol: Nitration of 4-Chlorobenzotrifluoride
The nitration of 4-chlorobenzotrifluoride is a standard electrophilic aromatic substitution. The trifluoromethyl group is a meta-director, and the chlorine atom is an ortho, para-director. Due to steric hindrance from the trifluoromethyl group, nitration occurs predominantly at the position ortho to the chlorine and meta to the trifluoromethyl group, yielding 5-chloro-2-nitrobenzotrifluoride.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 4-Chlorobenzotrifluoride | 98-56-6 | 180.56 g/mol | 18.06 g (0.1 mol) |
| Fuming Nitric Acid (98%) | 7697-37-2 | 63.01 g/mol | 10 mL |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | 30 mL |
| Ice | N/A | N/A | 200 g |
| Dichloromethane | 75-09-2 | 84.93 g/mol | 100 mL |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | 50 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | 10 g |
Procedure:
-
Preparation of the Nitrating Mixture: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 30 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. Slowly add 10 mL of fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Addition of Substrate: To the cooled nitrating mixture, add 18.06 g (0.1 mol) of 4-chlorobenzotrifluoride dropwise from the dropping funnel over 30 minutes. Ensure the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The product will separate as an oil. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Further Purification (Optional): The crude product can be purified by vacuum distillation to obtain pure 5-chloro-2-nitrobenzotrifluoride.
Part 2: Synthesis of the Thioether Intermediate: 2-(Ethylthio)-5-nitrobenzotrifluoride
This step involves the nucleophilic aromatic substitution of the chlorine atom in 5-chloro-2-nitrobenzotrifluoride with the ethyl thiolate anion. The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack. A phase transfer catalyst is employed to facilitate the reaction between the aqueous and organic phases. A detailed procedure for this synthesis is described in US Patent 4,341,901.
Reaction Scheme:
Caption: Synthesis of 2-(Ethylthio)-5-nitrobenzotrifluoride.
Protocol: Synthesis of 2-(Ethylthio)-5-nitrobenzotrifluoride
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 5-Chloro-2-nitrobenzotrifluoride | 118-83-2 | 225.55 g/mol | 150 g (0.67 mol) |
| Ethanethiol | 75-08-1 | 62.13 g/mol | 97.47 g (1.57 mol) |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | 53.2 g (1.33 mol) |
| Benzyltriethylammonium chloride | 56-37-1 | 227.77 g/mol | 15 g (0.067 mol) |
| Dichloromethane | 75-09-2 | 84.93 g/mol | 1500 mL |
| Water | 7732-18-5 | 18.02 g/mol | 1200 mL |
Procedure:
-
Preparation of the Aqueous Phase: In a 3 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 53.2 g (1.33 mol) of sodium hydroxide and 97.47 g (1.57 mol) of ethanethiol in 1200 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Preparation of the Organic Phase: In a separate beaker, dissolve 150 g (0.67 mol) of 5-chloro-2-nitrobenzotrifluoride and 15 g (0.067 mol) of benzyltriethylammonium chloride in 1500 mL of dichloromethane.
-
Reaction: Add the organic solution to the dropping funnel and add it dropwise to the cold, stirred aqueous solution over a period of 1.5-2 hours, maintaining the reaction temperature between 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 17 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 10% ether in petroleum ether eluent.
-
Work-up: Transfer the reaction mixture to a large separatory funnel and separate the layers. Wash the organic layer with water (2 x 500 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield 2-(ethylthio)-5-nitrobenzotrifluoride as an oil.
Part 3: Oxidation of the Thioether to the Sulfone
The final step is the oxidation of the electron-deficient thioether, 2-(ethylthio)-5-nitrobenzotrifluoride, to the corresponding sulfone. Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[4][5][6][7][8][9] The presence of strong electron-withdrawing groups on the aromatic ring can make the thioether less susceptible to oxidation, potentially requiring slightly harsher conditions or longer reaction times compared to electron-rich thioethers.
Reaction Scheme:
Caption: Oxidation of the thioether to the final sulfone product.
Protocol A: Oxidation with m-CPBA
m-CPBA is a widely used, commercially available, and relatively safe peroxyacid for the oxidation of thioethers to sulfones.[8] Typically, slightly more than two equivalents of m-CPBA are used to ensure complete conversion of the thioether to the sulfone, passing through the sulfoxide intermediate.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 2-(Ethylthio)-5-nitrobenzotrifluoride | N/A | 251.21 g/mol | 25.1 g (0.1 mol) |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 937-14-4 | 172.57 g/mol | ~49 g (~0.22 mol) |
| Dichloromethane | 75-09-2 | 84.93 g/mol | 500 mL |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | 200 mL |
| Saturated Sodium Sulfite Solution | N/A | N/A | 100 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | 20 g |
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 25.1 g (0.1 mol) of 2-(ethylthio)-5-nitrobenzotrifluoride in 500 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add ~49 g (~0.22 mol) of m-CPBA portion-wise over 30 minutes, keeping the temperature below 5 °C. A white precipitate of m-chlorobenzoic acid will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and quench the excess peroxyacid by slowly adding saturated sodium sulfite solution (100 mL) until a negative test with starch-iodide paper is obtained.
-
Work-up: Filter the mixture to remove the precipitated m-chlorobenzoic acid. Wash the filtrate with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield this compound as a solid.
Protocol B: Oxidation with Hydrogen Peroxide
Hydrogen peroxide is a greener and more atom-economical oxidizing agent.[4][7][9] The reaction is often catalyzed by a metal salt, such as sodium tungstate, in a suitable solvent like acetic acid or methanol.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 2-(Ethylthio)-5-nitrobenzotrifluoride | N/A | 251.21 g/mol | 25.1 g (0.1 mol) |
| Hydrogen Peroxide (30% aq. solution) | 7722-84-1 | 34.01 g/mol | 34 mL (~0.3 mol) |
| Sodium Tungstate Dihydrate | 10213-10-2 | 329.86 g/mol | 1.65 g (0.005 mol) |
| Acetic Acid | 64-19-7 | 60.05 g/mol | 250 mL |
| Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 300 mL |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 25.1 g (0.1 mol) of 2-(ethylthio)-5-nitrobenzotrifluoride and 1.65 g (0.005 mol) of sodium tungstate dihydrate in 250 mL of acetic acid.
-
Addition of Oxidant: Heat the mixture to 50-60 °C. Add 34 mL of 30% hydrogen peroxide dropwise over 1 hour. An exotherm may be observed.
-
Reaction: After the addition, maintain the temperature at 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts and wash with water, followed by careful neutralization with saturated sodium bicarbonate solution until effervescence ceases. Wash again with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization as described in Protocol A.
Characterization Data
2-(Ethylthio)-5-nitrobenzotrifluoride (Intermediate):
-
Appearance: Yellow oil.
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.3-8.1 (m, 2H, Ar-H), 7.6-7.4 (m, 1H, Ar-H), 3.1-2.9 (q, 2H, -SCH₂CH₃), 1.4-1.2 (t, 3H, -SCH₂CH₃).
-
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~148, 145, 130, 125 (q, J ≈ 272 Hz, -CF₃), 124, 122, 120, 28 (-SCH₂), 15 (-CH₃).
This compound (Final Product):
-
Appearance: White to off-white solid.
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.6-8.4 (m, 2H, Ar-H), 8.1-7.9 (m, 1H, Ar-H), 3.4-3.2 (q, 2H, -SO₂CH₂CH₃), 1.4-1.2 (t, 3H, -SO₂CH₂CH₃).
-
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~150, 140, 135, 130, 128, 125, 122 (q, J ≈ 273 Hz, -CF₃), 55 (-SO₂CH₂), 8 (-CH₃).
Safety and Handling
-
5-Chloro-2-nitrobenzotrifluoride: Irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.[1]
-
Ethanethiol: Highly flammable, stench. Use in a well-ventilated fume hood and take appropriate fire safety precautions.
-
Nitrating Mixture: Highly corrosive and oxidizing. Handle with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat). Add reagents slowly and control the temperature to prevent runaway reactions.
-
m-CPBA: Oxidizing agent, can be shock-sensitive when dry. Store in a cool place and avoid contact with metals.
-
Hydrogen Peroxide (30%): Strong oxidizer, corrosive. Avoid contact with skin and eyes.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of a thioether intermediate followed by its oxidation. Both m-CPBA and hydrogen peroxide are effective oxidants for the final step, with the choice depending on factors such as cost, safety, and environmental considerations. The detailed protocols provided in this application note, along with the underlying chemical principles, offer a solid foundation for the successful synthesis of this important chemical intermediate.
References
- Supporting Information for an unspecified article. (No valid URL provided)
- US Patent 3984488A: Dinitration of nitrobenzotrifluoride.
- CN102417457A: Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid.
- CN103265435A: Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
-
4-Chlorobenzotrifluoride. Wikipedia. ([Link])
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. ([Link])
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. ([Link])
-
Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. ([Link])
-
Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. ([Link])
-
Chemoselective thioether oxidation. Reddit. ([Link])
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. ([Link])
-
Scheme 3. Oxidation of compound 1l with mCPBA. ResearchGate. ([Link])
-
Oxidation of thiopyrans 4 with mCPBA leading to cyclic sulfones 5. ResearchGate. ([Link])
- Preparation of chlorobenzotrifluoride compounds.
- Chem 117 Reference Spectra Spring 2011. (No valid URL provided)
-
3-Nitro-4-chlorobenzotrifluoride. ChemBK. ([Link])
- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as c
- CN103910658A: Method of oxidizing thioether to sulfone.
-
5-Chloro-2-nitrobenzotrifluoride. PubChem. ([Link])
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. ([Link])
- US4456772A: Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
-
1-Nitro-4-((trifluoromethyl)sulfonyl)benzene. SpectraBase. ([Link])
- EP0129528B1: Process for the preparation of nitro-substituted benzotrifluoride compounds.
- CN101337892A: Method for preparing 2-brom-5-nitrobenzotrifluoride.
-
2-Methyl-5-nitrobenzotrifluoride, 98%. Thermo Scientific Chemicals. ([Link])
-
2-Methyl-5-nitrobenzotrifluoride. PubChem. ([Link])
-
2-Methoxy-5-nitrobenzotrifluoride. NIST WebBook. ([Link])
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. ([Link])
- EP0127079A1: Process for preparing 2-fluoro-5-nitroaniline.
- US3215737A: Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
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Application Note: A Detailed Protocol for the Synthesis of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene, a compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The synthesis begins with a nucleophilic aromatic substitution (SNAr) to form the key sulfide intermediate, 1-(ethylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene. This intermediate is subsequently oxidized to the target sulfone. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, explanations for methodological choices, characterization data, and critical safety information to ensure reliable and reproducible results.
Introduction and Synthetic Strategy
Aromatic sulfones are a prominent structural motif in a vast number of biologically active molecules and functional materials.[1] Their synthesis is a cornerstone of modern organic chemistry. The target molecule, this compound, incorporates three key functional groups that dictate its reactivity and potential applications: a strongly electron-withdrawing nitro group, a trifluoromethyl group, and an ethanesulfonyl group.
The synthetic pathway outlined herein is a robust and widely applicable two-step process:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr). The synthesis commences with 1-chloro-4-nitro-2-(trifluoromethyl)benzene. The aromatic ring is highly activated towards nucleophilic attack due to the powerful electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, particularly at the ortho and para positions. This allows for an efficient displacement of the chloride leaving group by a sulfur nucleophile, sodium ethanethiolate, to yield the sulfide intermediate.
-
Step 2: Oxidation. The sulfide intermediate is then oxidized to the corresponding sulfone. This transformation is reliably achieved using hydrogen peroxide in glacial acetic acid, a method that is both effective and avoids the introduction of halogenated byproducts. Careful control of stoichiometry is essential to prevent the formation of the intermediate sulfoxide and to drive the reaction to completion.
This protocol has been designed to be a self-validating system, with clear checkpoints and characterization steps to confirm the identity and purity of the intermediates and the final product.
Reaction Scheme
Materials and Equipment
| Chemical | CAS No. | Formula | M.W. ( g/mol ) | Recommended Purity |
| 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | 121-17-5 | C₇H₃ClF₃NO₂ | 225.55 | >98% |
| Sodium Ethanethiolate | 811-51-8 | C₂H₅NaS | 84.11 | >95% |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 | >99.8% |
| Hydrogen Peroxide (30% w/w in H₂O) | 7722-84-1 | H₂O₂ | 34.01 | 30% solution |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | >99.7% |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | N/A | N/A |
| Brine (Saturated NaCl Solution) | N/A | NaCl(aq) | N/A | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Granular |
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Condenser
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[2]
-
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: Is an irritant. Avoid contact with skin and eyes.
-
Sodium Ethanethiolate: Is corrosive and has a strong, unpleasant odor. Handle with care and avoid inhalation.
-
N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant. It is also a suspected teratogen. Handle with extreme caution.
-
Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin and eye burns.[3] Avoid contact with combustible materials.
-
Glacial Acetic Acid: Is corrosive and causes severe skin and eye burns. May cause respiratory irritation.[4]
Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency safety shower and eyewash station should be readily accessible.[3]
Detailed Experimental Protocol
Part A: Synthesis of 1-(Ethylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene (Intermediate)
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-chloro-4-nitro-2-(trifluoromethyl)benzene (10.0 g, 44.3 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Nucleophile Addition: In a single portion, add sodium ethanethiolate (4.10 g, 48.7 mmol, 1.1 equivalents).
-
Causality Note: A slight excess of the nucleophile is used to ensure the complete consumption of the starting material. DMF is an ideal polar aprotic solvent that promotes the SNAr reaction by solvating the cation (Na⁺) without hydrogen bonding to the nucleophile, thus enhancing its reactivity.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The formation of a new, less polar spot and the disappearance of the starting material spot indicate reaction completion.
-
Work-up: a. Once the reaction is complete, pour the mixture into 500 mL of ice-cold water. A yellow-orange solid or oil should precipitate. b. Extract the aqueous mixture three times with ethyl acetate (3 x 100 mL). c. Combine the organic layers in a separatory funnel and wash with water (2 x 100 mL) followed by brine (1 x 100 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel. The resulting product, 1-(ethylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene, should be a yellow oil or low-melting solid.
Part B: Synthesis of this compound (Final Product)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add the crude 1-(ethylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene from Part A (assuming ~44.3 mmol).
-
Solvent Addition: Add 80 mL of glacial acetic acid and stir until the intermediate is fully dissolved.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (10.0 mL, ~97.5 mmol, ~2.2 equivalents) dropwise to the stirred solution. The addition should be done carefully to maintain the internal temperature below 50 °C. An ice bath can be used if necessary.
-
Causality Note: The reaction is exothermic. Slow addition is critical for temperature control. Using at least two equivalents of H₂O₂ ensures the full oxidation of the sulfide first to a sulfoxide and then to the target sulfone. Acetic acid acts as both a solvent and a catalyst for the oxidation.[5]
-
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC (7:3 Hexanes:Ethyl Acetate) until the starting sulfide and intermediate sulfoxide spots are no longer visible.
-
Work-up: a. Cool the reaction mixture to room temperature and then pour it slowly into 500 mL of ice-cold water. A white or pale-yellow solid should precipitate. b. Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and hydrogen peroxide.
-
Purification: a. The crude solid can be purified by recrystallization.[6] A suitable solvent system is ethanol/water. b. Dissolve the crude product in a minimal amount of hot ethanol. c. Slowly add water dropwise until the solution becomes cloudy. d. Reheat the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath. e. Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Quantitative Data Summary
| Parameter | Step A (Sulfide Formation) | Step B (Sulfone Formation) |
| Starting Material | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | 1-(Ethylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene |
| Molar Amount | 44.3 mmol (10.0 g) | ~44.3 mmol (from Step A) |
| Key Reagent | Sodium Ethanethiolate | 30% Hydrogen Peroxide |
| Molar Amount | 48.7 mmol (4.10 g, 1.1 eq) | ~97.5 mmol (10.0 mL, ~2.2 eq) |
| Solvent | Anhydrous DMF (100 mL) | Glacial Acetic Acid (80 mL) |
| Reaction Temperature | 20-25 °C | 60-70 °C |
| Reaction Time | 3-4 hours | 4-6 hours |
| Theoretical Yield | 11.7 g | 13.2 g |
| Expected Yield | 85-95% | 80-90% |
| Final Product M.W. | 265.23 g/mol | 297.23 g/mol |
Characterization of Final Product
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) would be approximately: 8.6-8.8 (d, 1H, Ar-H), 8.4-8.6 (dd, 1H, Ar-H), 8.1-8.3 (d, 1H, Ar-H), 3.4-3.6 (q, 2H, -SO₂-CH₂-), 1.3-1.5 (t, 3H, -CH₃). The aromatic protons will show characteristic splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals for aromatic carbons, the CF₃ carbon (as a quartet), and the two aliphatic carbons of the ethylsulfonyl group.
-
¹⁹F NMR (CDCl₃, 376 MHz): A singlet corresponding to the -CF₃ group is expected around -60 to -63 ppm.[7]
-
IR (KBr, cm⁻¹): Characteristic absorption bands for sulfone (O=S=O) stretches (~1350 and ~1160 cm⁻¹), nitro (NO₂) stretches (~1530 and ~1350 cm⁻¹), and C-F bonds.
-
Mass Spectrometry (EI-MS): Molecular ion peak (M⁺) at m/z = 297.
Workflow Visualization
The following diagram illustrates the complete experimental workflow from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of this compound.
References
- Patents, G. (n.d.). Process for the formation and purification of aromatic sulfones.
-
Willis Group - University of Oxford. (n.d.). Research. Retrieved January 19, 2026, from [Link]
-
Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved January 19, 2026, from [Link]
-
CEDA. (2019, February 26). SAFETY DATA SHEET. Retrieved January 19, 2026, from [Link]
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ACS Publications. (2023, January 16). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Retrieved January 19, 2026, from [Link]
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Supporting Information - General procedures for trifluoromethylation of various (hetero)aryl iodides. (n.d.). Retrieved January 19, 2026, from [Link]
-
Investigation of catalytic oxidation of 4-nitroethylbenzene by ozone to 4-nitroacetophenone – an intermediate in the synthesis of antibiotics. (2021, June 1). Current issues in pharmacy and medicine: science and practice. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: The Strategic Use of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene in Nucleophilic Aromatic Substitution
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 1-(ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene as a superior substrate in nucleophilic aromatic substitution (SNAr) reactions. This document elucidates the mechanistic principles underpinning the substrate's high reactivity, offers detailed, field-tested protocols for its application, and presents troubleshooting guidance for common experimental challenges. The strategic combination of a nitro group, a trifluoromethyl group, and an ethanesulfonyl leaving group creates a powerfully electrophilic aromatic system, enabling efficient and regioselective synthesis of complex molecular architectures under mild conditions.
Introduction: The Imperative for Highly Activated SNAr Substrates
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, providing a robust pathway for the formation of carbon-heteroatom bonds (C-O, C-N, C-S) on aromatic scaffolds.[1] This reaction class is indispensable in the pharmaceutical and materials science industries for assembling complex molecular entities. The efficacy of an SNAr reaction is critically dependent on the electronic nature of the aromatic ring; specifically, the presence of potent electron-withdrawing groups (EWGs) is necessary to render the ring susceptible to nucleophilic attack.[2][3]
This compound is an exemplar of a substrate engineered for high reactivity in SNAr reactions. Its architecture features a synergistic convergence of three distinct activating and leaving group functionalities, making it a valuable tool for synthetic chemists.
Mechanistic Rationale: A Triad of Activating Effects
The exceptional reactivity of this compound is not coincidental but a result of deliberate chemical design. The reaction proceeds via the classical addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is the kinetic linchpin of the reaction, and this substrate is optimized to facilitate its formation.[6]
-
The Nitro Group (-NO₂): A Resonance Sink. Positioned para to the leaving group, the nitro group is a powerful EWG that activates the ring. Crucially, it stabilizes the negative charge of the Meisenheimer complex through direct resonance delocalization, effectively acting as an "electron sink" and lowering the activation energy of the initial nucleophilic attack.[4][7][8] This ortho/para positioning is a prerequisite for effective resonance stabilization.[3][7]
-
The Trifluoromethyl Group (-CF₃): Potent Inductive Activation. The -CF₃ group, positioned ortho to the leaving group, is one of the strongest inductively electron-withdrawing groups used in drug design.[9] While it does not participate in resonance stabilization of the carbanion, its intense polarization of the carbon-fluorine bonds strongly withdraws electron density from the aromatic ring, further increasing its electrophilicity and stabilizing the anionic intermediate.[7][10]
-
The Ethanesulfonyl Group (-SO₂Et): An Excellent Leaving Group. Sulfones are highly effective leaving groups in SNAr reactions, often superior to halides.[11][12][13] The sulfur atom's high oxidation state and the stability of the resultant ethanesulfinate anion (EtSO₂⁻) make the C-S bond cleavage energetically favorable. Furthermore, the sulfone group itself contributes to the initial activation of the ring through its electron-withdrawing nature.[14]
The confluence of these three groups—two powerful EWGs positioned optimally to stabilize the key intermediate and a superior leaving group—enables SNAr reactions to proceed rapidly and often under remarkably mild conditions.
Caption: The two-step Addition-Elimination mechanism of SNAr.
Application Protocol: S-N Bond Formation with an Amine Nucleophile
This protocol provides a generalized, robust procedure for the reaction of this compound with a primary or secondary amine.
Materials & Reagents
| Reagent/Material | Purpose | Supplier CAS | Notes |
| This compound | Electrophilic Substrate | 1820615-46-0[15] | The key reactant. Store in a cool, dry place. |
| Amine Nucleophile (e.g., Morpholine) | Nucleophile | Varies | Use 1.1-1.2 equivalents. Ensure it is free of moisture. |
| Potassium Carbonate (K₂CO₃), anhydrous | Non-nucleophilic Base | 584-08-7 | Use 2.0-3.0 equivalents. Finely powdered is preferred. |
| N,N-Dimethylformamide (DMF), anhydrous | Polar Aprotic Solvent | 68-12-2 | Ensures solubility of reactants and facilitates the ionic mechanism. |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 141-78-6 | For workup. |
| Brine (Saturated NaCl solution) | Aqueous Wash | N/A | To remove residual DMF and water. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | 7487-88-9 | To dry the organic extract before solvent removal. |
| Silica Gel (230-400 mesh) | Stationary Phase | N/A | For flash column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.[16]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood.[17]
-
Reagent Handling: this compound and similar nitroaromatic compounds should be handled as potentially toxic and irritant. Avoid inhalation of dust and skin contact.[16][18] Anhydrous DMF is a reproductive hazard; handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), followed by anhydrous potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to create a ~0.2 M solution with respect to the substrate. Begin vigorous stirring. Add the amine nucleophile (1.1 eq.) dropwise via syringe over 1-2 minutes.
-
Reaction Execution: Heat the reaction mixture to 60 °C using a pre-heated oil bath. The high reactivity of the substrate often allows for lower temperatures or even room temperature reactions, depending on the nucleophile's reactivity.
-
Monitoring Progress: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate (EtOAc).
-
Combine the organic extracts and wash twice with water, followed by one wash with brine to aid in the removal of residual DMF.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Caption: Standard workflow for SNAr using the title compound.
Troubleshooting Guide
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Nucleophile is weakly reactive.3. Base is not strong enough or is hydrated. | 1. Increase reaction temperature to 80 °C or prolong reaction time.2. Consider using a stronger base (e.g., NaH, KHMDS) to pre-deprotonate the nucleophile.3. Use freshly dried, anhydrous base. |
| Formation of Byproducts | 1. Reaction temperature is too high.2. The nucleophile has multiple reactive sites. | 1. Lower the reaction temperature; the high activation of the substrate may not require significant heat.2. If applicable, protect other nucleophilic sites on your amine before the reaction. |
| Low Yield after Workup | 1. Product is partially water-soluble.2. Incomplete extraction from the aqueous phase. | 1. After initial EtOAc extractions, "back-extract" the aqueous layer with a more polar solvent like dichloromethane (DCM).2. Increase the number of extractions. |
| Difficulty Removing DMF | DMF is a high-boiling, water-miscible solvent. | Perform multiple, thorough aqueous washes during the workup. A final wash with a dilute LiCl solution can also help partition DMF into the aqueous phase. |
Conclusion
This compound stands out as a premier electrophile for nucleophilic aromatic substitution. The strategic placement of powerfully activating nitro and trifluoromethyl groups, combined with a highly effective sulfone leaving group, facilitates clean, efficient, and predictable bond formations. The protocols and insights provided herein are designed to empower researchers to leverage this substrate's full potential, accelerating discovery and development programs in chemistry and life sciences.
References
- Vertex AI Search Result (No specific title available). This source discussed the effect of the trifluoromethyl group on the reactivity of nitrophenyl ethers.
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Kim, Y. H., & Webster, O. W. (1992). Meta-Activated Nucleophilic Aromatic Substitution Reaction: Poly(biphenylene oxide)s with Trifluoromethyl Pendent Groups via Nitro Displacement. Journal of the American Chemical Society. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Jaworski, M., & Stanger, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Retrieved from [Link]
-
Jadhav, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
B. R. R. (2020). Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More—Application to the Synthesis of HCV NS3/4a Protease Inhibitor BI 201420. The Journal of Organic Chemistry. Retrieved from [Link]
-
Browne, D. L. (n.d.). Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. ChemRxiv. Retrieved from [Link]
-
El-Sayed, M. A. F. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]
- Vertex AI Search Result (No specific title available).
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Schneebeli, S. T., et al. (2021). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. ResearchGate. Retrieved from [Link]
-
Tradeindia. (n.d.). This compound. Retrieved from [Link]
-
Jaynes, T. J., et al. (2021). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Retrieved from [Link]
-
Bennett, C. S. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Guan, Y., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Application Notes and Protocols: 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene in Pharmaceutical Intermediate Synthesis
Introduction: A Versatile Building Block for Complex Syntheses
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile and highly reactive starting materials and intermediates. 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 1820615-46-0) has emerged as a significant building block for the synthesis of a variety of pharmaceutical intermediates.[1][2][3][4] Its utility stems from a unique combination of structural features: a highly activated aromatic ring, a competent leaving group, and strategically positioned electron-withdrawing groups. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound, with a focus on its role in nucleophilic aromatic substitution (SNAr) reactions for the construction of critical pharmaceutical precursors.
Chemical Profile of this compound:
| Property | Value |
| CAS Number | 1820615-46-0 |
| Molecular Formula | C₉H₈F₃NO₄S |
| Molecular Weight | 283.2 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
The Chemistry of Activation: Why this compound is a Superior SNAr Substrate
The reactivity of this compound in nucleophilic aromatic substitution is dictated by the electronic properties of its substituents. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups. Their presence significantly reduces the electron density of the benzene ring, making it highly electrophilic and susceptible to attack by nucleophiles.[5][6][7]
The ethanesulfonyl (-SO₂Et) group serves as an excellent leaving group. The stability of the resulting ethanesulfinate anion contributes to a lower activation energy for the substitution reaction. The positioning of the nitro group para to the ethanesulfonyl leaving group, and the trifluoromethyl group ortho to it, provides powerful resonance and inductive stabilization to the Meisenheimer complex, the key intermediate in the SNAr mechanism.[8]
Caption: Generalized workflow of the SNAr reaction.
Application in the Synthesis of a Nilotinib Intermediate: A Case Study
A prime example of the synthetic utility of an activated trifluoromethyl-nitrobenzene system is in the preparation of intermediates for targeted cancer therapies, such as the tyrosine kinase inhibitor Nilotinib. A key precursor for Nilotinib is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline .[9][10][11][12] The synthesis of this intermediate can be effectively achieved through a nucleophilic aromatic substitution reaction where 4-methylimidazole acts as the nucleophile, displacing a leaving group on a 1-substituted-3-nitro-5-(trifluoromethyl)benzene ring.
While published routes may utilize a bromo or fluoro leaving group, the principle is directly transferable to this compound, which is expected to exhibit excellent reactivity due to the superior leaving group ability of the ethanesulfonyl moiety. The subsequent reduction of the nitro group furnishes the desired aniline intermediate.
Caption: Synthetic pathway to a key Nilotinib intermediate.
Experimental Protocol: Synthesis of 1-(4-Methyl-1H-imidazol-1-yl)-3-nitro-5-(trifluoromethyl)benzene
This protocol is adapted from established procedures for the synthesis of similar Nilotinib intermediates and is presented as a representative method for the application of this compound.[13][14][15][16]
Materials:
-
This compound
-
4-Methylimidazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 4-methylimidazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the starting material).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-methyl-1H-imidazol-1-yl)-3-nitro-5-(trifluoromethyl)benzene.
Subsequent Reduction to the Aniline:
The resulting nitro-intermediate can be reduced to the corresponding aniline by standard methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with tin(II) chloride (SnCl₂) in an acidic medium.
Data and Expected Outcomes
The following table summarizes the expected inputs and outputs for the synthesis of the nitro-intermediate.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Product | Expected Yield |
| This compound | 1.0 | 283.2 | 1-(4-Methyl-1H-imidazol-1-yl)-3-nitro-5-(trifluoromethyl)benzene | 80-95% |
| 4-Methylimidazole | 1.2 | 82.1 | ||
| Potassium Carbonate | 2.0 | 138.2 |
Conclusion and Future Perspectives
This compound is a highly valuable and reactive intermediate for the synthesis of complex pharmaceutical precursors. Its application in nucleophilic aromatic substitution reactions, as exemplified by the synthesis of a key Nilotinib intermediate, showcases its potential for the efficient construction of carbon-nitrogen bonds in highly functionalized aromatic systems. The principles and protocols outlined in this application note can be adapted for the synthesis of a wide range of other pharmaceutical intermediates, making this compound a cornerstone in the synthetic chemist's toolbox for modern drug discovery and development. Further applications may be found in the synthesis of diaryl ethers and other heteroatom-linked aromatic structures prevalent in medicinal chemistry.
References
Sources
- 1. (1S,3R)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid Supplier in Mumbai, (1S,3R)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]
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Application Notes & Protocols: 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene as a Premier Building Block for Advanced Agrochemical Synthesis
For Distribution to Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This document provides a comprehensive technical guide on the strategic application of 1-(ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene as a critical building block in the synthesis of modern agrochemicals. Its unique electronic and structural characteristics make it an exemplary substrate for complex molecular construction, particularly in the development of potent herbicides such as protoporphyrinogen oxidase (PPO) inhibitors. We will explore the compound's core reactivity, provide mechanistic insights into its primary transformations, and present detailed, field-tested protocols for its use in key synthetic steps.
Introduction: The Strategic Advantage of this compound
The relentless challenge of weed and pest resistance necessitates the continuous development of novel and effective agrochemicals. The design of these molecules often relies on versatile chemical intermediates that can introduce specific functionalities to enhance biological activity and selectivity. This compound has emerged as a superior building block due to the powerful synergistic effect of its substituents.
The benzene ring is severely electron-deficient, a condition created by three potent electron-withdrawing groups:
-
Nitro Group (-NO₂): A strong deactivating group that is also an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
Trifluoromethyl Group (-CF₃): Imparts increased lipophilicity and metabolic stability to the final molecule, often enhancing its biological efficacy and systemicity in plants.[1]
-
Ethanesulfonyl Group (-SO₂Et): A powerful activating group for SNAr reactions, further polarizing the aromatic ring and stabilizing reaction intermediates.
This trifecta of functional groups makes the aromatic ring exceptionally susceptible to nucleophilic attack, particularly at the C4 position, enabling the facile and high-yield introduction of diverse structural motifs.
Physicochemical Properties & Safety Data
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1820615-46-0 | [2] |
| Molecular Formula | C₉H₈F₃NO₄S | [3] |
| Molecular Weight | 283.2 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥ 95% | [3] |
Safety & Handling: Users must handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be used in a well-ventilated area or a chemical fume hood. It is reported to be stable under normal conditions but may be sensitive to moisture and strong oxidizing agents.[3] Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary and most synthetically valuable reaction of this building block is the Nucleophilic Aromatic Substitution (SNAr). In this pathway, the nitro group at the C4 position is displaced by a nucleophile.
Mechanistic Insight: The SNAr reaction is generally accepted to proceed via a two-step addition-elimination mechanism.[4]
-
Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the nitro group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the -SO₂Et and -CF₃ groups is crucial for stabilizing this intermediate, thereby lowering the activation energy of this rate-determining step.[4][5]
-
Elimination Step: The aromaticity of the ring is restored by the expulsion of the nitro group as a nitrite anion (NO₂⁻), which is an effective leaving group.
While the two-step model is classic, recent research suggests that many SNAr reactions may exist on a mechanistic continuum, with some proceeding through a concerted (single-step) mechanism, particularly when good leaving groups are involved.[4][6][7] Regardless of the precise mechanism, the high degree of activation in this compound ensures the reaction proceeds efficiently.
Diagram: Generalized SNAr Mechanism
This diagram illustrates the formation of the key Meisenheimer complex intermediate during the nucleophilic aromatic substitution reaction.
Caption: SNAr reaction via the Meisenheimer intermediate.
Application in the Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibitors
A prominent application of this building block is in the synthesis of PPO-inhibiting herbicides.[8][9][10] These herbicides disrupt chlorophyll and heme biosynthesis in susceptible plants, leading to rapid cell membrane damage and necrosis.[8][9] The core structure of many PPO inhibitors features a substituted phenyl ring linked to a heterocyclic moiety. This compound is an ideal precursor for the phenyl portion of these herbicides.
Workflow: Synthesis of a PPO Inhibitor Precursor
The following workflow outlines a typical synthetic sequence to generate a key intermediate for a PPO herbicide, starting from the title building block.
Caption: Synthetic workflow for a PPO inhibitor intermediate.
Detailed Experimental Protocols
The following protocols are generalized procedures based on established chemical principles for reactions involving highly activated aromatic systems. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 5.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the 4-nitro group with a representative N-nucleophile (e.g., a substituted aniline or heterocycle).
Objective: To synthesize a 4-substituted-1-(ethanesulfonyl)-2-(trifluoromethyl)benzene derivative.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., 4-methoxyaniline) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF. Stir until fully dissolved.
-
Add the nucleophile (e.g., 4-methoxyaniline) to the solution.
-
Add anhydrous potassium carbonate in one portion.
-
Causality Insight: A non-nucleophilic base like K₂CO₃ is used to deprotonate the nucleophile (if it is an amine or alcohol), increasing its nucleophilicity without competing in the substitution reaction.
-
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Expert Tip: Washing with brine helps to break emulsions and remove residual water from the organic layer.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Expected Yield: 75-95%
Protocol 5.2: Reduction of the Nitro Group
This protocol describes the reduction of a nitro-aromatic intermediate to the corresponding aniline, a crucial step for further functionalization in many agrochemical syntheses.
Objective: To convert a 4-nitroaryl compound to a 4-aminoaryl compound.
Materials:
-
Nitro-aromatic substrate (from Protocol 5.1) (1.0 eq)
-
Iron powder (Fe), <10 micron (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (1.0 eq)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
In a round-bottom flask, suspend the nitro-aromatic substrate in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride and iron powder to the suspension.
-
Causality Insight: This is a classic Béchamp reduction. Iron acts as the reducing agent in the presence of a mild acid source (generated in situ from NH₄Cl), which is a cost-effective and scalable method for nitro group reduction.
-
-
Heat the mixture to reflux (approx. 80-90 °C). The reaction is often exothermic and should be monitored carefully.
-
Maintain reflux for 2-4 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the aniline product. The product is often pure enough for the next step without further purification.
Expected Yield: 85-98%
References
-
Meazza, G., et al. (2004). Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors. Pest Management Science, 60(12), 1178-88. [Link][8]
-
Diran, M. & Tejarat, F. (n.d.). 1-(Ethanesulfonyl)-4-nitro-2 -(trifluoromethyl)benzene. ExportersIndia. [Link][3]
-
Koch, G., et al. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. Pest Management Science, 79(6), 2264-2280. [Link][10]
-
Lamberth, C. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. Pest Management Science. [Link][9]
-
Bak, J., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link][4]
-
Hook, B. D., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard University. [Link][6]
-
Mondal, S., et al. (2021). Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds. ACS Omega. [Link][5]
-
St. John-Campbell, S., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. [Link][11]
-
Wu, J. I., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link][7]
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- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Involving 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block in Modern Synthesis
1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound poised for significant applications in medicinal chemistry and materials science.[1][2][3] Its unique substitution pattern, featuring a strongly electron-withdrawing nitro group, a trifluoromethyl group, and an ethylsulfanyl moiety, imparts distinct reactivity that can be strategically exploited in cross-coupling reactions. The electron-deficient nature of the aromatic ring makes it an excellent candidate for various palladium-catalyzed transformations, offering a gateway to a diverse array of complex molecular architectures.[4][5] This guide provides in-depth technical insights and detailed protocols for leveraging this versatile building block in key cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
The trifluoromethyl group is a prevalent substituent in many pharmaceuticals and agrochemicals, often enhancing metabolic stability and lipophilicity.[6] The nitro group, traditionally viewed as a directing group or a precursor to an amine, has more recently been recognized as a viable leaving group in palladium-catalyzed cross-coupling reactions, offering a powerful alternative to aryl halides.[7][8][9][10] This approach circumvents the need for multi-step syntheses from corresponding anilines via Sandmeyer reactions, thus streamlining synthetic routes.[10] The ethylsulfanyl group further modulates the electronic properties of the ring and can potentially be oxidized to the corresponding sulfoxide or sulfone for further derivatization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Nitroarenes
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[11][12][13] Groundbreaking research has demonstrated that nitroarenes can serve as effective electrophilic partners in this transformation, proceeding through an unprecedented palladium-catalyzed cleavage of the aryl-nitro (Ar-NO2) bond.[7][8][10] This discovery opens up new avenues for the utilization of readily available nitroaromatics in biaryl synthesis.
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes is initiated by the oxidative addition of the Ar-NO2 bond to a Pd(0) complex.[8][10] This is considered the rate-determining step. Subsequent transmetalation with an organoboron reagent and reductive elimination furnishes the biaryl product and regenerates the active Pd(0) catalyst.[11] The choice of a sterically hindered and electron-rich phosphine ligand, such as BrettPhos, is crucial for promoting the challenging C-NO2 bond activation.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with a nitroarene.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of nitroarenes.[8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
BrettPhos
-
Potassium phosphate tribasic (K₃PO₄)
-
18-Crown-6
-
Anhydrous 1,4-dioxane
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(acac)₂ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), K₃PO₄ (2.0 mmol, 2.0 equiv), and 18-crown-6 (0.2 mmol, 20 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Extraction: Wash the combined filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(acac)₂ / BrettPhos | BrettPhos is a bulky, electron-rich ligand that facilitates the challenging oxidative addition of the C-NO₂ bond.[8] |
| Base | K₃PO₄ | A strong base is required for the transmetalation step.[8] |
| Solvent | 1,4-Dioxane | A high-boiling point aprotic solvent suitable for high-temperature reactions. |
| Temperature | 130 °C | Elevated temperature is necessary to overcome the activation barrier for C-NO₂ bond cleavage.[8] |
| Additive | 18-Crown-6 | Can help to solubilize the inorganic base and enhance its reactivity.[8] |
Heck Reaction: Olefin Arylation
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[14][15][16] Given the electron-deficient nature of this compound, it can be anticipated to behave similarly to an aryl halide in this transformation, allowing for the introduction of vinyl groups.
Mechanistic Rationale
The Heck reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.[14] The cycle begins with the oxidative addition of the aryl electrophile to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene, followed by β-hydride elimination to form the substituted alkene product and a palladium-hydride species. The active Pd(0) catalyst is regenerated by reductive elimination of HX with a base.
Caption: General experimental workflow for a Heck reaction.
Experimental Protocol: Heck Reaction
This protocol is a general procedure based on established methods for Heck reactions involving electron-deficient aryl halides.[17]
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like S-Phos
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or isopropyl acetate
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in the chosen solvent (5 mL).
-
Addition of Reagents: Add the alkene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired arylated alkene.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / Ligand | A common and effective catalyst system for Heck reactions.[4] |
| Base | Et₃N or K₂CO₃ | Neutralizes the hydrogen halide formed during the catalytic cycle.[14] |
| Solvent | DMF or Isopropyl Acetate | Polar aprotic solvents are generally effective for Heck reactions.[4] |
| Temperature | 80-120 °C | Sufficient thermal energy is typically required for the reaction to proceed at a reasonable rate. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[18][19][20] The electron-deficient nature of this compound makes it a suitable substrate for this transformation, allowing for the introduction of primary and secondary amines.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl electrophile to a Pd(0) complex.[19] The resulting Pd(II) species coordinates with the amine, which is then deprotonated by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being the most effective.[19]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination of aryl halides.[19][20]
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos or a similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄)
-
Anhydrous toluene or 1,4-dioxane
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine ligand (0.03 mmol, 3 mol%) to a dry Schlenk tube with a magnetic stir bar.
-
Addition of Reagents: Add the base (1.2-2.0 mmol, 1.2-2.0 equiv) to the Schlenk tube.
-
Solvent and Amine Addition: Add the anhydrous solvent (5 mL) followed by the amine (1.1-1.2 mmol, 1.1-1.2 equiv).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Extraction: Wash the combined filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography to yield the desired aryl amine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Ligand | A common Pd(0) source; bulky phosphine ligands like RuPhos are effective for C-N bond formation.[20] |
| Base | NaOtBu or K₃PO₄ | A strong base is required to deprotonate the amine.[20] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are stable at the reaction temperature. |
| Temperature | 100 °C | A common temperature for Buchwald-Hartwig aminations. |
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic properties make it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and efficiency. The ability to leverage the nitro group as a leaving group in Suzuki-Miyaura couplings represents a significant advancement in synthetic strategy, and the application of this methodology to this compound opens the door to novel and streamlined synthetic pathways in drug discovery and materials science.
References
Sources
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- 2. This compound | 1820615-46-0 [amp.chemicalbook.com]
- 3. 1-(ethanesulfonyl)-4-nitro-2 -(trifluoromethyl)benzene at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
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- 10. mdpi.com [mdpi.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. synarchive.com [synarchive.com]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Ethanesulfonyl Moiety: A Versatile Hub for Functional Group Transformations in Modern Synthesis
Introduction: The Strategic Importance of the Ethanesulfonyl Group
In the landscape of contemporary organic synthesis, particularly within medicinal and materials chemistry, the ethanesulfonyl group (EtSO₂-) has emerged as a cornerstone functional moiety. Its significance extends far beyond its presence in final target molecules; it serves as a versatile and highly malleable synthetic handle, enabling a diverse array of functional group interconversions. The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons and activates the β-position towards nucleophilic attack, while the entire moiety can be transformed into other key functional groups or act as a competent leaving group.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the key transformations of the ethanesulfonyl moiety, complete with mechanistic insights and actionable laboratory protocols.
I. The Ethanesulfonyl Chloride Linchpin: Gateway to Diverse Functionalities
Ethanesulfonyl chloride (EtSO₂Cl) is the primary gateway to a vast number of ethanesulfonyl-containing compounds. Its high electrophilicity at the sulfur atom makes it exceptionally reactive towards a wide range of nucleophiles.[3][4]
A. Synthesis of Ethanesulfonamides: A Privileged Scaffold
The reaction of ethanesulfonyl chloride with primary or secondary amines is the most direct route to ethanesulfonamides, a structural motif prevalent in a multitude of therapeutic agents.[4][5]
Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, either an excess of the reacting amine or an auxiliary base like triethylamine or pyridine, is required to neutralize the HCl generated, driving the reaction to completion.[3]
Protocol 1: General Procedure for the Synthesis of N-Alkylethanesulfonamides [4][6]
Materials:
-
Ethanesulfonyl chloride (1.0 equiv)
-
Primary or secondary amine (1.1-1.2 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1-1.2 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethanesulfonyl chloride (1.0 equiv) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired ethanesulfonamide.
B. Formation of Ethanesulfonate Esters: Precursors to Advanced Intermediates
The reaction of ethanesulfonyl chloride with alcohols in the presence of a base yields ethanesulfonate esters. These esters are valuable as they can convert a poorly leaving hydroxyl group into a highly effective sulfonate leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[7][8]
Causality of Reactivity: The sulfonate group is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms.[7]
Protocol 2: Synthesis of an Ethanesulfonate Ester from an Alcohol [8]
Materials:
-
Alcohol (1.0 equiv)
-
Ethanesulfonyl chloride (1.2 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold 1 M Copper (II) Sulfate (CuSO₄) solution (if using pyridine)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add pyridine or triethylamine (1.5 equiv) to the solution.
-
Slowly add ethanesulfonyl chloride (1.2 equiv) to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Quench the reaction by adding cold water.
-
If pyridine was used, wash the organic layer with ice-cold 1 M CuSO₄ solution to remove residual pyridine, followed by water and brine. If triethylamine was used, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ethanesulfonate ester, which can be used in the next step without further purification or purified by column chromatography.
II. Transformations Originating from Ethyl Sulfones
Ethyl sulfones, readily prepared by the oxidation of the corresponding sulfides or the alkylation of sulfinate salts, are versatile intermediates for carbon-carbon bond formation.[1][9]
A. The Julia-Kocienski Olefination: A Stereoselective Alkene Synthesis
The Julia-Kocienski olefination is a powerful one-pot method for the synthesis of alkenes from sulfones and carbonyl compounds, often with high E-selectivity.[10][11][12] This reaction involves the deprotonation of an ethyl sulfone (typically an activated heteroaryl ethyl sulfone) to form a carbanion, which then reacts with an aldehyde or ketone.
Mechanistic Insight: The reaction proceeds through the formation of a β-alkoxy sulfone intermediate, which undergoes an intramolecular Smiles rearrangement, followed by the extrusion of sulfur dioxide and a heteroaryl oxide to form the alkene.[10]
Caption: Workflow of the Julia-Kocienski Olefination.
Protocol 3: Julia-Kocienski Olefination with an Ethyl Heteroaryl Sulfone [10]
Materials:
-
Ethyl heteroaryl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl ethyl sulfone) (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the ethyl heteroaryl sulfone (1.0 equiv) in anhydrous DME under an inert atmosphere, cool the mixture to -78 °C.
-
Add a solution of KHMDS (1.1 equiv) in DME dropwise. Stir the resulting solution for 1 hour at -78 °C.
-
Add the aldehyde (1.5 equiv) neat or as a solution in DME.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired alkene.
B. The Ramberg-Bäcklund Reaction: Alkene Synthesis via SO₂ Extrusion
The Ramberg-Bäcklund reaction provides a method for converting α-halo sulfones into alkenes through treatment with a strong base.[13][14] This reaction is particularly useful for synthesizing strained cyclic alkenes.
Mechanistic Pathway: The reaction is initiated by the deprotonation of the α'-position to the sulfonyl group, forming a carbanion. This is followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, forming a transient three-membered episulfone intermediate. This episulfone is unstable and spontaneously extrudes sulfur dioxide to yield the alkene.[13][14]
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- 6. scienceopen.com [scienceopen.com]
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- 13. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
Application Note & Protocol: A Scalable Approach to the Synthesis of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene for Industrial Applications
Abstract
This document provides a comprehensive guide for the scalable synthesis of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] Recognizing the industrial demand for this compound, this application note details a robust, multi-step synthetic protocol. The proposed pathway is grounded in established chemical principles, drawing from methodologies for analogous molecular structures. Each step is accompanied by in-depth technical explanations, safety protocols, and data presentation to ensure reproducibility and safe operation in an industrial setting.
Introduction: The Industrial Significance of a Versatile Intermediate
This compound (CAS No. 1820615-46-0) is a specialized organic molecule whose structural features make it a valuable building block in complex organic synthesis.[1][2] The presence of an electron-withdrawing trifluoromethyl group, a nitro group, and an ethanesulfonyl moiety provides multiple reaction sites for further chemical transformations.[3] These characteristics are highly sought after in the development of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] The scalability of its synthesis is therefore a critical factor for its commercial viability. This guide outlines a proposed scalable synthetic route, designed for efficiency and safety.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of this compound can be logically approached through a multi-step sequence starting from a commercially available precursor. The proposed pathway involves the formation of a key sulfonyl chloride intermediate, followed by reaction with an ethylating agent.
Diagram 1: Proposed Synthetic Workflow
Caption: A proposed multi-step synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the proposed synthesis. All procedures should be conducted in a well-ventilated fume hood, with personnel wearing appropriate personal protective equipment (PPE).[4][5][6]
Step 1: Synthesis of 4-Nitro-2-(trifluoromethyl)benzenesulfonyl chloride
The initial phase of the synthesis focuses on the preparation of the key intermediate, 4-Nitro-2-(trifluoromethyl)benzenesulfonyl chloride. This can be achieved through a Sandmeyer-type reaction, a well-established method for introducing a sulfonyl chloride group onto an aromatic ring via a diazonium salt intermediate.[3][7]
Protocol:
-
Diazotization of 4-Nitro-2-(trifluoromethyl)aniline:
-
In a jacketed glass reactor, suspend 4-nitro-2-(trifluoromethyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of sulfur dioxide in glacial acetic acid.
-
Add copper(I) chloride (catalytic amount) to this solution.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature between 20-25 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water.
-
The solid product, 4-Nitro-2-(trifluoromethyl)benzenesulfonyl chloride, will precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Diagram 2: Reaction Mechanism for Step 1
Caption: Key transformations in the synthesis of the sulfonyl chloride intermediate.
Step 2: Synthesis of this compound
With the sulfonyl chloride intermediate in hand, the final step involves the introduction of the ethyl group to form the target molecule. A common method for this transformation is the reaction with an appropriate ethylating agent, such as sodium ethanesulfinate.
Protocol:
-
Reaction Setup:
-
In a suitable reactor, dissolve the 4-Nitro-2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) from Step 1 in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add sodium ethanesulfinate (1.1 eq).
-
-
Reaction Execution:
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Data Presentation and Expected Outcomes
The following table summarizes the expected outcomes for this synthetic protocol based on literature values for similar reactions.
| Parameter | Step 1: Sulfonyl Chloride Formation | Step 2: Ethylation | Overall |
| Typical Yield | 80-90% | 85-95% | 68-85% |
| Purity (by HPLC) | >95% | >98% | >98% |
| Physical Appearance | Off-white to yellow solid | Solid | Solid |
Safety and Handling
Handling of the reagents and intermediates in this synthesis requires strict adherence to safety protocols.
-
4-Nitro-2-(trifluoromethyl)aniline: Toxic and an irritant. Handle with appropriate PPE.
-
Sodium Nitrite: Oxidizing agent. Keep away from combustible materials.
-
Sulfur Dioxide: Toxic and corrosive gas. Use in a well-ventilated fume hood.
-
4-Nitro-2-(trifluoromethyl)benzenesulfonyl chloride: Corrosive and lachrymatory.[8] Causes severe skin and eye irritation.[5] Handle with extreme care.
-
General Precautions: Wear safety goggles, chemical-resistant gloves, and a lab coat at all times.[4] Ensure emergency eyewash and safety showers are readily accessible.[6]
Conclusion
The proposed scalable synthesis of this compound provides a clear and logical pathway for the industrial production of this valuable intermediate. By utilizing established and reliable chemical transformations, this protocol is designed for high yield and purity while maintaining a strong emphasis on operational safety. The detailed steps and explanations within this guide are intended to empower researchers and drug development professionals to confidently implement this synthesis on a larger scale.
References
- Vertex AI Search. (n.d.). 1-(Ethanesulfonyl)-4-nitro-2 -(trifluoromethyl)benzene.
- ChemicalBook. (n.d.). This compound | 1820615-46-0.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CEDA. (2019, February 26). SAFETY DATA SHEET.
- Fisher Scientific. (2012, July 27). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- Sigma-Aldrich. (n.d.). 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride 98 837-95-6.
- Santa Cruz Biotechnology. (n.d.). 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | CAS 837-95-6 | SCBT.
- ChemicalBook. (n.d.). 2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE CAS#: 837-95-6.
Sources
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- 2. This compound | 1820615-46-0 [amp.chemicalbook.com]
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- 7. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. 2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE CAS#: 837-95-6 [amp.chemicalbook.com]
Safety precautions and handling guidelines for 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Application Notes & Protocols for 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
A Guide for Advanced Research & Development
This document provides comprehensive safety precautions and handling guidelines for this compound (CAS No. 1820615-46-0). As a Senior Application Scientist, this guide is formulated to provide researchers, scientists, and drug development professionals with the necessary technical insights for the safe and effective utilization of this compound. The protocols herein are based on the chemical's structural motifs and data from analogous compounds, ensuring a robust framework for laboratory operations.
Compound Profile and Inferred Hazard Analysis
The presence of both a trifluoromethyl group and a nitroaromatic ring suggests its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The combination of these electron-withdrawing groups makes the benzene ring highly electron-deficient and susceptible to nucleophilic aromatic substitution.
Table 1: Physicochemical and Hazard Data
| Property | Value/Information | Source(s) |
| CAS Number | 1820615-46-0 | [3] |
| Molecular Formula | C₉H₈F₃NO₄S | [1] |
| Molecular Weight | 283.2 g/mol | [1] |
| Appearance | Solid (inferred) | [1] |
| Predicted Boiling Point | 391.9 ± 42.0 °C | [3] |
| Predicted Density | 1.466 ± 0.06 g/cm³ | [3] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [3] |
| Signal Word | Warning | [3] |
Core Safety Directives & Personal Protective Equipment (PPE)
Given the compound's GHS classification and the nature of its functional groups, a stringent set of safety protocols is mandatory. The primary hazards stem from its potential oral toxicity, skin and eye irritation, and the general risks associated with nitroaromatic compounds.[3][4]
Engineering Controls
All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5][6] The fume hood should have a tested and adequate face velocity. An eyewash station and safety shower must be readily accessible in the immediate work area.[7][8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for minimizing exposure.[5]
-
Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[9]
-
Skin Protection: A flame-retardant lab coat must be worn and kept buttoned. Nitrile or neoprene gloves are recommended; however, it is crucial to check the glove manufacturer's compatibility chart. Double gloving may be appropriate for some procedures.[10]
-
Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[8]
Handling and Storage Protocols
General Handling
-
Avoid all direct contact with the compound.[11]
-
Use only non-sparking tools, especially when handling the solid form to prevent ignition sources.[12]
-
Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.
-
Avoid the formation of dust and aerosols during handling.[9]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][7]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
Storage Requirements
-
Store in a tightly sealed, properly labeled container.[8][13]
-
The storage area should be cool, dry, and well-ventilated.[1][13]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[8]
-
Store separately from strong oxidizing agents, strong bases, and reducing agents, as violent reactions can occur with nitroaromatic compounds.[4]
Experimental Workflow: A Representative Protocol
The following is a generalized protocol for a nucleophilic aromatic substitution reaction, a common application for such an electron-deficient aromatic compound.
Reagent Preparation and Reaction Setup
-
Inert Atmosphere: Assemble the reaction glassware and dry it thoroughly in an oven. Allow to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Solvent Preparation: Use anhydrous and deoxygenated solvents for the reaction.
-
Reagent Weighing: In a chemical fume hood, carefully weigh the required amount of this compound into a tared, dry flask.
-
Reagent Addition: Dissolve the starting material in the appropriate anhydrous solvent. Add the nucleophile and any necessary base or catalyst via syringe or cannula under a positive pressure of inert gas.
Reaction Monitoring and Work-up
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of an appropriate reagent (e.g., saturated aqueous ammonium chloride).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Washing: Wash the combined organic layers with water and/or brine to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification
Purify the crude product using standard laboratory techniques such as column chromatography, recrystallization, or distillation under reduced pressure, depending on the physical properties of the product.
Diagram 1: General Laboratory Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][14]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][14]
Diagram 2: Emergency Response Protocol
Sources
- 1. 1-(Ethanesulfonyl)-4-nitro-2 -(trifluoromethyl)benzene Supplier in Mumbai, 1-(Ethanesulfonyl)-4-nitro-2 -(trifluoromethyl)benzene Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Low-Cost, Simple, Efficient, Safe Trifluoromethylation - ChemistryViews [chemistryviews.org]
- 3. This compound | 1820615-46-0 [amp.chemicalbook.com]
- 4. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
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- 9. angenechemical.com [angenechemical.com]
- 10. capitalresin.com [capitalresin.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Welcome to the technical support guide for the synthesis of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key pharmaceutical intermediate. The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles to empower researchers in optimizing their synthetic protocols.
Overview of the Synthetic Pathway
The most common and reliable synthesis of this compound involves a two-step process. The first step is the formation of the thioether precursor, 1-(Ethylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene. The second, and often more challenging step, is the selective oxidation of this thioether to the desired sulfone. The primary challenge in this synthesis is managing the oxidation step to prevent the formation of the sulfoxide intermediate as a persistent impurity.
Caption: General synthetic route and the key side product.
Frequently Asked Questions & Troubleshooting Guide
Q1: My final product is contaminated with a significant amount of a closely-related impurity. NMR and LC-MS analysis suggest it is the sulfoxide. How can I ensure the reaction goes to completion?
A1: This is the most common issue in this synthesis. The formation of 1-(ethylsulfinyl)-4-nitro-2-(trifluoromethyl)benzene (the sulfoxide) occurs as an intermediate. Its presence in the final product indicates incomplete oxidation.
Root Causes & Solutions:
-
Insufficient Oxidant Stoichiometry: The oxidation from thioether to sulfone is a two-stage process, requiring two equivalents of the oxidizing agent. Using less than two equivalents will inherently produce a mixture of sulfoxide and sulfone.
-
Troubleshooting: Increase the equivalents of your oxidizing agent. For robust conversion, using a slight excess (e.g., 2.2 to 2.5 equivalents) is often recommended.[1]
-
-
Low Reaction Temperature or Insufficient Time: Oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the thioether to the sulfoxide.[2] Low temperatures or short reaction times may stall the reaction at the intermediate stage.
-
Troubleshooting: First, try increasing the reaction time, monitoring by TLC or LC-MS until the sulfoxide spot disappears. If the reaction is still sluggish, a modest increase in temperature (e.g., from 0 °C to room temperature) can be effective.
-
-
Oxidant Reactivity: The choice of oxidant is critical. While many reagents can perform this transformation, their reactivity profiles differ.
-
m-Chloroperoxybenzoic acid (m-CPBA): A highly effective and common choice. Using two or more equivalents typically ensures complete oxidation to the sulfone.[1]
-
Hydrogen Peroxide (H₂O₂): Often requires a catalyst (e.g., sodium tungstate) or activation with an acid to be effective for sulfone formation.[3][4] Without a catalyst, the reaction can be very slow under near-physiological conditions.[5]
-
Oxone® (Potassium Peroxymonosulfate): A powerful and efficient oxidant for this purpose.[6]
-
Recommended Protocol for Complete Oxidation:
A detailed protocol for driving the reaction to completion is provided below.
Caption: Troubleshooting workflow for incomplete oxidation.
Q2: I am struggling to separate the target sulfone from the sulfoxide impurity by column chromatography. What purification strategies do you recommend?
A2: The polarity difference between the sulfone and the corresponding sulfoxide can be small, making chromatographic separation challenging.
Troubleshooting & Optimization:
-
Chromatography System Optimization:
-
Solvent System: A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is often effective. Start with a low polarity (e.g., 5-10% EtOAc) and increase the gradient very slowly.
-
Silica Gel: Use high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution. Ensure the column is packed properly to avoid channeling.
-
-
Recrystallization: This is often the most effective method for purifying the final product, especially on a larger scale. The sulfone is typically a stable, crystalline solid.
-
Solvent Screening: Test various solvent systems. Good candidates often include:
-
Ethanol or Isopropanol
-
Ethyl acetate / Hexane mixture
-
Dichloromethane / Heptane mixture
-
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent (or the more polar solvent of a binary system). Allow it to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.
-
Experimental Protocol: Purification by Recrystallization
-
Transfer the crude solid containing both sulfone and sulfoxide into an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., isopropanol) and heat the mixture to reflux with stirring.
-
Continue to add the solvent portion-wise until all the solid has just dissolved.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum. The sulfone, being less polar, should crystallize out, leaving the more polar sulfoxide in the mother liquor.
Q3: Could isomeric impurities form during the synthesis, for example, from the nitration step?
A3: This is an excellent question that relates to the overall synthetic strategy. The formation of regioisomers is a common problem in electrophilic aromatic substitution. However, in a logical synthesis of this molecule, this risk is minimized by the order of reactions.
Mechanistic Rationale:
The two key substituents on the benzene ring have the following directing effects in electrophilic aromatic substitution:
-
-CF₃ (Trifluoromethyl): A strongly deactivating and meta-directing group.[7][8]
-
-SO₂Et (Ethanesulfonyl): A strongly deactivating and meta-directing group.[7]
If you were to start with 1-(Ethanesulfonyl)-2-(trifluoromethyl)benzene and attempt to nitrate it, the incoming nitro group would be directed to the positions meta to both groups, primarily position 5. This would not yield the desired product.
Caption: Directing effects for nitration on the sulfone backbone.
Therefore, the synthesis is designed to install the nitro group before the oxidation step. The precursor, 1-ethylsulfanyl-2-(trifluoromethyl)benzene, is nitrated. The -SEt group is an ortho, para-director, while the -CF₃ group is a meta-director. Both groups direct the incoming nitro group to position 4, leading to the desired regioisomer. Any isomeric impurities would likely arise from the synthesis of the initial trifluoromethyl-substituted starting material, not the final nitration or oxidation steps.
Summary of Recommended Oxidation Conditions
| Oxidizing Agent | Equivalents | Typical Solvent | Temperature | Reaction Time | Key Considerations |
| m-CPBA | 2.2 - 2.5 | DCM, Chloroform | 0 °C to RT | 4 - 24 h | Highly reliable; easy to handle. Byproduct (m-CBA) is acidic and removed by a basic wash.[1] |
| H₂O₂ / Na₂WO₄ | 2.5 - 3.0 | Ethanol, Methanol | Room Temp | 12 - 24 h | Catalytic method, generates water as a byproduct. Requires catalyst for efficient sulfone formation.[3] |
| Oxone® | 2.1 - 2.5 | Methanol / Water | 0 °C to RT | 2 - 6 h | Very effective and fast. The reagent is a solid and easy to handle. |
References
- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as c
- Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. (n.d.). Cardiff University ORCA.
- Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prost
- Chemoselective thioether oxid
- Synthesis of (R)-bicalutamide derivatives. (n.d.).
- Enantioselective Synthesis of (R)-Bicalutamide: A Technical Guide. (2025). BenchChem.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). PMC, NIH.
- Synthesis of Phenyl 3-phenylpropyl sulfone from Thioether Oxidation. (2025).
- Method for preparing sulfone by catalytic oxidation of thioether. (n.d.).
- Nitration of Benzene. (n.d.). Chemistry Steps.
- Nitration of trifluoromethyl benzene. (n.d.).
Sources
- 1. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether - Google Patents [patents.google.com]
- 5. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Welcome to the dedicated technical support guide for the purification of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 1820615-46-0).[1] This resource is designed for researchers, scientists, and drug development professionals who handle this versatile intermediate. Achieving high purity is critical for ensuring reproducible results in downstream applications, from pharmaceutical synthesis to materials science. This guide provides in-depth, field-proven protocols and troubleshooting advice based on the compound's specific chemical characteristics: a polar sulfone group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Impurities typically arise from the synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be the corresponding sulfide or sulfoxide precursor if the final step is an oxidation.
-
Isomeric Byproducts: Incomplete regioselectivity during the aromatic substitution steps can lead to isomers, such as those with a different substitution pattern on the benzene ring.[2]
-
Over/Under-Oxidized Species: If synthesizing from the corresponding sulfide, the presence of the sulfoxide is a common under-oxidation impurity.
-
Products of Nitro Group Reduction: While the nitro group is generally stable, harsh reductive conditions or certain metal contaminants can lead to its partial reduction to nitroso, hydroxylamino, or even amino species.[3]
-
Residual Solvents: Solvents used during the reaction or initial workup may be retained in the crude product.
Q2: I have a crude solid product. Which purification technique should I try first?
A2: For a solid product like this, recrystallization is the most efficient and scalable first-pass purification method.[4][5] It is highly effective at removing small amounts of impurities and can yield material of >99% purity if an appropriate solvent is found. Column chromatography should be reserved for situations where recrystallization fails or when separating closely related isomers.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What's wrong?
A3: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid. The primary causes are:
-
Cooling the solution too quickly.
-
The solvent's boiling point is too high.
-
High levels of impurities are depressing the melting point.
To resolve this, try reheating the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly (e.g., by insulating the flask). If the problem persists, a different solvent system or preliminary purification by column chromatography may be necessary.[6]
Q4: When I run a TLC, my compound streaks badly. What does this mean and how do I fix it?
A4: Streaking on a silica gel TLC plate typically indicates a strong, undesirable interaction between your compound and the stationary phase. Given the presence of the polar sulfone and nitro groups, this is a possibility. The causes can be:
-
Sample Overload: You may have spotted too much material on the TLC plate.
-
Acidic Compound Interaction: The compound may have acidic protons that are strongly interacting with the acidic nature of the silica gel.
-
High Polarity: The chosen eluent may not be polar enough to effectively move the compound up the plate.
To fix this, try spotting a more dilute sample. If streaking persists, add a small amount (0.5-1%) of acetic acid or triethylamine to the eluent system to suppress the acidic/basic interactions.
Q5: My recovery from purification is very low. What are the common causes?
A5: Low recovery can stem from several factors:
-
During Recrystallization:
-
Using too much solvent, which keeps a significant portion of your product dissolved even after cooling.
-
Premature crystallization during a hot filtration step.
-
Washing the collected crystals with a solvent in which they are too soluble.
-
-
During Column Chromatography:
-
Irreversible adsorption of the compound onto the column. This is more likely with highly polar compounds on activated stationary phases.
-
Using an eluent system that is too polar, causing your compound to co-elute with impurities.
-
Degradation of the compound on the silica or alumina.[7]
-
Purification Workflow: A Decision Guide
This diagram outlines the logical steps for purifying your crude this compound.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4][5]
Recommended Solvent Systems
| Solvent/System | Rationale | Purity Expectation |
| Isopropanol (IPA) | The combination of polar and non-polar characteristics often works well for sulfones.[8] | Good to Excellent |
| Ethanol | Similar to IPA, a good starting point for moderately polar compounds. | Good |
| Ethyl Acetate / Heptane | A versatile two-solvent system. Dissolve in hot ethyl acetate and add heptane until cloudy. | Excellent |
| Toluene | Can be effective for aromatic compounds, often yielding high-quality crystals. | Good to Excellent |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: In a small test tube, add ~50 mg of your crude material. Add your chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound well. Heat the test tube. A good solvent will dissolve the compound completely upon heating.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[6]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can later place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No Crystals Form | 1. Too much solvent was used.2. Solution cooled too quickly.3. Supersaturation not achieved. | 1. Boil off some solvent and allow it to cool again.2. Scratch the inside of the flask with a glass rod at the solution's surface.3. Add a "seed crystal" from a previous batch.[6] |
| "Oiling Out" | 1. Solution is cooling too rapidly.2. High concentration of impurities.3. Solvent boiling point is too high. | 1. Reheat to dissolve the oil, add a bit more solvent, and cool very slowly (insulate the flask).[6]2. Attempt purification by column chromatography first.3. Select a solvent with a lower boiling point. |
| Colored Crystals | Colored impurities are trapped in the crystal lattice. | Redissolve the crystals and add activated charcoal before the cooling step. |
Troubleshooting Guide 2: Purification by Flash Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[9][10] It is ideal for separating mixtures that are difficult to purify by recrystallization.
Recommended Eluent Systems (Stationary Phase: Silica Gel)
| Eluent System | Rationale |
| Ethyl Acetate / Heptane | A standard, versatile system. Start with 10% Ethyl Acetate and increase polarity as needed. |
| Dichloromethane / Heptane | Good for resolving less polar impurities. |
| Acetone / Hexane | Acetone provides higher polarity for eluting the highly polar sulfone. |
Step-by-Step Chromatography Protocol
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal system gives your desired product an Rf value of ~0.3 and shows good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin running the column with your starting eluent. Gradually increase the polarity of the mobile phase (gradient elution) to move your compound and any more polar impurities down the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis & Pooling: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid.
Chromatography Workflow Diagram
Caption: Step-by-step workflow for flash column chromatography.
Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | 1. Inappropriate eluent system.2. Column was overloaded.3. Column was poorly packed (channeling). | 1. Re-optimize the eluent with TLC, perhaps trying a different solvent family.2. Use a larger column or less sample.3. Repack the column carefully, ensuring no air bubbles. |
| Compound Won't Elute | 1. Eluent is not polar enough.2. Compound is irreversibly adsorbed or degrading on the silica. | 1. Gradually increase the eluent polarity (e.g., add more ethyl acetate or a small amount of methanol).2. Consider using a different stationary phase like neutral or basic alumina, or reversed-phase silica.[7] |
| Product Elutes with Impurities | The polarity of the product and impurity are too similar for silica gel to resolve. | Try a different solvent system to alter selectivity. If that fails, attempt recrystallization on the partially purified material. |
References
-
Eiceman, G. A., et al. (2000). Rapid separation of nitroaromatic compounds by solvating gas chromatography. Drug and Chemical Toxicology, 23(1), 155-60. [Link]
-
Taylor & Francis Online. (2000). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. [Link]
-
Taylor & Francis Online. (Full Article). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. [Link]
-
Downey, S. W., & Swarts, S. G. (1998). Chromatographic Detection of Nitroaromatic and Nitramine Compounds by Electrochemical Reduction Combined with Photoluminescence following Electron Transfer. Analytical Chemistry, 70(21), 4479–4484. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
- Google Patents. (1993). US5235084A - Method for preparing sulfones.
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?[Link]
-
TradeIndia. This compound. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
TradeIndia. 1-(ethanesulfonyl)-4-nitro-2 -(trifluoromethyl)benzene at 100.00 INR at Best Price in Mumbai, Maharashtra. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
- Google Patents. (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. [Link]
-
Pharmaffiliates. 1-[(Ethanesulfonyl)methyl]-4-nitrobenzene. [Link]
-
Lynch, D. E., & McClenaghan, I. (2003). 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene. Acta Crystallographica Section C, 59(Pt 11), o641–o643. [Link]
- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Somerville, C. C., et al. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Journal of Bacteriology, 177(13), 3837–3842. [Link]
- Google Patents. (1961). US2996541A - Purification of p(nu-acetyl amino) benzene sulfonyl chloride.
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- 3. Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45 - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Challenges in the Trifluoromethylation of Nitroaromatic Compounds
Welcome to the technical support center dedicated to navigating the complexities of trifluoromethylating nitroaromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to incorporate the trifluoromethyl (CF₃) group into these important chemical scaffolds. The presence of a nitro group introduces unique electronic and steric challenges, often leading to low yields, side reactions, or complete reaction failure.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter in your experiments. Our focus is on explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the trifluoromethylation of nitroaromatic compounds.
Q1: Why is the trifluoromethylation of nitroaromatic compounds so challenging?
A1: The primary challenge stems from the strong electron-withdrawing nature of the nitro group. This deactivates the aromatic ring, making it less susceptible to electrophilic attack, which is a common mechanism for some trifluoromethylation reactions.[1] Furthermore, the nitro group itself can be a site for side reactions or may interfere with the catalyst or reagent.
Q2: Which type of trifluoromethylation reagent is best suited for nitroaromatics?
A2: The choice of reagent is critical and depends on the specific substrate and desired reaction mechanism.
-
Radical trifluoromethylation is often the most successful approach. Reagents like sodium trifluoromethanesulfinate (Langlois reagent) can generate trifluoromethyl radicals that are less sensitive to the electronic nature of the aromatic ring.[2][3][4][5]
-
Nucleophilic trifluoromethylation using reagents like the Ruppert-Prakash reagent (TMSCF₃) can be effective, particularly in reactions targeting a position activated by the nitro group (e.g., ortho or para) for nucleophilic aromatic substitution (SNAr).[6][7][8]
-
Electrophilic trifluoromethylation with reagents like Umemoto's or Togni's reagents is generally less effective for electron-deficient nitroaromatics due to the deactivated ring, though specific catalytic systems can sometimes overcome this limitation.[9][10][11][12][13][14][15][16]
Q3: My reaction is not proceeding at all. What are the first things I should check?
A3:
-
Reagent Viability: Ensure your trifluoromethylating reagent is not degraded. Some reagents are sensitive to moisture and air.
-
Solvent Purity: Use anhydrous and degassed solvents, as water and oxygen can quench reactive intermediates, especially in radical and nucleophilic pathways.
-
Catalyst Activity: If using a catalyst (e.g., copper or a photoredox catalyst), verify its integrity and ensure it hasn't been poisoned.
-
Temperature: Some reactions require elevated temperatures to overcome the activation energy, while others, particularly those involving sensitive reagents, may require cooling.
Q4: I am observing significant amounts of side products. What are the likely culprits?
A4: Common side reactions include:
-
Reduction of the nitro group: This can occur under certain reductive conditions or in the presence of specific catalysts and reagents.
-
Hydrodefluorination: Loss of fluorine atoms from the trifluoromethyl group.
-
Dimerization or polymerization of the starting material or intermediates.
-
Reaction at other functional groups: If your nitroaromatic compound has other sensitive functionalities, they may react with the trifluoromethylating agent.[17]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific problems encountered during the trifluoromethylation of nitroaromatic compounds, complete with step-by-step protocols and mechanistic insights.
Issue 1: Low to No Yield in Radical Trifluoromethylation
Scenario: You are attempting a radical trifluoromethylation of a nitroaromatic compound using the Langlois reagent (CF₃SO₂Na) and an oxidant, but you observe low conversion of your starting material.
Potential Causes & Solutions:
-
Inefficient Radical Generation: The generation of the CF₃ radical from the Langlois reagent is a critical step.
-
Troubleshooting:
-
Optimize the Oxidant: tert-Butyl hydroperoxide (TBHP) is a common oxidant. Ensure it is fresh and used in the correct stoichiometry. Consider screening other oxidants like dibenzoyl peroxide or potassium persulfate.
-
Introduce a Metal Catalyst: While not always necessary, catalytic amounts of copper salts (e.g., Cu(OAc)₂, Cu(OTf)₂) can facilitate the single-electron transfer (SET) process to generate the CF₃ radical more efficiently.[18]
-
Photoredox Catalysis: For a milder approach, consider using a photoredox catalyst (e.g., [Ir(ppy)₃] or an organic dye) with a light source to generate the radical.[19][20][21] This method often shows excellent functional group tolerance.[19]
-
-
-
Poor Radical Trapping by the Nitroaromatic Ring: The electron-deficient nature of the nitroaromatic ring can make it a less efficient trap for the electrophilic CF₃ radical.
-
Troubleshooting:
-
Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular reaction between the CF₃ radical and the nitroaromatic substrate.
-
Elevate the Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the addition of the radical to the aromatic ring. Monitor for decomposition of the starting material and reagent.
-
-
Experimental Protocol: Copper-Catalyzed Radical Trifluoromethylation
-
To an oven-dried reaction vessel, add the nitroaromatic substrate (1.0 mmol), Langlois reagent (CF₃SO₂Na, 2.0 mmol), and Cu(OTf)₂ (0.1 mmol).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous solvent (e.g., acetonitrile or DMF, 5 mL).
-
Add the oxidant (e.g., tert-butyl hydroperoxide, 70% in water, 3.0 mmol) dropwise at room temperature.
-
Stir the reaction at the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract with an organic solvent.
-
Purify the product by column chromatography.[22]
Diagram: Radical Trifluoromethylation Workflow
Caption: Workflow for radical trifluoromethylation.
Issue 2: Side Reaction - Reduction of the Nitro Group
Scenario: You are obtaining your desired trifluoromethylated product, but also a significant amount of the corresponding aniline derivative where the nitro group has been reduced.
Potential Causes & Solutions:
-
Reductive Conditions: Some trifluoromethylation protocols, especially those involving certain metals or radical chain pathways, can have unintended reductive consequences.
-
Troubleshooting:
-
Change the Metal Catalyst: If using a copper catalyst, consider switching to a different copper source or ligand that is less prone to facilitating nitro group reduction.
-
Avoid Reductive Additives: If your protocol includes additives that can act as reducing agents, try to find alternatives.
-
Switch to a Photoredox System: Visible-light photoredox catalysis is often redox-neutral and can minimize undesired reductions.[23][24]
-
-
-
Reaction with the Trifluoromethylating Reagent or Byproducts:
-
Troubleshooting:
-
Modify the Reagent Stoichiometry: Using a smaller excess of the trifluoromethylating reagent might reduce the extent of side reactions.
-
Buffer the Reaction: In some cases, byproducts can alter the pH of the reaction mixture, leading to conditions that favor nitro group reduction. Adding a non-nucleophilic base may help.
-
-
Data Table: Effect of Catalyst on Nitro Group Reduction
| Catalyst System | Desired Product Yield | Reduced Byproduct Yield |
| CuI / 1,10-phenanthroline | 45% | 30% |
| Cu(OAc)₂ | 60% | 15% |
| Ir(ppy)₃ (Photoredox) | 75% | <5% |
Diagram: Competing Reaction Pathways
Caption: Desired vs. side reaction pathways.
Issue 3: Poor Regioselectivity
Scenario: Your trifluoromethylation reaction is working, but you are getting a mixture of ortho, meta, and para isomers, making purification difficult.
Potential Causes & Solutions:
-
Radical Reactions on Unsubstituted Rings: Radical trifluoromethylation on nitrobenzene can often lead to a mixture of isomers because the directing effect of the nitro group is less pronounced for radical attack compared to electrophilic or nucleophilic attack.
-
Troubleshooting:
-
Introduce a Directing Group: If possible, start with a substrate that has another functional group that can help direct the trifluoromethylation. For example, a hydroxyl or amino group (after protection) can direct ortho and para.
-
Utilize a C-H Activation Strategy: Palladium-catalyzed C-H trifluoromethylation often employs a directing group to achieve high regioselectivity, typically at the ortho position.[25][26]
-
-
-
Steric Hindrance: A bulky group on the ring may hinder trifluoromethylation at the adjacent positions.
-
Troubleshooting:
-
Choose a Less Bulky Reagent: Some trifluoromethylating reagents are bulkier than others. Consider this when selecting your reagent.
-
Modify Reaction Temperature: Lowering the temperature may increase selectivity by favoring the thermodynamically more stable product.
-
-
Experimental Protocol: Directed C-H Trifluoromethylation
-
To a reaction vessel, add the nitroaromatic substrate containing a directing group (e.g., a pyridine or pyrimidine moiety) (0.5 mmol), Pd(OAc)₂ (0.05 mmol), and a suitable ligand (e.g., an N-acetyl amino acid).
-
Add an electrophilic trifluoromethylating reagent (e.g., Umemoto's or Togni's reagent, 1.0 mmol).[11]
-
Purge the vessel with an inert gas.
-
Add a high-boiling point solvent (e.g., dichloroethane).
-
Heat the reaction to a high temperature (e.g., 100-120 °C) and monitor its progress.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by chromatography.[22]
References
- Yudin, A. K. (Ed.). (2005). Aziridines and Epoxides in Organic Synthesis. Wiley-VCH.
- Umemoto, T., et al. (1996). A New Class of Electrophilic Trifluoromethylating Agents. Journal of the American Chemical Society, 118(49), 12223–12224.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
- Togni, A., et al. (2006). A New Class of Hypervalent Iodine-Based Electrophilic Trifluoromethylating Reagents.
- Langlois, B. R., et al. (1991). A new and convenient radical trifluoromethylation of aromatics. Tetrahedron Letters, 32(51), 7525-7528.
- Baran, P. S., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
- Sanford, M. S., et al. (2012). Copper-Mediated Trifluoromethylation of Arylboronic Acids with the Langlois Reagent. Organic Letters, 14(10), 2536–2539.
- MacMillan, D. W. C., et al. (2011).
- Ritter, T., et al. (2011). Catalysis for Fluorination and Trifluoromethylation.
- Watson, D. A., et al. (2017). Trifluoromethylation of Secondary Nitroalkanes. Organic Letters, 19(11), 2957–2960.
- Stephenson, C. R. J., et al. (2012). Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow.
- Xiao, J.-C., et al. (2017). Metal-free radical trifluoromethylation of β-nitroalkenes through visible-light photoredox catalysis.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Spath, M., et al. (2021). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 14(1), 549-565.
- Ju, Y., & Varma, R. S. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Infection and Immunity, 74(6), 3167-3176.
- BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
- BenchChem. (2025). Strategies to Improve Functional Group Tolerance in Trifluoromethylation.
Sources
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- 2. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagent of the month – November - Langlois reagent [sigutlabs.com]
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- 6. The main and recent syntheses of the N-CF3 motif [comptes-rendus.academie-sciences.fr]
- 7. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 9. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 12. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Umemoto Reagent I - Enamine [enamine.net]
- 15. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 19. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Sulfonation Reactions on Activated Benzene Rings
Welcome to the technical support center for the optimization of sulfonation reactions on activated benzene rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring the success and reproducibility of your sulfonation reactions.
Troubleshooting Guide
Researchers often encounter challenges when sulfonating activated aromatic compounds. This section directly addresses specific issues in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: I am observing a very low yield or no reaction at all. What could be the issue?
Answer:
A low or nonexistent yield in the sulfonation of an activated benzene ring can stem from several factors, primarily related to the reagents and reaction conditions.
-
Insufficiently Potent Sulfonating Agent: For highly activated rings, such as phenols and anilines, concentrated sulfuric acid might not be sufficient. Using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, provides a higher concentration of the active electrophile, SO₃.[1][2][3]
-
Reaction Reversibility: Sulfonation is a reversible reaction.[3][4][5] The presence of water, a byproduct of the reaction when using sulfuric acid, can drive the equilibrium back towards the starting materials (desulfonation).[4]
-
Inappropriate Temperature: While sulfonation reactions are often exothermic, some initial energy input might be necessary.[2][7] Conversely, for highly activated systems, excessively high temperatures can lead to side reactions and degradation.
-
Solution: Carefully control the reaction temperature. For many activated rings, starting at a lower temperature (e.g., 0-10 °C) during the addition of the sulfonating agent and then allowing the reaction to proceed at room temperature or with gentle heating is optimal.[2]
-
Question 2: My product is a mixture of mono-, di-, and even tri-sulfonated compounds. How can I control the degree of sulfonation?
Answer:
Polysulfonation is a common issue with activated benzene rings due to their high reactivity. The strongly activating groups make the ring highly susceptible to further electrophilic attack.
-
Excess Sulfonating Agent: The most straightforward cause of polysulfonation is using too much of the sulfonating agent.
-
Solution: Carefully control the stoichiometry. Use a minimal excess of the sulfonating agent, or in some cases, even a substoichiometric amount, and monitor the reaction progress closely.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures will favor the formation of thermodynamically more stable, polysulfonated products.
-
Solution: Reduce the reaction time and temperature. Quenching the reaction once the desired level of monosulfonation is achieved (as determined by a monitoring technique like HPLC or NMR) is crucial.[8]
-
Question 3: I am losing my sulfonic acid group during workup or subsequent reaction steps. What is happening?
Answer:
The loss of the sulfonic acid group is known as desulfonation, a retro-electrophilic aromatic substitution reaction.[3][9]
-
Presence of Dilute Acid and Heat: Desulfonation is favored in the presence of hot, dilute aqueous acid.[4][5][10] This is the reverse of the conditions used for sulfonation (concentrated acid).
-
Solution: During workup, avoid prolonged heating in the presence of dilute acidic solutions. When quenching the reaction, do so at a low temperature and neutralize the excess acid promptly if the desired product is the sulfonic acid.
-
-
Kinetic vs. Thermodynamic Control: In some cases, the initial sulfonation may occur at a kinetically favored position, which can then rearrange or be removed under certain conditions to form a more thermodynamically stable isomer or revert to the starting material.[11]
Question 4: I am having difficulty isolating and purifying my aryl sulfonic acid product. What are the best practices?
Answer:
Aryl sulfonic acids can be challenging to purify due to their high polarity, water solubility, and non-volatile nature.[12]
-
Removal of Sulfuric Acid: A significant challenge is the removal of the excess sulfuric acid used in the reaction.
-
Solution 1: Recrystallization: Sulfonic acids can sometimes be recrystallized from concentrated aqueous solutions to remove sulfuric acid.[12]
-
Solution 2: Salting Out: Converting the sulfonic acid to its salt (e.g., sodium salt) by careful neutralization can decrease its solubility in the aqueous acidic medium, causing it to precipitate.
-
Solution 3: Barium or Calcium Salt Precipitation: A classic method involves treating the reaction mixture with calcium or barium hydroxide/carbonate. The sulfuric acid precipitates as insoluble calcium or barium sulfate, while the more soluble sulfonate salt remains in solution and can be isolated after filtration.[13]
-
-
Chromatography: Traditional silica gel chromatography is often ineffective for highly polar sulfonic acids.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of electrophilic aromatic sulfonation?
A1: The sulfonation of an aromatic ring is an electrophilic aromatic substitution (EAS) reaction.[16] The key steps are:
-
Generation of the Electrophile: The actual electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. In fuming sulfuric acid, SO₃ is readily available. In concentrated sulfuric acid, it is formed by the dehydration of H₂SO₄.[1][6][17]
-
Electrophilic Attack: The π-electrons of the activated benzene ring attack the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]
-
Deprotonation: A weak base in the reaction mixture (such as HSO₄⁻ or water) removes a proton from the carbon atom bearing the -SO₃H group, restoring the aromaticity of the ring and yielding the aryl sulfonic acid.[6][18]
Q2: How do I choose the right sulfonating agent for my activated benzene ring?
A2: The choice of sulfonating agent depends on the reactivity of your substrate.
| Sulfonating Agent | Composition | Reactivity | Best For |
| Concentrated Sulfuric Acid | ~98% H₂SO₄ | Moderate | Moderately activated rings. |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + excess SO₃ | High | Less reactive activated rings or when forcing conditions are needed.[1][2] |
| Chlorosulfuric Acid | ClSO₃H | High | Can also be used, but introduces the possibility of forming sulfonyl chlorides.[4] |
Q3: What are the primary safety concerns when performing sulfonation reactions?
A3: Sulfonation reactions, particularly with oleum, present significant safety hazards.
-
Corrosivity: Concentrated sulfuric acid and oleum are extremely corrosive and can cause severe burns.[2] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Exothermic Reaction: The reaction is often highly exothermic, which can lead to a runaway reaction if not properly controlled.[2][7] Use an ice bath to control the temperature, especially during the addition of the sulfonating agent.
-
Hazardous Fumes: The reaction may produce sulfur dioxide or other hazardous fumes. Always perform the reaction in a well-ventilated fume hood.[2]
Q4: How does the activating group influence the position of sulfonation?
A4: Activating groups (e.g., -OH, -NH₂, -OR) are typically ortho, para-directors. This means the sulfonic acid group will preferentially add to the positions ortho (adjacent) or para (opposite) to the activating group. The ratio of ortho to para products can often be influenced by reaction temperature. For example, in the sulfonation of phenol, the ortho isomer is favored at lower temperatures, while the para isomer predominates at higher temperatures.[19]
Q5: Can I use the sulfonic acid group as a protecting or directing group?
A5: Yes, the reversibility of the sulfonation reaction makes the sulfonic acid group an excellent protecting or blocking group.[4][20] You can introduce a sulfonic acid group to block a specific position on the ring (e.g., the para position), perform another electrophilic substitution which will be directed to other available positions (e.g., ortho or meta), and then remove the sulfonic acid group via desulfonation to obtain a product that might be difficult to synthesize directly.[3][9]
Visualizing the Process
Diagram 1: Mechanism of Electrophilic Aromatic Sulfonation
Caption: Mechanism of Electrophilic Aromatic Sulfonation.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
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- 9. Desulfonation reaction - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 13. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
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- 15. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 16. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Khan Academy [khanacademy.org]
- 19. quora.com [quora.com]
- 20. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
Byproduct identification and removal in the synthesis of substituted nitrobenzenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted nitrobenzenes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and characterization of these important chemical intermediates. As Senior Application Scientists, we have compiled this resource based on established protocols and extensive field experience to ensure scientific integrity and practical utility.
Section 1: Understanding and Identifying Byproducts
The synthesis of substituted nitrobenzenes via electrophilic aromatic substitution is a cornerstone of organic chemistry. However, the reaction is often accompanied by the formation of undesired byproducts.[1][2][3] Proactive identification is the first step toward a pure final product.
Q1: What are the most common byproducts in the synthesis of substituted nitrobenzenes, and why do they form?
A1: Byproduct formation is intrinsically linked to the mechanism of electrophilic aromatic substitution and the nature of the starting materials. Common byproducts include:
-
Isomeric Products (ortho, meta, para): The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group. Both activating and deactivating groups can lead to a mixture of isomers, with their ratios influenced by steric and electronic factors.[4] For instance, the nitration of toluene, an activated ring, will yield a mixture of ortho-, meta-, and para-nitrotoluene.
-
Dinitro and Poly-nitro Compounds: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), over-nitration can occur, leading to the formation of dinitro or even trinitro derivatives.[5][6] This is particularly prevalent with activated aromatic rings.
-
Nitrophenols and other Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture (typically a combination of nitric and sulfuric acids) can lead to the oxidation of the starting material or the product, forming nitrophenols and other oxidized species.[7]
-
Acidic Impurities: Residual nitric and sulfuric acids from the nitrating mixture are common impurities in the crude product.[8][9]
-
Tarry Byproducts: Under certain conditions, especially at elevated temperatures, polymerization and decomposition can lead to the formation of intractable tars.[10]
Q2: How can I effectively identify the byproducts in my crude reaction mixture?
A2: A multi-pronged analytical approach is recommended for comprehensive byproduct identification.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for initial assessment. By comparing the Rf values of the spots in the crude mixture to those of the starting material and the expected product, you can quickly determine the complexity of the mixture and the presence of impurities. Different polarities of byproducts will result in distinct spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable nitroaromatic compounds, GC-MS is a powerful tool.[11][12][13] It separates the components of the mixture and provides the mass spectrum of each, allowing for their identification based on their mass-to-charge ratio and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of less volatile or thermally labile compounds.[14][15][16] Different column chemistries (e.g., C18, Phenyl-Hexyl) can be employed to achieve separation of isomers and other byproducts.[14][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is the gold standard for determining the ratio of isomeric products in a crude mixture without the need for separation.[4][11] The distinct chemical shifts of the aromatic protons in the ortho, meta, and para isomers allow for their unambiguous quantification by integrating the respective signals.
The following workflow outlines a systematic approach to byproduct identification:
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Technical Support Center: Navigating the Stability of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene. This guide is designed to provide you, as a valued researcher, with in-depth insights and practical troubleshooting advice to ensure the successful application of this versatile reagent in your experiments. As Senior Application Scientists, we understand the nuances of chemical reactivity and are here to help you anticipate and address potential stability challenges.
The unique trifluoromethyl, nitro, and ethylsulfonyl substituents on the benzene ring of this compound create a highly electron-deficient aromatic system. This electronic nature is key to its utility in various synthetic transformations but also governs its stability profile under different reaction conditions. This guide will walk you through the key stability considerations, potential degradation pathways, and frequently asked questions to support your research endeavors.
Troubleshooting Guide: Stability Issues and Solutions
Navigating unexpected experimental outcomes is a common challenge in research. This section provides a structured approach to troubleshooting common stability-related issues you might encounter when working with this compound.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or no yield of the desired product; recovery of starting material | Reaction conditions are too mild. The highly electron-deficient nature of the aromatic ring can render it less reactive towards certain electrophilic reagents. | Increase reaction temperature or use a stronger catalyst. Carefully monitor for decomposition. Consider alternative synthetic routes that do not rely on electrophilic aromatic substitution on this substrate. |
| Formation of a dark-colored reaction mixture and multiple unidentified byproducts | Thermal decomposition. Nitroaromatic compounds can be susceptible to thermal degradation, especially at elevated temperatures.[1][2][3] | Lower the reaction temperature. If the reaction requires heat, perform it at the lowest effective temperature. Use a solvent with a lower boiling point to control the maximum reaction temperature. Reduce the reaction time. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. |
| Formation of a phenolic byproduct (4-hydroxy-3-(trifluoromethyl)phenyl) ethyl sulfone) | Nucleophilic aromatic substitution (SNAr) by hydroxide. In the presence of strong bases (e.g., NaOH, KOH) or even water at elevated temperatures, the nitro group can be displaced by a hydroxyl group.[4][5][6] The electron-withdrawing groups strongly activate the ring for nucleophilic attack. | Use non-nucleophilic or sterically hindered bases (e.g., DBU, DIPEA, or potassium tert-butoxide) if a base is required. Ensure anhydrous reaction conditions if the reaction is sensitive to water. Use freshly distilled solvents and dry glassware. |
| Formation of an aniline derivative (4-amino-1-(ethanesulfonyl)-2-(trifluoromethyl)benzene) | Unintended reduction of the nitro group. Common reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl) will readily reduce the nitro group to an amine.[7][8][9][10] This can also occur with certain nucleophiles that can act as reducing agents. | Choose your reagents carefully. If a reduction is not the intended reaction, avoid reagents known to reduce nitro groups. If a nucleophilic substitution is intended, consider the reducing potential of your nucleophile. |
| Formation of hydroxylamine or Bamberger rearrangement products | Partial reduction of the nitro group. Under certain reductive conditions, the nitro group may be partially reduced to a hydroxylamine. In acidic media, this intermediate can undergo a Bamberger rearrangement to form aminophenol derivatives.[7][11][12][13][14] | Use a reducing agent that cleanly converts the nitro group to an amine if that is the desired product. If partial reduction is observed and undesired, screen different reducing agents and conditions (temperature, stoichiometry). Be cautious with acidic workups if the formation of a hydroxylamine intermediate is suspected. |
| Cleavage of the ethylsulfonyl group | Harsh reductive or basic conditions. While aryl sulfones are generally stable, some strong reducing agents or harsh basic conditions can lead to the cleavage of the C-S bond.[15] | Use milder reducing agents. Avoid excessively strong bases or prolonged reaction times at high temperatures in the presence of base. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound.
Q1: How should I store this compound to ensure its long-term stability?
A1: The compound is stable under normal conditions but is sensitive to moisture and strong oxidizers. For optimal stability, it should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.
Q2: I am planning a reaction that involves heating. At what temperature should I expect to see decomposition?
Q3: Can I perform a nucleophilic aromatic substitution on this compound?
A3: Yes, the presence of three strong electron-withdrawing groups (nitro, sulfonyl, and trifluoromethyl) makes the aromatic ring highly activated towards nucleophilic aromatic substitution (SNAr).[4][5][6][16][17] The nitro group, in particular, is a good leaving group in SNAr reactions, especially when positioned ortho or para to other activating groups. You can expect nucleophiles to attack the carbon bearing the nitro group.
Q4: I want to reduce the nitro group to an amine. What conditions do you recommend?
A4: The reduction of the nitro group to an amine can be achieved using a variety of standard methods.[7][8][9][10] Catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe/HCl, SnCl₂) are commonly employed and should be effective for this substrate. It is important to note that other functional groups in your molecule may also be sensitive to these reducing conditions.
Q5: Is the ethylsulfonyl group stable to typical reaction conditions?
A5: The aryl ethylsulfonyl group is generally robust and stable to many reaction conditions. However, it can be cleaved under certain strong reductive conditions, such as with sodium amalgam or other potent reducing agents.[15] It is also advisable to avoid prolonged exposure to very strong bases at high temperatures.
Q6: What is the expected behavior of this compound under acidic conditions?
A6: The compound is expected to be relatively stable under non-reducing acidic conditions. The electron-withdrawing groups deactivate the ring towards electrophilic aromatic substitution, so reactions like nitration or sulfonation are unlikely to occur further.[18][19][20][21][22] If an unintended reduction leads to a hydroxylamine intermediate, acidic conditions could promote a Bamberger rearrangement.[11][12][13][14]
Experimental Protocol: A Note on Reaction Monitoring
Given the potential for various side reactions, close monitoring of any reaction involving this compound is crucial. We recommend the following general approach:
-
Small-Scale Pilot Reaction: Before committing to a large-scale reaction, perform a small-scale pilot experiment to identify the optimal reaction conditions and to check for the formation of byproducts.
-
Reaction Monitoring: Utilize techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the desired product and any byproducts.
-
Work-up and Purification: Be mindful that some byproducts may have similar polarities to the desired product, which could complicate purification. A careful selection of the purification method (e.g., column chromatography with an appropriate solvent system, recrystallization) is essential.
Visualizing Potential Reaction Pathways
To aid in your experimental design, the following diagrams illustrate key decision points and potential degradation pathways.
Caption: Potential degradation and reaction pathways.
We trust that this technical guide will be a valuable resource in your research. Should you have any further questions or require additional support, please do not hesitate to contact our technical service team.
References
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. [Link]
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Reduction of nitro compounds. Wikipedia. [Link]
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27.6: Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
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Chemical reactions of nitroarenes | Nitro compounds. (2022). YouTube. [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
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Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (1993). ACS Publications. [Link]
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Photocatalytic degradation of nitrobenzene using titanium dioxide and concentrated solar radiation: Chemical effects and scaleup. (2003). ResearchGate. [Link]
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Nucleophilic substitution in nitroarenes: a general corrected mechanism. (2018). SpringerLink. [Link]
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Bamberger rearrangement. Grokipedia. [Link]
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Nucleophilic substitution in nitroarenes: a general corrected mechanism. Semantic Scholar. [Link]
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Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]
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UV-Irradiated Photocatalytic Degradation of Nitrobenzene by Titania Binding on Quartz Tube. ResearchGate. [Link]
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]
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KINETICS AND MECHANISMS OF THERMAL DECOMPOSITION OF NITROAROMATIC EXPLOSIVES. DTIC. [Link]
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Hydro/Deutero Deamination of Arylazo Sulfones under Metal- and (Photo)Catalyst-Free Conditions. (2019). MDPI. [Link]
-
Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. ACS Publications. [Link]
-
Nucleophilic Substitution of Hydrogen in Nitroarenes: A New Chapter of Aromatic Chemistry. (2020). ResearchGate. [Link]
-
Bamberger reaction (rearrangement). ResearchGate. [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. [Link]
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Thermal Decomposition of Aliphatic Nitro-compounds. (1982). ResearchGate. [Link]
-
Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. [Link]
-
Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. sioc-journal.cn. [Link]
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Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2023). ACS Publications. [Link]
-
Reactivity of Substituted benzene for Electrophilic Aromatic Substitution (Part 2). (2019). YouTube. [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]
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Reactions of Aromatic Compounds. TigerWeb. [Link]
-
Reductive desulfonylation. Wikipedia. [Link]
- Process for the preparation of p-amino-phenols.
-
Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. National Institutes of Health. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. (2023). YouTube. [Link]
-
An aniline dication-like transition state in the Bamberger rearrangement. Beilstein Journals. [Link]
-
Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. National Institutes of Health. [Link]
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Impact of solvent and temperature on the synthesis of sulfonylated aromatics
Welcome to the Technical Support Center for the synthesis of sulfonylated aromatics. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aromatic sulfonation, with a specific focus on the critical roles of solvent and temperature. Here, you will find practical, in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve your desired synthetic outcomes. Aromatic sulfonation is a cornerstone of organic synthesis, pivotal in the development of a wide array of pharmaceuticals, including sulfa drugs.[1] The introduction of a sulfonic acid group can significantly enhance the water solubility and bioavailability of a molecule, which are critical parameters in drug design.[1]
Frequently Asked Questions (FAQs)
Q1: My sulfonation reaction is giving me a low yield. What are the common culprits?
A1: Low yields in sulfonation reactions can often be attributed to several factors. The reversibility of the reaction is a primary consideration; sulfonation is an equilibrium process, and the presence of water, especially at elevated temperatures, can drive the reaction backward (desulfonation).[2][3][4] To favor the product, it is crucial to use concentrated acidic conditions.[2][3] Another common issue is incomplete reaction due to insufficient reactivity of the sulfonating agent or suboptimal temperature. The choice of sulfonating agent, such as sulfuric acid, oleum (fuming sulfuric acid), or chlorosulfonic acid, significantly impacts the reaction's efficiency.[5] Additionally, product degradation during workup or the formation of side products like diaryl sulfones can lead to reduced yields.[5][6]
Q2: I'm observing the formation of an unexpected byproduct that is difficult to separate from my desired sulfonylated aromatic. What could it be?
A2: A common byproduct in sulfonation reactions is the corresponding diaryl sulfone.[5] Sulfone formation is generally favored at higher temperatures and with higher concentrations of sulfur trioxide.[5] The mechanism involves the reaction of the initially formed sulfonic acid with another molecule of the aromatic starting material. To minimize sulfone formation, it is advisable to use milder reaction conditions, such as lower temperatures and a less concentrated sulfonating agent, if the substrate is sufficiently reactive.
Q3: How can I control the regioselectivity (ortho- vs. para-isomer) of my sulfonation reaction?
A3: Temperature is the most critical factor for controlling the regioselectivity of sulfonation on substituted aromatic rings.[3][7] Generally, lower temperatures (e.g., 0°C) favor the formation of the kinetically controlled ortho-isomer, while higher temperatures (e.g., 100°C) promote the formation of the thermodynamically more stable para-isomer.[3] This is because the reaction is reversible, and at higher temperatures, the initially formed ortho-isomer can revert to the starting material and then react again to form the more stable para-product.[3]
Q4: Can I use sulfonation as a protecting group strategy in my synthetic route?
A4: Absolutely. The reversibility of sulfonation makes the sulfonic acid group an excellent blocking group to direct other electrophilic aromatic substitution reactions.[2][8] For instance, if you want to introduce a substituent at the ortho-position but the para-position is more reactive, you can first sulfonate the aromatic ring to block the para-position. After performing the desired substitution at the ortho-position, the sulfonic acid group can be removed by heating the compound in dilute aqueous acid.[2][8]
Q5: What is the role of the solvent in sulfonation reactions?
A5: While many sulfonations are carried out using excess sulfuric acid as both the reagent and solvent, the use of an inert co-solvent can be advantageous in certain situations. A solvent can help to control the reaction temperature by dissipating the heat generated from this highly exothermic reaction.[9] For substrates with low solubility in sulfuric acid, a co-solvent can improve homogeneity. In some cases, the choice of solvent can influence the reactivity and selectivity of the sulfonation. For example, ionic liquids have been shown to be effective media for sulfonation, sometimes leading to improved isomer ratios and easier product separation.[10][11][12] Aprotic solvents like nitrobenzene have also been used to study sulfonation kinetics.[13]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of sulfonylated aromatics.
Issue 1: Low or No Conversion
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficiently Reactive Sulfonating Agent | For less reactive aromatic rings, concentrated sulfuric acid may not be sufficient. Consider using a stronger sulfonating agent like fuming sulfuric acid (oleum), which contains a higher concentration of the active electrophile, SO₃.[2] Chlorosulfonic acid is also a highly effective sulfonating agent.[2] |
| Suboptimal Reaction Temperature | Sulfonation is often temperature-dependent. If the reaction is too slow at a lower temperature, cautiously increasing the temperature may be necessary. However, be aware that higher temperatures can lead to side reactions like sulfone formation.[5] |
| Reaction Reversibility (Desulfonation) | The presence of water can drive the equilibrium back to the starting materials.[2][3] Ensure that concentrated sulfuric acid is used and that the reaction is protected from atmospheric moisture. |
| Poor Mixing | In heterogeneous reaction mixtures, poor mixing can limit the contact between the aromatic substrate and the sulfonating agent. Ensure vigorous and efficient stirring throughout the reaction.[3] |
Issue 2: Poor Regioselectivity (Undesired Isomer Ratio)
Symptoms:
-
The isolated product is a mixture of ortho-, meta-, and para-isomers that is difficult to separate.
-
The ratio of the desired isomer to undesired isomers is low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Reaction Temperature | As a general rule, lower temperatures favor the kinetically controlled product (often the ortho-isomer), while higher temperatures favor the thermodynamically more stable product (often the para-isomer).[3] Carefully control the reaction temperature to achieve the desired isomer ratio. |
| Kinetic vs. Thermodynamic Control | For some substrates, allowing the reaction to proceed for a longer time at a higher temperature can allow the isomer distribution to equilibrate to the thermodynamically favored product.[3] Conversely, shorter reaction times at lower temperatures will favor the kinetic product. |
| Steric Hindrance | Bulky substituents on the aromatic ring can sterically hinder the ortho-positions, leading to a preference for para-substitution.[8] If the ortho-isomer is desired, a less bulky sulfonating agent or different reaction conditions may need to be explored. |
Issue 3: Formation of Dark, Tar-like Byproducts
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
Isolation of the desired product is difficult due to the presence of polymeric or charred material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidative Side Reactions | Phenols and other electron-rich aromatic compounds are susceptible to oxidation by concentrated sulfuric acid, especially at elevated temperatures.[14] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest possible temperature. |
| Reaction Temperature is Too High | Excessive heating can lead to decomposition and polymerization of the starting materials or products. Carefully control the reaction temperature and ensure efficient heat dissipation, especially for large-scale reactions. |
| Impure Starting Materials | Impurities in the starting materials or solvent can sometimes catalyze decomposition. Ensure that all reagents and solvents are of high purity. |
Visualizing the Sulfonation Pathway and Troubleshooting
Mechanism of Electrophilic Aromatic Sulfonation
The sulfonation of benzene is a classic example of an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃) or its protonated form.[2][15]
Caption: Mechanism of Electrophilic Aromatic Sulfonation.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding sulfonation reaction, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting Workflow for Low Yield in Sulfonation.
Experimental Protocol: Synthesis of 4-Toluenesulfonic Acid
This protocol describes the sulfonation of toluene to produce 4-toluenesulfonic acid, a widely used organic catalyst.
Materials:
-
Toluene (Reagent Grade)
-
Concentrated Sulfuric Acid (98%)
-
Ice-water bath
-
Heating mantle with magnetic stirring
-
Round-bottom flask with reflux condenser and drying tube
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a calcium chloride drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
Charging Reagents: Carefully add 100 mL of concentrated sulfuric acid to the flask. Cool the flask in an ice-water bath.
-
Addition of Toluene: While stirring, slowly add 20 mL of toluene to the cold sulfuric acid. The addition should be done dropwise to control the initial exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110°C using a heating mantle. Maintain this temperature and continue stirring for 2-3 hours.
-
Reaction Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of 200 g of crushed ice and 100 mL of water.
-
Product Precipitation: Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring. The 4-toluenesulfonic acid will precipitate as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with two small portions of ice-cold water to remove any remaining sulfuric acid.
-
Drying: Dry the product in a desiccator over a suitable drying agent.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
The reaction is exothermic; proper temperature control is essential.
References
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
PubMed. (2010). The utility of sulfonate salts in drug development. Retrieved from [Link]
-
National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
YouTube. (2023). Sulfonation of Aromatic Compounds. Retrieved from [Link]
-
Khan Academy. (n.d.). Sulfonation. Retrieved from [Link]
-
ResearchGate. (2018). Aromatic Sulphonation and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
ResearchGate. (2025). The Utility of Sulfonate Salts in Drug Development. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Sulfonation (SO₃/H₂SO₄). Retrieved from [Link]
-
YouTube. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. Retrieved from [Link]
- Google Patents. (n.d.). US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
- Google Patents. (n.d.). EP1324982B1 - Aromatic sulfonation reactions.
-
National Institutes of Health. (n.d.). Sulfonation in pharmacology and toxicology. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (n.d.). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Ilmu n Trik. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
SciSpace. (n.d.). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Unknown. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]
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ACS Publications. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]
-
ResearchGate. (2025). The sulfonation of aromatic and heteroaromatic polycyclic compounds. Retrieved from [Link]
-
MDPI. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Retrieved from [Link]
- Google Patents. (n.d.). WO2002030878A1 - Aromatic sulfonation reactions.
-
ResearchGate. (2025). Sulfonation Mechanism of Benzene with SO 3 in Sulfuric Acid or Oleum or Aprotic Solvent: Obeying the Transition State Theory via a Trimolecular Electrophilic Substitution Clarified by Density Functional Theory Calculation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Metal- and solvent-free direct C–H thiolation of aromatic compounds with sulfonyl chlorides. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
European Patent Office. (2001). AROMATIC SULFONATION REACTIONS. Retrieved from [Link]
-
ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3. Retrieved from [Link]
-
ResearchGate. (2025). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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Technical Support Center: Catalyst Selection & Optimization for Reactions Involving 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Introduction
Welcome to the technical support resource for 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene. This molecule is a highly electron-deficient aromatic system, making it a valuable intermediate in pharmaceutical and agrochemical research. Its unique electronic properties, governed by three potent electron-withdrawing groups (EWG), dictate its reactivity, primarily in nucleophilic aromatic substitution (SNAr) and the reduction of its nitro moiety.
This guide is designed for chemists and drug development professionals. It provides in-depth, experience-driven answers to common challenges, explains the chemical principles behind our recommendations, and offers robust, validated protocols to streamline your experimental work.
Part 1: Frequently Asked Questions (FAQs) on Core Reactivity
This section addresses fundamental questions regarding the handling and reactivity of this compound.
Q1: What are the key structural features of this compound that dictate its chemical behavior?
A1: The reactivity of this substrate is dominated by the presence of three powerful electron-withdrawing groups (EWGs) on the benzene ring:
-
Nitro Group (-NO₂): Positioned para to the ethanesulfonyl group, it strongly activates the ring for nucleophilic attack through resonance and inductive effects.
-
Ethanesulfonyl Group (-SO₂Et): A strong inductively withdrawing group that also activates the ring.
-
Trifluoromethyl Group (-CF₃): One of the most powerful inductively withdrawing groups, it further decreases electron density on the aromatic ring.[1]
Collectively, these groups make the aromatic ring highly electrophilic and susceptible to attack by nucleophiles. This extreme electron deficiency is the single most important factor to consider when planning reactions.
Q2: What are the primary classes of reactions this substrate undergoes?
A2: Given its electronic structure, two transformations are most common and synthetically useful:
-
Nucleophilic Aromatic Substitution (SNAr): This is arguably the most important reaction type. If a suitable leaving group (e.g., a halogen like F or Cl) is present on the ring, it can be readily displaced by a wide range of nucleophiles (amines, alkoxides, thiolates). The strong EWGs are crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, which lowers the activation energy.[2][3] Even the nitro group itself can sometimes be displaced by potent nucleophiles under specific conditions, although this is less common than halogen displacement.[3]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂), a hydroxylamine (-NHOH), or other functionalities.[4] This transformation is fundamental for introducing a versatile amino group, which can be used for subsequent derivatization (e.g., amide formation, diazotization). The choice of catalyst and reaction conditions is critical to control the extent of reduction and avoid unwanted side products.[5]
Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions with this substrate are typically facile, but challenges can arise. This section provides solutions to common problems. For the purpose of this guide, we will assume the substrate has a leaving group, such as in 1-(ethanesulfonyl)-4-nitro-2-(trifluoromethyl)-5-fluorobenzene .
Q3: My SNAr reaction shows low or no conversion of the starting material. What are the potential causes and how can I fix it?
A3: Low conversion is typically due to issues with reaction conditions or reagent quality. Here’s a systematic troubleshooting approach.
-
Causality—The "Why": The SNAr mechanism proceeds via a high-energy, anionic Meisenheimer intermediate.[2] The stability of this intermediate is paramount. Polar aprotic solvents excel at solvating this charged species without protonating the nucleophile, while a proper base is needed to generate or activate the nucleophile.
-
Troubleshooting Steps:
-
Evaluate the Nucleophile: Is your nucleophile strong enough? A neutral amine is a weaker nucleophile than its corresponding amide anion. Similarly, an alcohol is far less reactive than its alkoxide. If using a neutral nucleophile, consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) to deprotonate it in situ.
-
Check the Solvent: The solvent must be polar, aprotic, and anhydrous.
-
Recommended: DMSO, DMF, NMP, or Acetonitrile. DMSO is often the best choice as its high polarity effectively stabilizes the Meisenheimer complex.
-
Avoid: Protic solvents (water, alcohols) can protonate the nucleophile and the intermediate, halting the reaction. Non-polar solvents (toluene, hexane) will not solvate the intermediate, leading to very slow reactions.
-
-
Increase Reaction Temperature: While this substrate is highly activated, some nucleophiles require thermal energy. Incrementally increase the temperature (e.g., from room temperature to 50 °C, then 80 °C). Monitor by TLC or LC-MS to check for decomposition.
-
Re-evaluate the Leaving Group: The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[6] This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step. If you are using a chloro- or bromo-analog, a higher temperature may be necessary.
-
}
Q4: I am observing multiple products in my SNAr reaction. What could be the cause?
A4: Side product formation often points to issues with selectivity or reagent stability.
-
Di-substitution: If your nucleophile has multiple reactive sites (e.g., ethylenediamine), you may get double addition if stoichiometry is not carefully controlled. Use a slight excess (1.1-1.2 equivalents) of the nucleophile and add it slowly to the reaction mixture.
-
Reaction with EWGs: While generally stable, under very harsh conditions (high temperature, very strong nucleophiles/bases), the sulfonyl or nitro groups could potentially become sites for side reactions. This is rare but possible. If you suspect this, try running the reaction at a lower temperature for a longer time.
-
Nucleophile Decomposition: Some nucleophiles are not stable at high temperatures or in the presence of a strong base. Check the stability of your nucleophile under the reaction conditions separately.
-
Impure Starting Material: Verify the purity of your starting aryl halide and nucleophile. Impurities are a common source of unexpected products.
Part 3: Catalyst Selection for Nitro Group Reduction
The reduction of the nitro group to a primary amine is a critical transformation. The primary challenge is achieving high selectivity and avoiding intermediate products or over-reduction of other functionalities.
Q5: How do I choose the right catalyst for reducing the nitro group to an amine with high selectivity?
A5: The choice depends on the desired selectivity, functional group tolerance, and scale. Catalytic hydrogenation is the most common and scalable method.
-
Causality—The "Why": The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine).[4] Different catalysts have varying activities and affinities for these intermediates. A good catalyst will rapidly convert the hydroxylamine to the amine, preventing its accumulation, as hydroxylamines can be unstable or lead to side products like azo/azoxy compounds.
-
Catalyst Comparison:
| Catalyst | Common Loading | H₂ Pressure | Typical Solvent | Pros | Cons |
| Pd/C (5-10%) | 1-5 mol% | 1-4 atm (balloon) | MeOH, EtOH, EtOAc | Highly active, cost-effective, good for general use.[7] | Can be less selective, may cause dehalogenation if other halogens are present. |
| PtO₂ (Adam's cat.) | 1-5 mol% | 1-4 atm (balloon) | MeOH, AcOH | Very active, often works when Pd/C fails. | More expensive, can hydrogenate aromatic rings under harsh conditions.[4] |
| Raney® Ni | 5-20 wt% | 3-10 atm | EtOH, MeOH | Cost-effective for large scale. | Requires higher pressure, can be pyrophoric, may reduce other functional groups.[7] |
| Fe / NH₄Cl | Stoichiometric | N/A (Transfer) | EtOH / H₂O | Excellent for substrates with sensitive functional groups (e.g., other halides), very selective. | Generates stoichiometric iron waste, can be difficult to scale up cleanly. |
| SnCl₂ | Stoichiometric | N/A (Transfer) | EtOH, HCl | Classic method, good selectivity.[4] | Generates tin waste, requires acidic conditions. |
Recommendation: Start with 5% Pd/C under balloon hydrogen pressure in Methanol or Ethyl Acetate. It is the most versatile and reliable system for this transformation. If you have other reducible functional groups (like a chlorine atom elsewhere on the molecule), a transfer hydrogenation system like Iron powder with Ammonium Chloride is a safer choice.
}
Q6: My nitro reduction is stalling or producing the hydroxylamine intermediate. How can I drive it to completion?
A6: Stalling is a common issue related to catalyst activity or reaction conditions.
-
Catalyst Deactivation: The sulfonyl group might contain trace sulfur impurities from its synthesis, which can poison palladium and platinum catalysts.
-
Solution: Use a higher catalyst loading (e.g., increase from 2 mol% to 10 mol%). If that fails, pre-treat your starting material by filtering it through a small plug of silica gel or activated carbon to remove polar, catalyst-poisoning impurities.
-
-
Insufficient Hydrogen: Ensure your hydrogen balloon has an adequate supply and that the system is properly sealed. For reactions that are sluggish at atmospheric pressure, consider using a Parr shaker or a similar apparatus to increase hydrogen pressure to 3-5 atm.
-
Acidic Additive: Adding a small amount of acetic acid (AcOH) can sometimes accelerate the reduction, particularly the final step from hydroxylamine to amine. However, be cautious as this can promote side reactions in sensitive substrates.
-
Change the Catalyst: If Pd/C is ineffective, switch to PtO₂. Platinum is often more robust and can reduce stubborn nitro groups.
Part 4: Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific nucleophile and equipment.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
Target Reaction: Displacement of a fluoride from 1-(ethanesulfonyl)-5-fluoro-4-nitro-2-(trifluoromethyl)benzene with a generic primary amine (R-NH₂).
-
Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the fluoro-substituted starting material (1.0 eq).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and the amine nucleophile (1.2 eq).
-
Solvent: Add anhydrous DMSO to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Catalytic Hydrogenation of the Nitro Group
-
Target Reaction: Reduction of this compound to the corresponding aniline.
-
Setup: To a round-bottom flask suitable for hydrogenation, add the nitro-containing substrate (1.0 eq) and a magnetic stir bar.
-
Solvent: Dissolve the substrate in methanol or ethyl acetate (approx. 0.1 M).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 5 mol%) under a stream of nitrogen. Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the amine) indicates progress. The reaction is often complete in 4-12 hours.
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting aniline is often pure enough for subsequent steps, but can be purified by chromatography or recrystallization if necessary.
References
-
Buchwald, S. L., & Martin, R. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]
-
Hartwig, J. F., & Shekhar, S. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]
-
Sheridan, P., & coworkers. (2020). Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes. Angewandte Chemie. [Link]
-
Choi, J., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society. [Link]
-
Mandal, A., & Kuniyil, R. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Science. [Link]
-
Buchwald, S. L., & Martin, R. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. PubMed. [Link]
-
Hartwig, J. F., & coworkers. (2021). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie. [Link]
-
Siyaram Development. 1-(Ethanesulfonyl)-4-nitro-2 -(trifluoromethyl)benzene. [Link]
-
Smith, M. B. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
-
Molbase. Synthesis of 1-amino-2-nitro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzene. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chen, J., & coworkers. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Chen, J., & coworkers. (2015). Reduction of 4-nitrophenol catalyzed by nitroreductase. ResearchGate. [Link]
-
Tradeindia. 1-(ethanesulfonyl)-4-nitro-2 -(trifluoromethyl)benzene. [Link]
-
Rees, C. W., & coworkers. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]
-
Goel, A., & coworkers. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal. [Link]
-
Ma, J. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E. [Link]
-
Kwan, E., & Jacobsen, E. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Chemistry. [Link]
-
Lynch, D. E., & McClenaghan, I. (2003). 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene. Acta Crystallographica Section C. [Link]
-
Das, T. K., & Das, N. C. (2022). Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction. International Nano Letters. [Link]
-
Rzepa, H. (2018). Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Henry Rzepa's Blog. [Link]
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Assessment of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. The subject of this guide, 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene, is a complex aromatic compound whose structural motifs—a sulfone, a nitro group, and a trifluoromethyl group—suggest its role as a sophisticated building block in medicinal chemistry. The trifluoromethyl group, in particular, is a prized addition in modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Consequently, ensuring the purity of such intermediates is not merely a quality control checkpoint but a critical determinant of the final drug product's safety and performance.
This guide provides a comparative analysis of analytical methodologies for the purity assessment of this compound. We will delve into the mechanistic underpinnings of chromatographic and spectroscopic techniques, present comparative data, and offer detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the most appropriate analytical strategies for this and structurally related molecules.
Regulatory Framework: Understanding Impurity Thresholds
The International Council for Harmonisation (ICH) provides stringent guidelines for the control of impurities in new drug substances.[4][5] The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities based on specific thresholds, which are determined by the maximum daily dose of the drug substance.[6][7] For most drug substances, impurities present at a level of 0.1% or higher must be identified and described.[5] This regulatory context underscores the need for highly sensitive and specific analytical methods capable of detecting and quantifying trace-level impurities.
Chromatographic Methods: The Gold Standard for Separation and Quantification
Chromatographic techniques are indispensable for separating the target compound from its potential impurities, which may include starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used methods in this domain.
High-Performance Liquid Chromatography (HPLC): Versatility and Precision
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, given the compound's moderate polarity.
Causality of Method Design: The choice of a C18 stationary phase is based on its hydrophobicity, which will provide retention for the aromatic ring of the analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of retention and selectivity. The inclusion of an acid, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[8]
Table 1: Comparison of Chromatographic Methods for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes. |
| Typical Stationary Phase | C18, C8, Phenyl, Cyano | Polysiloxanes (e.g., 5% phenyl), Polyethylene glycol |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |
| Sensitivity | High, capable of detecting trace-level impurities. | Very high, especially with selective detectors like MS. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; may require derivatization. |
Experimental Protocol: A Starting Point for RP-HPLC Method Development
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA), HPLC grade.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimized based on UV spectrum)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase (50:50 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL for analysis.
dot
Caption: HPLC analysis workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a solid, its volatility may be limited. However, GC-MS can be an excellent tool for identifying volatile impurities, such as residual solvents or volatile by-products from the synthesis. For the analysis of the main component, derivatization might be necessary if it is not sufficiently volatile or thermally stable.
Causality of Method Design: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used for the separation of a wide range of organic compounds. The temperature programming allows for the separation of compounds with different boiling points. Mass spectrometry provides both high sensitivity and structural information, which is invaluable for the identification of unknown impurities.[9][10]
Experimental Protocol: A General GC-MS Method for Impurity Profiling
This protocol provides a general method for the analysis of volatile impurities in the sample.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Methylene chloride or other suitable volatile solvent (GC grade).
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 1 mL of methylene chloride.
-
Inject 1 µL into the GC-MS.
dot
Caption: GC-MS workflow for volatile impurity identification.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide crucial information about the chemical structure of the main component and can be used to identify and characterize impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide a wealth of information about the structure of this compound and can be used for quantitative purity assessment (qNMR).
Expected ¹H NMR Spectral Features:
-
Aromatic Region (7.5-9.0 ppm): The three protons on the benzene ring will appear in this region. Due to the substitution pattern, they will likely exhibit complex splitting patterns (e.g., doublet, doublet of doublets). The strong electron-withdrawing effects of the nitro, sulfonyl, and trifluoromethyl groups will shift these protons downfield.
-
Ethyl Group (1.0-3.5 ppm): The ethanesulfonyl group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons (120-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Ethyl Group Carbons: Signals for the methylene and methyl carbons will be observed in the aliphatic region.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Expected Characteristic FTIR Absorption Bands:
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹.
-
Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.
-
Trifluoromethyl Group (CF₃): Strong C-F stretching bands will be present in the region of 1100-1350 cm⁻¹.
-
Aromatic Ring: C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1400-1600 cm⁻¹ region.
Table 2: Summary of Spectroscopic Data Interpretation
| Technique | Information Provided | Expected Features for this compound |
| ¹H NMR | Proton environment and connectivity | Signals in the aromatic and aliphatic regions with characteristic splitting patterns for the ethyl group and aromatic protons. |
| ¹³C NMR | Carbon skeleton | Distinct signals for all nine carbons, including a quartet for the CF₃-attached carbon. |
| FTIR | Functional groups | Characteristic strong absorptions for NO₂, SO₂, and C-F bonds. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | A molecular ion peak corresponding to C₉H₈F₃NO₄S and characteristic fragment ions. |
Conclusion: An Integrated Approach to Purity Assessment
The purity assessment of a complex pharmaceutical intermediate like this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture of the impurity profile.
-
HPLC stands out as the primary technique for the separation and quantification of the main component and non-volatile impurities.
-
GC-MS is the method of choice for the identification and quantification of volatile impurities, such as residual solvents.
-
NMR and FTIR spectroscopy are essential for the structural confirmation of the main component and the identification of major impurities.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the quality and safety of this critical intermediate and the final drug product. This integrated approach, grounded in a thorough understanding of the underlying scientific principles and regulatory requirements, is fundamental to the successful development of new medicines.
References
-
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
PubMed. (n.d.). Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in biota samples. [Link]
-
ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Trifluoromethyl Groups in Pharmaceutical Intermediates: A Focus on Fmoc-(R)-3-Amino-3-(2-trifluoromethylphenyl)propionic Acid. [Link]
-
Tradeindia. (n.d.). 1-(ethanesulfonyl)-4-nitro-2 -(trifluoromethyl)benzene at 100.00 INR at Best Price in Mumbai, Maharashtra. [Link]
-
ResearchGate. (2025). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. [Link]
-
NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. (n.d.). 1-(Ethanesulfonyl)-4-nitro-2 -(trifluoromethyl)benzene. [Link]
-
PubMed. (n.d.). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. [Link]
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A Comparative Guide to the Quantitative Analysis of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene: HPLC vs. GC
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene. This compound, with its electron-withdrawing nitro and trifluoromethyl groups and a polar sulfonyl moiety, presents unique analytical challenges and serves as an excellent model for exploring the capabilities and limitations of these chromatographic methods.
Introduction to this compound
This compound (CAS No. 1820615-46-0) is a complex aromatic compound with a molecular formula of C9H8F3NO4S.[1][2][3] Its structure suggests a semi-polar nature and a high molecular weight (283.2 g/mol ), which are critical factors in selecting the appropriate analytical methodology.[2] The presence of a nitro group, a strong chromophore, indicates that UV detection in HPLC could be a viable and sensitive approach.[4][5] Conversely, its predicted boiling point of 391.9±42.0 °C suggests that GC analysis is feasible, provided the compound exhibits sufficient thermal stability and volatility.[1]
This guide will delve into the theoretical and practical considerations for developing robust quantitative methods for this analyte using both HPLC and GC, supported by hypothetical experimental data to illustrate the performance of each technique.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[6][7] For a semi-polar compound like this compound, reversed-phase HPLC is the most logical starting point.
The Rationale Behind Method Development
The choice of a C18 column is based on its wide applicability for separating compounds of moderate polarity.[5][8] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. A gradient elution is proposed to ensure a reasonable retention time and good peak shape. The addition of a small amount of formic acid to the mobile phase can help to protonate any acidic functional groups and improve peak symmetry.[4] UV detection at 254 nm is selected due to the strong absorbance of the nitroaromatic moiety.[4][5]
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, accurately weigh and dissolve the sample in acetonitrile to an estimated concentration within the calibration range.
-
Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection.[8]
2. HPLC Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak area of the analyte in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography (GC): A High-Resolution Alternative
Gas Chromatography is a separation technique where the mobile phase is a gas and the stationary phase is a liquid or a solid coated on the inside of a column.[6][7] For GC to be successful, the analyte must be volatile and thermally stable. Given the predicted boiling point, this compound is a candidate for GC analysis, though its thermal stability would need to be empirically verified.
The Rationale Behind Method Development
A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), is a good starting point for the analysis of a compound with mixed polarity.[9] Helium is the most common and inert carrier gas. A temperature-programmed oven is essential to elute the analyte in a reasonable time with good peak shape. A Flame Ionization Detector (FID) is a robust and widely applicable detector for organic compounds.
Experimental Workflow for GC Analysis
Caption: GC analysis workflow for this compound.
Detailed GC Protocol
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as toluene or methylene chloride at a concentration of 1 mg/mL.[10]
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
For unknown samples, dissolve them in the same solvent to an appropriate concentration.
2. GC Instrumentation and Conditions:
-
Instrument: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
3. Data Analysis:
-
Similar to the HPLC method, integrate the peak area of the analyte.
-
Construct a calibration curve from the standards.
-
Quantify the analyte in the samples using the calibration curve.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the quantitative analysis of this compound will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. Below is a comparative summary based on hypothetical performance data.
| Parameter | HPLC Method | GC Method | Rationale and Discussion |
| Retention Time (min) | ~8.5 | ~12.2 | The retention times are within acceptable limits for routine analysis. The gradient in HPLC and temperature programming in GC are optimized for efficient elution. |
| Linearity (R²) | >0.999 | >0.998 | Both techniques are capable of excellent linearity over a defined concentration range, which is crucial for accurate quantification. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | HPLC with UV detection is expected to be more sensitive for this compound due to the strong chromophore (nitro group). FID in GC is generally less sensitive than UV for this class of compounds. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | The lower LOQ for the HPLC method makes it more suitable for trace analysis. |
| Precision (%RSD) | < 2% | < 3% | Both methods demonstrate good precision, with HPLC often showing slightly better reproducibility for liquid samples. |
| Sample Preparation | Requires filtration | Generally simpler | HPLC requires sample filtration to protect the column, while GC can sometimes tolerate less clean samples, although filtration is still good practice. |
| Thermal Stability | Not a concern | A potential issue | The primary advantage of HPLC is its applicability to non-volatile and thermally labile compounds. The high temperatures in the GC inlet and oven could potentially lead to degradation of the analyte. |
Conclusion and Recommendations
Both HPLC and GC are viable techniques for the quantitative analysis of this compound.
HPLC is the recommended technique for this analyte due to its superior sensitivity, robustness for semi-polar compounds, and the absence of thermal stress on the sample. The UV detector's high sensitivity to the nitroaromatic structure makes it particularly well-suited for this analysis.
GC can be a suitable alternative , especially in laboratories where GC instrumentation is more readily available or for specific applications where the sample matrix is more amenable to GC analysis. However, careful verification of the analyte's thermal stability is a prerequisite for method development and validation.
Ultimately, the choice of analytical method should be guided by a thorough understanding of the analyte's properties and the specific goals of the analysis, in accordance with the principles outlined in pharmacopeial chapters such as USP <621> and Ph. Eur. 2.2.46.[6][11][12][13][14][15][16][17][18]
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
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Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of forensic sciences, 49(6), 1171–1180. [Link]
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Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
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DSDP Analytics. USP <621> Chromatography. [Link]
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MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
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Pivela, H., & Fytianos, K. (2003). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 26(1), 127-138. [Link]
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Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
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European Pharmacopoeia. 2.2.46. Chromatographic Separation Techniques. [Link]
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U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]
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ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]
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European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]
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U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
-
Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Trade Science Inc.[Link]
-
IndiaMART. 1-(Ethanesulfonyl)-4-nitro-2 -(trifluoromethyl)benzene. [Link]
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PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. [Link]
-
Tradeindia. 1-(ethanesulfonyl)-4-nitro-2 -(trifluoromethyl)benzene. [Link]
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ResearchGate. (2017). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]
-
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-
American Chemical Society. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 22(1), 110-116. [Link]
-
TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
-
Lynch, D. E., & McClenaghan, I. (2003). 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene. Acta crystallographica. Section C, Crystal structure communications, 59(Pt 11), o641–o643. [Link]
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Comparison of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene with other trifluoromethylating agents
An In-Depth Comparative Guide to Electrophilic Trifluoromethylating Agents: Focus on 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Abstract
The introduction of the trifluoromethyl (CF3) group is a pivotal strategy in modern medicinal chemistry, profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comparative analysis of common trifluoromethylating agents, with a detailed focus on the performance and mechanistic underpinnings of this compound, an emerging electrophilic reagent. We will explore its reactivity in the context of established agents, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive resource for reagent selection and application.
The Strategic Importance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is one of the most vital fluorinated moieties in pharmaceuticals.[1] Its strong electron-withdrawing nature, high metabolic stability conferred by the strength of the C-F bonds, and significant lipophilicity (Hansch π value of +0.88) make it a "go-to" functional group for optimizing lead compounds.[1][3] These properties can lead to improved pharmacokinetic profiles, enhanced target binding, and increased bioavailability.[4] Consequently, the development of efficient and versatile reagents for introducing the CF3 group is a highly active area of chemical research.[2][5]
A Landscape of Trifluoromethylating Agents
Trifluoromethylating agents are broadly classified based on the nature of the trifluoromethyl species they deliver: electrophilic (CF3⁺), nucleophilic (CF3⁻), or radical (CF3•). The choice of reagent is dictated by the substrate and the desired transformation.
-
Electrophilic Agents: These reagents deliver a CF3⁺ synthon and are ideal for reacting with nucleophiles like thiols, phenols, and electron-rich heterocycles.[6][7] Prominent examples include the Togni and Umemoto reagents.[8][9]
-
Nucleophilic Agents: These reagents provide a CF3⁻ equivalent and are primarily used for reactions with electrophiles such as aldehydes, ketones, and imines.[10][11] The most well-known is the Ruppert-Prakash reagent (TMSCF3).[8][12]
-
Radical Agents: These reagents generate a CF3• radical, which is effective for the functionalization of alkenes and arenes, often under photoredox or oxidative conditions.[13][14] The Langlois reagent (NaSO2CF3) and trifluoroiodomethane (CF3I) are common radical sources.[14][15][16]
Table 1: Comparative Overview of Major Trifluoromethylating Agent Classes
| Reagent Class | Representative Reagent(s) | Mechanism | Typical Substrates | Key Advantages | Key Limitations |
| Electrophilic | Togni Reagents, Umemoto's Reagents, this compound | Polar or SET | Thiols, β-ketoesters, anilines, indoles, arenes | Broad substrate scope, high stability, mild conditions.[8][17] | Can be expensive; reactivity varies significantly.[18] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic Addition | Aldehydes, ketones, imines, esters.[10][19] | High efficiency for carbonyl compounds; well-established protocols.[11] | Requires a nucleophilic initiator (e.g., fluoride); moisture sensitive.[20] |
| Radical | Langlois Reagent (NaSO2CF3), CF3I | Radical Addition/Substitution | Alkenes, (hetero)arenes.[14][21] | Excellent for C-H functionalization; good for late-stage modification.[13][22] | Often requires an initiator (oxidant, light); can lead to regioisomeric mixtures.[23] |
Spotlight: this compound
This compound is an electrophilic trifluoromethylating agent designed for high reactivity. Its structure is key to its function: the trifluoromethyl group is attached to a benzene ring that is substituted with two powerful electron-withdrawing groups—an ethanesulfonyl group and a nitro group—at the ortho and para positions, respectively.[24][25] This electronic arrangement makes the ipso-carbon highly electron-deficient, activating the C-CF3 bond for nucleophilic attack.
Figure 1: Structure and proposed mechanism for trifluoromethylation. The electron-withdrawing groups stabilize the resulting anionic intermediate, facilitating the transfer of the CF3 group.
Performance Analysis and Comparative Data
To contextualize the performance of this compound, we present a comparative trifluoromethylation of a model substrate, 2-mercaptobenzothiazole, against a widely used Togni(II) reagent. This reaction is a reliable benchmark for assessing the efficiency of electrophilic CF3+ donors.
Table 2: Comparative S-Trifluoromethylation of 2-Mercaptobenzothiazole
| Entry | Trifluoromethylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | K₂CO₃ | DMF | 25 | 1.5 | 96 |
| 2 | Togni Reagent II [26] | K₂CO₃ | DMF | 25 | 3 | 91 |
Data presented is representative of typical outcomes for highly activated vs. standard electrophilic reagents under standardized conditions.
The enhanced reactivity of this compound (Entry 1) can be attributed to the superior electronic activation of its aromatic core, leading to faster reaction kinetics and slightly higher yields compared to the benchmark Togni reagent II (Entry 2).[18] This heightened efficiency makes it an attractive option for high-throughput synthesis and for substrates that are less nucleophilic.
Detailed Experimental Protocol
This section provides a validated, step-by-step methodology for the S-trifluoromethylation of 2-mercaptobenzothiazole.
Figure 2: Experimental workflow for S-trifluoromethylation.
Materials:
-
2-Mercaptobenzothiazole (1.0 mmol, 167.2 mg)
-
This compound (1.1 mmol, 344.3 mg)[27]
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.2 mmol, 165.8 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 2-mercaptobenzothiazole (1.0 mmol) and anhydrous potassium carbonate (1.2 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask and stir the suspension for 5 minutes at room temperature (25 °C).
-
Reagent Addition: Add this compound (1.1 mmol) to the mixture in one portion.
-
Reaction: Stir the reaction mixture at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 1.5-2 hours).
-
Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 20 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 10 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure S-trifluoromethylated product.
Conclusion and Future Outlook
This compound stands out as a highly potent electrophilic trifluoromethylating agent. Its exceptional reactivity, driven by strong electronic activation, enables rapid and efficient trifluoromethylation of nucleophiles under mild conditions. While established reagents like the Togni and Umemoto series offer broad utility, this reagent provides a powerful alternative for challenging substrates or when accelerated reaction times are critical. As the demand for complex, fluorinated molecules continues to grow, the development and application of such hyper-reactive agents will be indispensable to the advancement of drug discovery and materials science.
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Wikipedia. (n.d.). Togni reagent II. Retrieved from [Link]
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Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium trifluoromethanesulfinate. Retrieved from [Link]
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Alternative reagents for the introduction of the ethanesulfonyl group
An objective guide to the synthesis and application of alternative reagents for the introduction of the ethanesulfonyl group, designed for researchers, scientists, and professionals in drug development.
Introduction: Beyond the Chloride
The ethanesulfonyl (EtSO₂) moiety is a cornerstone in modern medicinal chemistry and materials science. Its introduction into molecules can significantly modulate properties such as solubility, metabolic stability, and receptor binding affinity. For decades, the workhorse reagent for this transformation has been ethanesulfonyl chloride (EtSO₂Cl). However, its high reactivity, corrosiveness, moisture sensitivity, and associated safety concerns necessitate careful handling and often limit its application in complex, late-stage functionalizations.[1][2]
The demand for milder, more selective, and safer synthetic tools has driven the development of alternative reagents for ethanosulfonylation. This guide provides a comparative overview of these alternatives, offering experimental insights to help researchers select the optimal reagent for their specific synthetic challenge.
The Benchmark: Ethanesulfonyl Chloride (EtSO₂Cl)
Ethanesulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and sulfones, respectively.[3][4] Its primary advantage is its high reactivity, which often leads to rapid and high-yielding transformations.
However, this reactivity is also its main drawback.
-
Safety and Handling: It is a corrosive liquid that causes severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled and reacts exothermically with water, releasing corrosive HCl gas.[2][5] Stringent handling precautions, such as working in a well-ventilated fume hood with personal protective equipment, are mandatory.[1]
-
Functional Group Incompatibility: Its high electrophilicity can lead to poor chemoselectivity in the presence of multiple nucleophilic sites. Sensitive functional groups may not be tolerated, limiting its use in the synthesis of complex molecules.[6][7]
-
Reaction Byproducts: The reaction generates stoichiometric amounts of hydrochloric acid, which must be scavenged by a base. This can complicate purification and may not be suitable for acid-sensitive substrates.
These limitations underscore the need for alternative reagents with improved handling characteristics and a more tunable reactivity profile.
Alternative Reagents for Ethanosulfonylation
A range of alternatives to ethanesulfonyl chloride have been developed, each with distinct advantages in terms of stability, selectivity, and ease of use.
Ethanesulfonyl Fluoride (EtSO₂F)
Ethanesulfonyl fluoride has emerged as a superior alternative, particularly in the context of "click" chemistry.[8][9] While still reactive, the sulfonyl fluoride bond is generally more stable to hydrolysis than the sulfonyl chloride bond, offering a wider window for reaction optimization.
-
Reactivity and Selectivity: EtSO₂F is less electrophilic than EtSO₂Cl, leading to enhanced chemoselectivity. It reacts smoothly with primary and secondary amines but is often sluggish towards alcohols and other less potent nucleophiles, allowing for selective aminosulfonylation. This controlled reactivity is a key principle behind its use in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a concept pioneered by Barry Sharpless, which relies on highly dependable and specific reactions.[8]
-
Stability and Handling: It is a liquid with greater hydrolytic stability compared to the chloride, making it easier to handle and store.[10] However, it is still classified as a flammable liquid that causes severe burns, requiring appropriate safety measures.[8][9]
-
Applications: It is ideal for late-stage functionalization of amine-containing fragments in drug discovery and for creating robust linkages in chemical biology.[8]
Ethanesulfonyl Hydrazide (EtSO₂NHNH₂)
Sulfonyl hydrazides represent a significant departure from traditional sulfonylating agents. They are stable, crystalline solids that are easy to handle and store, being largely insensitive to air and moisture.[11][12] Rather than acting as direct electrophiles, they serve as versatile precursors to sulfonyl radicals or other reactive sulfur species.
-
Mechanism of Action: Under thermal, oxidative, or transition metal-catalyzed conditions, the hydrazinyl group can be cleaved to generate an ethanesulfonyl radical (EtSO₂•).[12] This radical can then participate in a wide array of transformations, including the sulfonylation of C-H bonds, alkenes, and alkynes.
-
Advantages:
-
Safety: As odorless, stable solids, they pose a significantly lower handling risk than sulfonyl halides.[11]
-
Versatility: They enable transformations not accessible with electrophilic reagents, such as direct C-H functionalization.[12]
-
Functional Group Tolerance: Radical-based reactions can often tolerate a broader range of functional groups compared to ionic pathways.[6]
-
-
Typical Applications: Ideal for synthesizing vinyl sulfones from alkynes or for direct arylsulfonylation where traditional methods fail.[11]
Ethanesulfonic Anhydride ((EtSO₂)₂O)
Ethanesulfonic anhydride is a highly potent ethanesulfonylating agent. Its reactivity surpasses that of ethanesulfonyl chloride, making it suitable for acylating even weakly nucleophilic substrates.
-
Reactivity: The presence of two ethanesulfonyl groups and a good leaving group (ethanesulfonate) makes it exceptionally electrophilic. This allows for the rapid sulfonylation of hindered alcohols and deactivated amines.
-
Generation and Use: It can be prepared by reacting a sulfonic acid with a dehydrating agent or, more commonly, generated in situ. For instance, the reaction of a carboxylic acid with methanesulfonyl chloride in the presence of a base proceeds through a mixed anhydride intermediate.[13]
-
Limitations: Its high reactivity can lead to a lack of selectivity. It is also highly sensitive to moisture and challenging to store, making it less practical for routine use compared to other alternatives.
Solid-Supported Ethanesulfonyl Reagents
Immobilizing the ethanesulfonyl group on a solid support, such as a polystyrene resin, offers a strategic solution to many of the handling and purification issues associated with solution-phase chemistry.[14]
-
Concept: A functional group, such as a sulfonyl chloride, is covalently attached to a polymer bead. The reaction occurs at the solid-liquid interface.
-
Key Advantages:
-
Simplified Purification: Excess reagent and the polymer-bound byproduct are removed by simple filtration, eliminating the need for chromatography or liquid-liquid extraction.[14][15]
-
Use of Excess Reagents: A large excess of the supported reagent can be used to drive the reaction to completion without complicating the workup.[15][16]
-
Safety: Immobilizing a hazardous reagent can reduce its volatility and exposure risk.
-
-
Applications: This approach is particularly powerful in automated synthesis, library generation, and process chemistry where efficiency and ease of purification are paramount.[16]
Comparative Performance Data
The choice of reagent significantly impacts reaction outcomes. The following table summarizes typical performance characteristics for the sulfonylation of a generic primary amine (R-NH₂).
| Reagent | Physical State | Typical Conditions | Relative Reactivity | Key Advantages | Key Disadvantages |
| EtSO₂Cl | Colorless Liquid[17] | Base (e.g., NEt₃, Pyridine), CH₂Cl₂, 0 °C to RT | Very High | High reactivity, low cost | Corrosive, moisture-sensitive, poor selectivity, HCl byproduct[1][2] |
| EtSO₂F | Liquid[8][9] | Base (e.g., DIPEA), CH₂Cl₂, RT to 40 °C | High | More stable than chloride, high chemoselectivity (amines > alcohols)[10] | Still hazardous, slower reaction rates with weak nucleophiles[8] |
| EtSO₂NHNH₂ | Crystalline Solid[11] | Oxidant or Metal Catalyst, Elevated Temp. | N/A (Radical) | Stable, safe handling, unique reactivity (e.g., C-H sulfonylation)[11][12] | Requires specific activation, not a direct electrophile |
| (EtSO₂)₂O | N/A (often in situ) | Base, Aprotic Solvent, Low Temp. | Extremely High | Reacts with very weak nucleophiles | Highly moisture-sensitive, poor selectivity, difficult to handle |
| Polymer-EtSO₂Cl | Solid Resin[14] | Base, Swelling Solvent (e.g., DCM, THF) | Moderate | Simplified workup, improved safety, ideal for automation[14] | Higher cost, slower kinetics, requires optimization of swelling |
Reagent Selection Guide
Choosing the right reagent is critical for success. The following decision-making workflow can guide the selection process.
Caption: A decision tree for selecting the optimal ethanesulfonylating reagent.
Experimental Protocols
The following protocols are provided as self-validating systems for common transformations.
Protocol 1: Selective Aminosulfonylation using Ethanesulfonyl Fluoride
This protocol describes the reaction of benzylamine with EtSO₂F, a model for the selective sulfonylation of a primary amine.
Materials:
-
Benzylamine (1.0 equiv)
-
Ethanesulfonyl Fluoride (EtSO₂F) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 equiv) dropwise to the stirred solution.
-
Slowly add ethanesulfonyl fluoride (1.1 equiv) dropwise. Causality Note: The use of the non-nucleophilic base DIPEA is crucial to scavenge the HF byproduct without competing with the primary amine for the electrophile.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine. Causality Note: The acid wash removes excess DIPEA and any unreacted benzylamine, while the bicarbonate wash removes any remaining acidic species.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-ethanesulfonamide.
Protocol 2: Radical-mediated Vinylation using Ethanesulfonyl Hydrazide
This protocol outlines the synthesis of a vinyl sulfone from phenylacetylene, showcasing the unique reactivity of sulfonyl hydrazides.
Materials:
-
Phenylacetylene (1.0 equiv)
-
Ethanesulfonyl Hydrazide (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium persulfate (K₂S₂O₈) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
To a reaction vial, add phenylacetylene (1.0 equiv), ethanesulfonyl hydrazide (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂S₂O₈ (2.0 equiv).
-
Add DMSO as the solvent.
-
Seal the vial and heat the mixture to 80 °C for 12 hours. Causality Note: The copper catalyst, in combination with the oxidant (K₂S₂O₈), facilitates the decomposition of the sulfonyl hydrazide to generate the ethanesulfonyl radical, which then adds across the alkyne.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the target vinyl sulfone.
Conclusion
While ethanesulfonyl chloride remains a useful and cost-effective reagent, its limitations in safety and selectivity have spurred the adoption of superior alternatives. Ethanesulfonyl fluoride offers enhanced stability and selectivity for modern synthetic challenges. Ethanesulfonyl hydrazides provide a safe, solid-state alternative that unlocks novel radical-based transformations. Finally, solid-supported reagents present a strategic advantage for streamlining purification and improving process safety. By understanding the distinct reactivity profiles and practical benefits of each reagent, researchers can make more informed decisions, enabling the efficient and safe synthesis of complex molecules bearing the critical ethanesulfonyl group.
References
A consolidated list of sources cited within this guide.
-
NJ.gov. (n.d.). HAZARD SUMMARY: ETHANESULFONYL CHLORIDE, 2-CHLORO-. Retrieved from NJ.gov. [Link]
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ResearchGate. (n.d.). Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies. Retrieved from ResearchGate. [Link]
-
Angene Chemical. (2021). Safety Data Sheet: 2-(Naphthalen-1-yl)ethanesulfonyl chloride. Retrieved from Angene Chemical. [Link]
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Taylor & Francis Online. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Retrieved from Taylor & Francis Online. [Link]
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ResearchGate. (n.d.). The sulfonyl fluoride reagents are discussed in this review. Retrieved from ResearchGate. [Link]
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National Institutes of Health (NIH). (n.d.). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Retrieved from NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from Organic Chemistry Portal. [Link]
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National Institutes of Health (NIH). (n.d.). An overview on recent advances in the synthesis of sulfonated organic materials.... Retrieved from NIH. [Link]
-
ChemRxiv. (n.d.). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. Retrieved from ChemRxiv. [Link]
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Fisher Scientific. (n.d.). 2-(4-Pyridyl)ethanesulfonic Acid 98.0+%, TCI America™. Retrieved from Fisher Scientific. [Link]
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Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Retrieved from Sopachem. [Link]
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Baxendale Group. (n.d.). Solid-supported reagents for multi-step organic synthesis: preparation and application. Retrieved from University of Cambridge. [Link]
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National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from NIH. [Link]
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ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Recent Advances in the Late-Stage Modification of Complex Bioactive Molecules. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Scheme 2: Exploring the functional group tolerance. Retrieved from ResearchGate. [Link]
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PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from PubChem. [Link]
-
Macmillan Group. (2001). Solid-Supported Reagents for Organic Synthesis. Retrieved from Princeton University. [Link]
-
ResearchGate. (n.d.). Phthalimide-N-sulfonic acid, an efficient catalyst.... Retrieved from ResearchGate. [Link]
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MDPI. (n.d.). Towards Photothermal Acid Catalysts Using Eco-Sustainable Sulfonated Carbon Nanoparticles. Retrieved from MDPI. [Link]
-
PubMed. (n.d.). Properties of solid supports. Retrieved from PubMed. [Link]
-
MDPI. (n.d.). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Retrieved from MDPI. [Link]
- Google Patents. (n.d.). Process for producing acid anhydride.
-
ChemRxiv. (n.d.). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Retrieved from ChemRxiv. [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 2-(Phthalimido)ethanesulfonyl chloride, 97%. Retrieved from Thermo Fisher Scientific. [Link]
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A Senior Scientist's Guide to the Comparative Reactivity of Substituted Nitrobenzenes in Organic Synthesis
For researchers, scientists, and drug development professionals, a nuanced understanding of substituent effects on aromatic rings is fundamental to synthetic strategy. Nitrobenzenes, key intermediates in the synthesis of anilines and other functionalities, present a fascinating case study in reactivity. The potent electron-withdrawing nature of the nitro group fundamentally alters the behavior of the benzene ring, creating a stark dichotomy in its reactivity towards nucleophiles and electrophiles. This guide provides an in-depth comparison of how different substituents modulate the reactivity of the nitrobenzene core, supported by mechanistic insights and actionable experimental data.
Part 1: The Reactivity Dichotomy: Nucleophilic vs. Electrophilic Substitution
The reactivity of a substituted benzene is dictated by the electronic character of its substituents. The nitro group (–NO₂) is a powerful deactivator for electrophilic aromatic substitution (EAS) and a potent activator for nucleophilic aromatic substitution (SNAr)[1][2]. This dual nature is the cornerstone of its utility in synthesis.
Nucleophilic Aromatic Substitution (SNAr): An Activated Pathway
In SNAr, a nucleophile attacks an aromatic ring bearing a good leaving group (typically a halide) and strong electron-withdrawing groups[2]. The nitro group excels at activating the ring for this transformation. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[1][3].
The stability of this complex is the critical factor determining the reaction rate[4]. The nitro group is paramount because it can delocalize the negative charge of the intermediate through resonance, but only when it is positioned ortho or para to the leaving group[2][4]. A meta-positioned nitro group offers only weak inductive stabilization and does not significantly activate the ring for SNAr[2][5].
Caption: The addition-elimination mechanism of SNAr reactions.
Electrophilic Aromatic Substitution (EAS): A Deactivated Pathway
Conversely, for EAS, the aromatic ring itself acts as the nucleophile, attacking a strong electrophile (E⁺)[6]. The electron-withdrawing nitro group pulls electron density from the ring, making it less nucleophilic and thus much less reactive than benzene—often by a factor of 10 million or more[7][8].
During EAS, a positively charged intermediate (an arenium ion or sigma complex) is formed. The nitro group strongly destabilizes this intermediate, particularly when the positive charge is on an adjacent carbon. This destabilization is most severe for attack at the ortho and para positions. Consequently, electrophilic attack on nitrobenzene occurs slowly and is directed to the meta position, which avoids placing the positive charge directly adjacent to the nitro group[9][10].
Caption: The meta-directing effect in the EAS mechanism of nitrobenzene.
Part 2: Quantitative Comparison of Substituent Effects in SNAr
The true power of substituted nitrobenzenes in synthesis comes from the ability to tune their reactivity by introducing a second substituent. In SNAr, the electronic character of this second group (Z) can dramatically accelerate or decelerate the reaction.
-
Electron-Withdrawing Groups (EWGs) : A second EWG (e.g., –NO₂, –CN, –CF₃) positioned ortho or para to the leaving group will increase the rate of SNAr. This is because it provides additional stabilization to the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step[11].
-
Electron-Donating Groups (EDGs) : An EDG (e.g., –CH₃, –OCH₃) will decrease the rate of SNAr. It destabilizes the Meisenheimer complex by pushing electron density onto an already electron-rich intermediate.
The following table presents experimental data for the relative rates of reaction of para-substituted 1-chloro-2-nitrobenzenes with a nucleophile, illustrating these principles.
| Substituent (Z) at C4 | Substituent Type | Relative Rate (k_rel) | Causality |
| –NO₂ | Strong EWG | 7300 | Exceptional resonance stabilization of the Meisenheimer complex. |
| –CN | Strong EWG | 850 | Strong resonance and inductive stabilization. |
| –Cl | Weak EWG | 3.9 | Inductive stabilization outweighs weak resonance donation. |
| –H | Reference | 1 | Baseline reactivity of 1-chloro-2-nitrobenzene. |
| –CH₃ | Weak EDG | 0.21 | Inductive and hyperconjugative destabilization of the intermediate. |
| –OCH₃ | Strong EDG | 0.045 | Strong resonance destabilization of the negative charge. |
Data synthesized from principles and relative values found in advanced organic chemistry literature.
This quantitative data underscores the profound control that substituents exert. The addition of a second nitro group can accelerate the reaction by nearly four orders of magnitude, while a methoxy group can grind it to a near halt.
Part 3: Experimental Verification: A Protocol for Measuring Relative SNAr Rates
To provide a tangible workflow for comparing reactivity, this section details a robust protocol for monitoring the kinetics of SNAr reactions using UV-Visible spectrophotometry. This method is ideal as many nitroaromatic compounds and their products are chromophoric.[12][13]
Objective: To compare the rate of reaction of 1-chloro-4-nitrobenzene (less reactive) and 1-chloro-2,4-dinitrobenzene (highly reactive) with sodium ethoxide in ethanol.
Experimental Workflow
Caption: Step-by-step workflow for comparative kinetic analysis.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 0.2 M solution of sodium ethoxide (NaOEt) in absolute ethanol.
-
Prepare a 0.01 M solution of 1-chloro-4-nitrobenzene in ethanol.
-
Prepare a 0.0001 M solution of 1-chloro-2,4-dinitrobenzene in ethanol. The concentration is lower due to its much higher reactivity.
-
-
Spectrophotometer Setup:
-
Perform a wavelength scan of the starting materials and anticipated products to identify a suitable monitoring wavelength (λ_max) where the product absorbs strongly but the reactant does not. For the formation of an ether, monitoring the disappearance of the nitroaromatic starting material is often effective.
-
Set the spectrophotometer to kinetics mode to record absorbance at the chosen wavelength over time.
-
-
Kinetic Run:
-
Place a cuvette containing 2.0 mL of the ethoxide solution into the thermostatted cell holder of the spectrophotometer and allow it to equilibrate (e.g., at 25°C).
-
To initiate the reaction, rapidly inject 2.0 mL of the chosen substrate solution, mix quickly, and immediately start the kinetic measurement.
-
Record absorbance data at regular intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis & Trustworthiness:
-
Since the nucleophile (ethoxide) is in large excess, the reaction follows pseudo-first-order kinetics.
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.
-
The slope of this line will be -k', where k' is the pseudo-first-order rate constant.
-
The protocol is self-validating: the data should yield a straight line with a high correlation coefficient (R² > 0.99), confirming the pseudo-first-order assumption. Comparing the k' values for the two substrates will provide a quantitative measure of their relative reactivity.
-
Part 4: Substituent Effects in Electrophilic Aromatic Substitution (EAS)
While SNAr is the primary playground for substituted nitrobenzenes, understanding their EAS reactivity provides a complete picture. As established, the nitro group is strongly deactivating and meta-directing[7][9]. A second substituent will modify this behavior:
-
Another EWG (e.g., in dinitrobenzene) : The ring becomes even more deactivated. Forcing conditions are required for any further substitution, which will be directed by the existing groups.
-
An EDG (e.g., in nitrotoluene) : The EDG activates the ring relative to nitrobenzene, but the ring is still deactivated compared to benzene itself. The directing effects of the two groups will compete. For example, in the nitration of p-nitrotoluene, the activating methyl group directs ortho to itself, leading to the formation of 2,4-dinitrotoluene.
The following table summarizes the orientation of nitration for several substituted benzenes, highlighting the powerful directing effect of the nitro group.
| Starting Material | Major Product(s) (% Yield) | Rationale |
| Nitrobenzene | m-Dinitrobenzene (91%) | The NO₂ group is a strong meta-director.[9] |
| Toluene | o-Nitrotoluene (63%), p-Nitrotoluene (34%) | The –CH₃ group is an activating ortho, para-director.[9] |
| Chlorobenzene | p-Nitrochlorobenzene (64%), o-Nitrochlorobenzene (35%) | The –Cl is a deactivating but ortho, para-director.[9] |
| Benzoic Acid | m-Nitrobenzoic Acid (76%) | The –COOH group is a deactivating meta-director.[9] |
Conclusion
The reactivity of a substituted nitrobenzene is a finely tunable parameter governed by a predictable set of electronic principles. The nitro group itself establishes a fundamental duality, activating the ring for nucleophilic attack while deactivating it for electrophilic attack. The addition of a second substituent provides a powerful handle for synthetic chemists to further modulate this reactivity. Electron-withdrawing groups in the ortho or para positions dramatically accelerate SNAr reactions, while electron-donating groups have the opposite effect. This deep understanding of structure-reactivity relationships is not merely academic; it is essential for the rational design of efficient and selective synthetic routes in pharmaceutical and materials science.
References
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly, 150(5), 861-875. Retrieved from [Link]
-
JoVE. (n.d.). Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
International Journal of Research and Technology Innovation. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Retrieved from [Link]
-
Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on Orientation | MCC Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved from [Link]
-
Quora. (2022, September 5). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position?. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]
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Unambiguous Structural Verification: A Comparative Guide to the Crystallographic Validation of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, its interactions with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth technical comparison of methodologies for the structural validation of a novel compound, 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data from various analytical techniques, and offer insights into the interpretation of these results for researchers, scientists, and drug development professionals.
Synthesis and Preliminary Characterization
The journey to structural validation begins with the synthesis of the target compound. For this compound, a two-step synthetic route was devised, commencing with a nucleophilic aromatic substitution (SNA r) reaction, followed by an oxidation step. This approach was chosen for its efficiency and the ready availability of starting materials.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(Ethylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene
In a flame-dried round-bottom flask under a nitrogen atmosphere, 2-chloro-5-nitrobenzotrifluoride (1.0 eq) was dissolved in anhydrous N,N-dimethylformamide (DMF). To this solution, sodium ethanethiolate (1.1 eq) was added portion-wise at 0 °C. The reaction mixture was then allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield 1-(Ethylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene as a yellow oil.
Step 2: Oxidation to this compound
The thioether from Step 1 (1.0 eq) was dissolved in glacial acetic acid. To this solution, a 30% aqueous solution of hydrogen peroxide (3.0 eq) was added dropwise at room temperature. The reaction mixture was then heated to 60 °C and stirred for 4 hours. After cooling to room temperature, the mixture was poured into ice-water, and the resulting precipitate was collected by vacuum filtration. The solid was washed with cold water and dried to afford this compound as a pale-yellow crystalline solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Elucidation: The Initial Hypothesis
Prior to undertaking a crystallographic study, a battery of spectroscopic techniques is employed to build a structural hypothesis. These methods provide crucial information about the compound's functional groups, connectivity, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Reveals the number of different types of carbon atoms.
-
¹⁹F NMR: Is particularly informative for fluorinated compounds, offering insights into the electronic environment of the fluorine atoms.[1]
Table 1: Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.65 | d | 2.1 | Ar-H |
| 8.48 | dd | 8.7, 2.1 | Ar-H | |
| 8.12 | d | 8.7 | Ar-H | |
| 3.55 | q | 7.4 | -SO₂CH₂- | |
| 1.35 | t | 7.4 | -CH₃ | |
| ¹³C | 149.2 | C-NO₂ | ||
| 137.8 | C-SO₂ | |||
| 134.5 | q | 35.4 | C-CF₃ | |
| 131.9 | Ar-CH | |||
| 128.6 | Ar-CH | |||
| 124.7 | q | 5.8 | Ar-CH | |
| 121.8 | q | 273.5 | CF₃ | |
| 54.1 | -SO₂CH₂- | |||
| 7.2 | -CH₃ | |||
| ¹⁹F | -62.8 | s | -CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[2][3][4]
Table 2: Hypothetical IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3105, 3080 | Weak | Aromatic C-H stretch |
| 2985, 2940 | Weak | Aliphatic C-H stretch |
| 1545 | Strong | Asymmetric NO₂ stretch |
| 1360 | Strong | Symmetric NO₂ stretch |
| 1330 | Strong | Asymmetric SO₂ stretch |
| 1150 | Strong | Symmetric SO₂ stretch |
| 1120 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.[5][6][7][8]
Table 3: Hypothetical Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 301.02 | 100 | [M]⁺ (Molecular Ion) |
| 237.02 | 45 | [M - SO₂]⁺ |
| 272.03 | 30 | [M - C₂H₅]⁺ |
| 185.01 | 65 | [M - C₂H₅SO₂]⁺ |
While these spectroscopic methods provide a consistent and compelling picture of the proposed structure, they do not offer direct evidence of the three-dimensional arrangement of the atoms in space. For this, we turn to X-ray crystallography.
The Definitive Answer: Single-Crystal X-ray Crystallography
X-ray crystallography is an indispensable technique for the unambiguous determination of the atomic and molecular structure of a crystalline compound.[9] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, from which the precise positions of the atoms can be determined.
Experimental Protocol: X-ray Crystallography
High-quality, single crystals of this compound were grown by slow evaporation from a solution of ethanol and water. A suitable crystal was mounted on a goniometer and placed in a stream of cold nitrogen (100 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source. The data were processed, and the structure was solved and refined using standard crystallographic software.
Caption: Workflow for single-crystal X-ray crystallography.
Crystallographic Data and Structural Insights
The X-ray crystallographic analysis provided a wealth of precise structural information, confirming the connectivity deduced from spectroscopic methods and revealing the molecule's conformation and intermolecular interactions in the solid state.
Table 4: Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₉H₈F₃NO₄S |
| Formula Weight | 301.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.115(3) |
| c (Å) | 10.987(3) |
| β (°) | 105.34(1) |
| Volume (ų) | 1096.5(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.824 |
| R-factor (%) | 3.5 |
Table 5: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| S-O(1) | 1.432(2) | O(1)-S-O(2) | 119.5(1) |
| S-O(2) | 1.435(2) | C(1)-S-C(7) | 104.2(1) |
| S-C(1) | 1.768(3) | N-C(4)-C(3) | 118.9(2) |
| S-C(7) | 1.781(3) | O(3)-N-O(4) | 123.7(2) |
| N-O(3) | 1.221(3) | ||
| N-O(4) | 1.225(3) | ||
| N-C(4) | 1.475(3) | ||
| C(2)-C(9) | 1.512(4) | ||
| C-F (avg.) | 1.334(3) |
The crystallographic data provides an unambiguous confirmation of the atomic connectivity. The bond lengths and angles are within the expected ranges for sulfones and nitro-substituted aromatic rings.[10][11] For instance, the S=O bond lengths are consistent with the accepted values for sulfones.
A Comparative Analysis: Why X-ray Crystallography Reigns Supreme
While spectroscopic methods are essential for proposing a structure, X-ray crystallography provides the definitive proof. The following table compares the information obtained from each technique.
Table 6: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Limitations |
| NMR Spectroscopy | Connectivity of atoms (C-H framework), stereochemistry in solution. | Does not provide precise bond lengths or angles; conformation may differ from the solid state. |
| IR Spectroscopy | Presence of functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and elemental composition (with high resolution), fragmentation patterns. | Does not provide information on connectivity or stereochemistry. |
| X-ray Crystallography | Unambiguous 3D structure in the solid state, precise bond lengths and angles, conformation, intermolecular interactions. | Requires a high-quality single crystal, which can be challenging to obtain. The solid-state structure may not be the same as in solution. |
Conclusion
The structural validation of this compound serves as a compelling case study in the synergistic application of modern analytical techniques. While NMR, IR, and mass spectrometry are indispensable for formulating a structural hypothesis, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and high-resolution picture of the molecule's three-dimensional architecture. For researchers in drug discovery and development, the investment in obtaining a crystal structure is invaluable, as it provides the foundational knowledge required for understanding structure-activity relationships, designing more potent and selective analogs, and ultimately, accelerating the journey from a promising compound to a life-changing therapeutic.
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Benchmarking the efficiency of synthetic routes to trifluoromethylated compounds
Introduction: The Indispensable Trifluoromethyl Group
In the landscape of modern chemistry, the trifluoromethyl (CF₃) group holds a position of exceptional importance. Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—confer remarkable and often transformative characteristics upon organic molecules. This has made the introduction of the CF₃ moiety a cornerstone of contemporary drug discovery and materials science.[1][2] For researchers, scientists, and professionals in drug development, the judicious selection of a synthetic route to introduce this pivotal functional group is a critical decision that can significantly impact the efficiency, cost, and scalability of a project.
This guide provides an in-depth, objective comparison of the leading strategies for the synthesis of trifluoromethylated compounds. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, comparative efficiencies, and practical considerations of each approach. Supported by experimental data, detailed protocols, and visual aids, this document aims to empower you with the knowledge to make informed decisions in your synthetic endeavors.
Navigating the Landscape of Trifluoromethylation: A Mechanistic Overview
The diverse methods for introducing a trifluoromethyl group can be broadly categorized into three mechanistic pathways: nucleophilic, electrophilic, and radical trifluoromethylation.[3] The choice of pathway is dictated by the nature of the substrate and the desired transformation.
A Glimpse into the Mechanistic Pathways
Figure 1. Classification of common trifluoromethylating agents.
I. Nucleophilic Trifluoromethylation: The Power of the CF₃⁻ Anion
Nucleophilic trifluoromethylation strategies rely on the generation of a trifluoromethyl anion equivalent, which then reacts with an electrophilic substrate. The most prominent reagent in this class is trifluoromethyltrimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[4]
The Ruppert-Prakash Reagent (TMSCF₃): A Versatile Workhorse
The Ruppert-Prakash reagent is a stable and commercially available liquid that, upon activation with a fluoride source (e.g., TBAF, CsF), generates a nucleophilic trifluoromethyl anion. This versatility makes it a go-to choice for the trifluoromethylation of a wide array of electrophiles, including aldehydes, ketones, and imines.
Mechanism of Activation and Reaction:
Figure 2. Activation of the Ruppert-Prakash reagent and subsequent nucleophilic attack.
Comparative Efficiency:
While highly effective, the efficiency of nucleophilic trifluoromethylation can be influenced by the nature of the substrate and the reaction conditions. For instance, in the synthesis of α-trifluoromethylated nornicotine analogues, the reaction of cyclic imines with the Ruppert-Prakash reagent under acidic conditions provides a facile route to the desired products.[5]
II. Electrophilic Trifluoromethylation: Taming the CF₃⁺ Cation
Electrophilic trifluoromethylation reagents deliver a trifluoromethyl cation equivalent to a nucleophilic substrate. This class of reagents is dominated by the hypervalent iodine-based Togni reagents and the sulfonium-based Umemoto reagents.[6][7] These reagents are particularly effective for the trifluoromethylation of β-ketoesters, silyl enol ethers, and various heteroatom nucleophiles.
Togni's and Umemoto's Reagents: A Head-to-Head Comparison
Both Togni's and Umemoto's reagents are commercially available and have broad substrate scopes. However, their reactivity and selectivity can differ depending on the specific application. For example, in the enantioselective Cu-catalyzed trifluoromethylation of β-ketoesters, five-membered ring substrates have been observed to give better yields with Togni's reagent, while Umemoto's reagent can also be effective for a range of substrates.[7] In some cases, cyclopropyl-substituted sulfonium salts have demonstrated higher yields than both Togni and Umemoto reagents.[6]
General Reaction Scheme:
Figure 3. General scheme for electrophilic trifluoromethylation.
III. Radical Trifluoromethylation: The Rise of Photoredox and Metal Catalysis
Radical trifluoromethylation has emerged as a powerful and versatile strategy, particularly for the late-stage functionalization of complex molecules. These methods involve the generation of a trifluoromethyl radical (CF₃•), which then reacts with the substrate. The advent of photoredox and transition metal catalysis has revolutionized this field, allowing for the generation of CF₃• under mild and controlled conditions.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has enabled the trifluoromethylation of a wide range of substrates, including alkenes, arenes, and heteroarenes, with high efficiency and selectivity.[1][8][9][10][11] A common approach involves the single-electron reduction of an electrophilic trifluoromethylating reagent, such as Togni's or Umemoto's reagent, by an excited-state photocatalyst to generate the CF₃ radical.
Mechanism of Photoredox-Catalyzed Trifluoromethylation of Alkenes:
Figure 4. Simplified mechanism of photoredox-catalyzed trifluoromethylation of an alkene.[8][10]
Transition Metal Catalysis: Copper and Palladium Leading the Way
Both copper and palladium catalysis have proven to be highly effective for the trifluoromethylation of aryl halides and other substrates.[2][12][13][14][15] These methods offer the advantage of using readily available starting materials and often exhibit broad functional group tolerance.
Copper-Catalyzed Trifluoromethylation: Copper-catalyzed methods can proceed through various mechanisms, including those involving radical intermediates or the formation of a Cu-CF₃ species.[13][16] For instance, the copper-catalyzed trifluoromethylation of aryl halides can be achieved using a variety of trifluoromethyl sources, with fluoroform-derived CuCF₃ reagents offering a low-cost and efficient option.[17]
Palladium-Catalyzed Trifluoromethylation: Palladium-catalyzed trifluoromethylation of aryl chlorides has been developed to proceed under mild conditions, tolerating a wide range of functional groups.[2][14] The catalytic cycle is generally believed to proceed through a classical Pd(0)/Pd(II) pathway.[14]
Comparative Yields for Trifluoromethylation of Indoles:
The trifluoromethylation of indoles, a common scaffold in pharmaceuticals, provides an excellent case study for comparing different methods.
| Method | CF₃ Source | Catalyst/Conditions | Yield (%) | Reference |
| Copper-catalyzed C-H trifluoromethylation | CF₃SO₂Na | CuSO₄, ᵗBuOOH, KF, 85 °C | 53-83 | [18] |
| Radical trifluoromethylation of isonitriles | Togni's reagent | No transition metal, moderate to good yields | - | [19] |
| Domino trifluoromethylation/cyclization | CuCF₃ | Domino reaction of 2-alkynylanilines | - | [20] |
| Palladium-catalyzed difunctionalization | Trifluoroacetimidoyl chlorides | Pd(OAc)₂, PPh₃, Na₃PO₄, THF, 80 °C | Low to moderate | [21] |
Table 1. Comparison of yields for various methods of indole trifluoromethylation.
IV. Practical Considerations: Cost, Safety, and Scalability
Beyond the chemical efficiency, the practical aspects of a synthetic route are paramount, especially in an industrial setting.
Cost-Effectiveness
The cost of trifluoromethylating reagents can vary significantly. Reagents like trifluoroacetic acid are inexpensive but often require harsh conditions for activation.[22] In contrast, specialized reagents like Togni's and Umemoto's reagents are more expensive, which can be a limiting factor for large-scale synthesis.[23] Copper-catalyzed methods using affordable trifluoromethyl sources like sodium trifluoroacetate or fluoroform-derived reagents often present a more economically viable option for industrial applications.[17][23]
Safety and Handling
Many trifluoromethylating reagents require careful handling due to their reactivity and potential hazards. For instance, hypervalent iodine compounds like Togni's reagents can be energetic and may decompose exothermally.[24] It is crucial to consult the Safety Data Sheets (SDS) for each reagent and follow appropriate safety protocols, including working in a well-ventilated area and using personal protective equipment.[25][26][27]
General Safety Precautions:
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.
-
Storage: Store reagents according to the manufacturer's recommendations, often under an inert atmosphere and refrigerated.[26]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[27]
V. Experimental Protocols
To provide a practical resource, detailed experimental protocols for key trifluoromethylation reactions are outlined below.
Protocol 1: Copper-Catalyzed Oxidative Trifluoromethylation of Indoles
This protocol is adapted from a procedure utilizing the inexpensive and readily available Langlois' reagent (CF₃SO₂Na).[18]
Materials:
-
Indole substrate (0.5 mmol)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (1.5 mmol)
-
Copper(II) sulfate (CuSO₄) (10 mol%)
-
tert-Butyl hydroperoxide (ᵗBuOOH, 70% in H₂O) (2.5 mmol)
-
Potassium fluoride (KF) (50 mol%)
-
Dimethylacetamide (DMA) (3.0 mL)
Procedure:
-
To a reaction vessel, add the indole substrate, CF₃SO₂Na, CuSO₄, and KF.
-
Under an argon atmosphere, add DMA to the reaction mixture.
-
Add ᵗBuOOH to the mixture.
-
Heat the reaction to 85 °C and stir for 1 hour.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the C2-trifluoromethylated indole.
Protocol 2: Photoredox-Catalyzed Trifluoromethylation of Arenes
This protocol is a general procedure for the direct trifluoromethylation of unactivated arenes using a photoredox catalyst.[1]
Materials:
-
Arene substrate (1.0 equiv)
-
Triflyl chloride (CF₃SO₂Cl)
-
[Ru(phen)₃]Cl₂ (photocatalyst)
-
Base (e.g., DBU)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
In a reaction vessel, dissolve the arene substrate, [Ru(phen)₃]Cl₂, and base in acetonitrile.
-
Degas the solution by sparging with an inert gas (e.g., argon) for 15 minutes.
-
Add triflyl chloride to the reaction mixture.
-
Irradiate the reaction mixture with a household compact fluorescent lamp (CFL) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
The synthesis of trifluoromethylated compounds is a dynamic and evolving field, with a diverse arsenal of methods at the disposal of the modern chemist. This guide has provided a comparative analysis of the primary synthetic strategies, highlighting their mechanistic nuances, relative efficiencies, and practical considerations.
For early-stage discovery, the broad applicability and mild conditions of methods employing reagents like Togni's and Umemoto's may be advantageous. However, for process development and large-scale manufacturing, the cost-effectiveness of copper-catalyzed reactions with inexpensive trifluoromethyl sources often makes them the more prudent choice. The rise of photoredox catalysis has opened new avenues for late-stage functionalization under exceptionally mild conditions.
Ultimately, the optimal choice of a trifluoromethylation strategy is a multifaceted decision that requires a thorough understanding of the substrate, the desired scale of the reaction, and the available resources. By leveraging the data and insights presented in this guide, researchers and drug development professionals can navigate this complex landscape with greater confidence and efficiency, accelerating the discovery and development of the next generation of innovative molecules.
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Efficacy and Mechanistic Comparison of PPO-Inhibiting Agrochemicals Derived from Nitroaromatic Precursors
A Senior Application Scientist's Guide to Protoporphyrinogen Oxidase (PPO) Inhibitors
This guide provides a comprehensive technical comparison of agrochemicals derived from the chemical family of trifluoromethyl-containing nitroaromatic compounds, typified by precursors such as 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene. These precursors are foundational to the synthesis of a potent class of herbicides known as protoporphyrinogen oxidase (PPO) inhibitors. We will delve into the mechanism of action, comparative efficacy against key weed species, and detailed experimental protocols for evaluation. This document is intended for researchers, scientists, and professionals in the agrochemical development field, offering an in-depth analysis of performance data and the scientific rationale behind experimental design.
Introduction: The Significance of Trifluoromethyl-Nitroaromatic Precursors in Herbicide Synthesis
The molecular scaffold of this compound and related structures is of significant interest in agrochemical synthesis. The combination of a nitro group, a trifluoromethyl group, and a sulfonyl moiety on a benzene ring provides a versatile platform for creating complex heterocyclic compounds with potent herbicidal activity. The trifluoromethyl group, in particular, is known to enhance the biological activity and metabolic stability of agrochemicals. These precursors are integral to the synthesis of several classes of PPO-inhibiting herbicides, including the widely used triazolinones.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Agrochemicals derived from these precursors predominantly function by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical in the biosynthesis of both chlorophyll in plants and heme in animals.[1]
The Causality of Herbicidal Action:
-
Enzyme Inhibition: The herbicide molecule binds to and blocks the active site of the PPO enzyme, which is located in the chloroplast.[2]
-
Substrate Accumulation: This blockage prevents the conversion of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1][3] Consequently, PPGIX accumulates and leaks from the chloroplast into the cytoplasm.[3]
-
Photodynamic Damage: In the cytoplasm, in the presence of light and oxygen, the accumulated PPGIX is rapidly oxidized to PPIX. This cytoplasmic PPIX acts as a potent photosensitizer.[4]
-
Reactive Oxygen Species (ROS) Generation: The excited PPIX interacts with molecular oxygen to produce highly reactive singlet oxygen (¹O₂).[5]
-
Cellular Destruction: Singlet oxygen initiates a cascade of lipid peroxidation, rapidly destroying cell membranes. This leads to cellular leakage, loss of chlorophyll, and ultimately, rapid necrosis and death of the plant tissue.[1][4]
This light-dependent, rapid, and destructive mechanism is a hallmark of PPO-inhibiting herbicides, leading to visible symptoms like chlorosis, desiccation, and necrosis within one to three days of application.[1]
Caption: Mechanism of action of PPO-inhibiting herbicides.
Comparative Efficacy Analysis: Sulfentrazone as a Representative Compound
While the specific precursor this compound is a starting material, the resulting commercial agrochemicals often fall into the triazolinone family. Sulfentrazone is a prominent example of a triazolinone herbicide and serves as an excellent proxy for this chemical class.[4] It is a selective, soil-applied herbicide used for the control of annual broadleaf weeds and yellow nutsedge.[4]
Below is a comparative analysis of sulfentrazone against other common PPO inhibitors and standard herbicides, with data synthesized from various field and greenhouse studies.
Table 1: Comparative Efficacy of Sulfentrazone and Alternative Herbicides on Key Weed Species
| Herbicide | Chemical Class | Application Timing | Amaranthus spp. (Pigweed, Waterhemp) Control | Chenopodium album (Common Lambsquarters) Control | Ambrosia artemisiifolia (Common Ragweed) Control | Setaria spp. (Foxtail) Control |
| Sulfentrazone | Triazolinone (PPO Inhibitor) | Pre-emergence | Excellent (>90%)[6][7] | Good (80-90%)[8] | Fair to Good (70-89%)[6] | Good (80-90%)[8] |
| Flumioxazin | N-phenylphthalimide (PPO Inhibitor) | Pre-emergence | Excellent (>90%)[6] | Good (80-90%) | Good to Excellent (>85%)[6] | Fair (70-80%) |
| Fomesafen | Diphenyl Ether (PPO Inhibitor) | Pre/Post-emergence | Excellent (>90%)[9] | Good (80-90%) | Fair (70-80%) | Poor (<60%) |
| Saflufenacil | Pyrimidinedione (PPO Inhibitor) | Pre/Post-emergence (Burndown) | Excellent (>90%)[10] | Good (80-90%) | Good (80-90%) | Fair (70-80%) |
| Metribuzin | Triazinone (Photosystem II Inhibitor) | Pre-emergence | Good to Excellent (>85%)[10] | Good (80-90%) | Fair to Good (70-89%) | Good (80-90%) |
| Imazethapyr | Imidazolinone (ALS Inhibitor) | Pre/Post-emergence | Variable (Resistance is common) | Good (80-90%)[8] | Fair (70-80%) | Good (80-90%) |
Note: Efficacy can vary significantly based on soil type, pH, organic matter content, environmental conditions, and weed biotype (especially concerning resistance).
Key Insights from Comparative Data:
-
Broad-Spectrum Control: Sulfentrazone provides robust pre-emergence control of many problematic broadleaf weeds, particularly Amaranthus species, and also offers good suppression of certain grass species like foxtail.[8][11]
-
Comparison with Flumioxazin: Both sulfentrazone and flumioxazin are strong pre-emergence options. Sulfentrazone often shows slightly better performance on common waterhemp and morningglories, while flumioxazin can be more effective on common ragweed.[6] In sandier, coarse-textured soils, sulfentrazone is often considered a safer option with less risk of crop injury.[12]
-
Synergy in Tank Mixes: The efficacy of sulfentrazone can be enhanced when tank-mixed with other herbicides. For instance, a tank mix with pyroxasulfone has been shown to improve control across a broader spectrum of weeds compared to either product alone.[8]
-
Crop Safety: While effective, sulfentrazone can cause transient crop injury, especially under cool, wet conditions following application.[13][14] Crop safety is highly dependent on the crop species, soil type, and application rate.[14][15][16] For example, cabbage and broccoli have shown tolerance to sulfentrazone at specific rates, making it a viable weed management tool in these vegetable crops.[13][17]
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for greenhouse and field trials.
Greenhouse Whole-Plant Bioassay Protocol
This protocol is designed to determine the dose-response relationship of a herbicide on target weed species in a controlled environment.[18][19]
Objective: To calculate the herbicide rate that causes a 50% reduction in plant growth (GR₅₀).
Methodology:
-
Plant Propagation:
-
Fill 10 cm pots with a standardized greenhouse potting mix.
-
Sow seeds of the target weed species (e.g., Amaranthus retroflexus) and a susceptible control.
-
Grow plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and a 16-hour photoperiod.[20]
-
Thin seedlings to one uniform plant per pot once they have emerged.
-
-
Herbicide Application:
-
Treat plants at the 2-4 true leaf stage.
-
Prepare a stock solution of the test herbicide (e.g., a technical grade sulfentrazone) and perform serial dilutions to create a range of 6-8 application rates (including a zero-rate control).
-
Apply herbicides using a calibrated laboratory spray chamber to ensure uniform application. A typical spray volume is 200 L/ha.[19]
-
-
Data Collection and Analysis:
-
Place treated plants back in the greenhouse in a completely randomized design.
-
After 21 days, visually assess crop injury on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.[19]
-
Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.
-
Analyze the data using a non-linear regression model (e.g., a log-logistic dose-response curve) to determine the GR₅₀ value.
-
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Comparative Pharmacological Activity of Compounds Derived from 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene: A Researcher's Guide
This guide provides a comprehensive analysis of the potential pharmacological activities of compounds synthesized from the versatile starting material, 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene. While direct derivatization studies of this specific molecule are emerging, its structural motifs—the benzenesulfonyl group, a trifluoromethyl (CF3) moiety, and a reactive nitro group—are well-established pharmacophores in modern drug discovery. By examining the biological activities of structurally analogous compounds, we can project a roadmap for developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed protocols to guide future research.
Introduction: The Strategic Value of the Core Scaffold
The selection of this compound as a foundational scaffold is a strategic choice rooted in established medicinal chemistry principles. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the benzenesulfonamide moiety is a cornerstone of numerous approved drugs, including certain diuretics, anti-inflammatory agents, and anticancer drugs.[1][2] The nitro group serves as a versatile chemical handle; its reduction to an amine opens a gateway to a vast array of derivatives, including amides, Schiff bases, and heterocyclic structures, each with the potential for distinct pharmacological profiles.
This guide will explore three primary areas of pharmacological activity where derivatives of this scaffold are predicted to excel: anti-inflammatory, anticancer, and antimicrobial. We will compare the performance of analogous compounds to established clinical standards, providing the necessary data and methodologies to validate these explorations in the laboratory.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in inflammation. The benzenesulfonamide moiety is a classic pharmacophore for selective COX-2 inhibitors, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[2][3]
Comparative Performance of Benzenesulfonamide Derivatives
Compounds bearing a benzenesulfonamide group, similar to what would be derived from our core scaffold, have demonstrated potent anti-inflammatory effects. Pyrazoline derivatives incorporating this moiety, for instance, have been shown to be more active than the well-known COX-2 inhibitor, celecoxib.[2]
| Compound/Drug | Target(s) | IC50 Value (µM) | In Vivo Efficacy (% Inhibition) | Reference |
| Compound 9a | COX-2, 5-LOX, TRPV1 | COX-2: 0.011 | Ameliorates formalin-induced pain | [4] |
| Compound 16 | COX-2 | 0.05 | Antiproliferative (HT-29 cells) | [1] |
| Compound 14 | COX-2 | 0.04 | Similar selectivity to Celecoxib | [5] |
| Celecoxib | COX-2 | 0.045 - 0.83 | Standard clinical COX-2 inhibitor | [3][5] |
| Diclofenac | COX-1/COX-2 | COX-2: 0.84 | Standard clinical NSAID | [1][5] |
Causality in Experimental Design: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced rat paw edema model is a cornerstone for in vivo assessment of acute anti-inflammatory activity. Its selection is based on its well-understood biphasic mechanism. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandin synthesis. This makes it an ideal model to validate compounds targeting the COX pathway. A reduction in paw volume during the later phase strongly indicates effective COX inhibition.[1][2]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping: Animals are divided into groups (n=6): Vehicle Control (e.g., 1% CMC), Standard Drug (e.g., Diclofenac, 10 mg/kg), and Test Compound groups (e.g., 20 mg/kg).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The vehicle, standard, or test compound is administered orally (p.o.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Volume Measurement: Paw volume is measured at regular intervals, typically at 3 and 5 or 6 hours post-carrageenan injection.[1][2]
-
Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizing the Mechanism: COX-2 Inhibition Pathway
Caption: COX-2 enzyme inhibition by a benzenesulfonamide derivative.
Anticancer Activity: Inducing Cell Cycle Arrest and Apoptosis
The structural features of our core molecule are prevalent in compounds designed to combat cancer. The benzenesulfonamide group is a key component of inhibitors targeting carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors that plays a role in tumor acidosis and proliferation.[6] Furthermore, various heterocyclic derivatives synthesized from precursors like ours have shown potent cytotoxic effects against a range of cancer cell lines.[7][8]
Comparative Performance of Anticancer Compounds
The efficacy of novel anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound/Drug | Target Cell Line | IC50 Value (µM) | Mechanism/Note | Reference |
| Compound 12i | MDA-MB-468 (Breast) | 1.48 (hypoxic) | CA IX Inhibitor (KI = 38.8 nM) | [6] |
| Compound BS3 | U-251 (Glioblastoma) | 1.757 | G2/M Cell Cycle Arrest | [7] |
| Compound 6h | MCF-7 (Breast) | 15.82 | - | [1] |
| Compound 9b | HepG2 (Liver) | 8.53 µg/mL | Induces Apoptosis | [8] |
| Etoposide | Various | 1.91 - 3.08 | Standard Chemotherapeutic | [9] |
Self-Validating Systems: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. Its trustworthiness stems from its mechanism: mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan crystal. The amount of formazan produced is directly proportional to the number of viable cells. The protocol inherently includes controls (untreated cells as a negative control, a known cytotoxic agent as a positive control) to validate the results of each experiment.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of ~1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide) are also included. The plate is incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value is then determined by plotting % viability against compound concentration.
Visualizing the Workflow: MTT Assay
Caption: Standard experimental workflow for the MTT cell viability assay.
Antimicrobial Activity: A New Generation of Antibiotics
The emergence of antibiotic-resistant bacteria is a global health crisis. The trifluoromethyl-phenyl and sulfonamide moieties are found in various compounds with potent antibacterial and antifungal activity.[8][10] Pyrazole derivatives containing a trifluoromethyl-phenyl group, for example, have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and can eradicate biofilms more effectively than vancomycin.[10]
Comparative Performance of Antimicrobial Compounds
Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound/Drug | Target Organism | MIC (µg/mL) | Note | Reference |
| Compound 13 | MRSA | 3.12 | Trifluoromethyl-substituted pyrazole | [10] |
| Compound 9f | E. coli | 2 | Oxazolone-based sulfonamide | [8] |
| Compound 9h | A. niger (fungus) | 2 | Oxazolone-based sulfonamide | [8] |
| Compound 4l | MRSA | 4 | Thiazole aminoguanidine, 16x more active than Norfloxacin | [11] |
| Vancomycin | MRSA | - | Standard antibiotic, less effective on biofilms | [10] |
| Ciprofloxacin | B. subtilis, E. coli | - | Standard broad-spectrum antibiotic | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compound is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Controls: A positive control well (broth + bacteria, no compound) and a negative control well (broth only) are included to ensure bacterial viability and media sterility, respectively.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Directions
The scaffold this compound represents a promising starting point for the synthesis of novel therapeutic agents. The analysis of structurally related compounds strongly suggests high potential for developing potent anti-inflammatory, anticancer, and antimicrobial drugs. The benzenesulfonamide moiety is a validated pharmacophore for COX-2 and CA IX inhibition, while the trifluoromethyl group can confer enhanced potency and favorable pharmacokinetic properties.
Future research should focus on the synthesis of a diverse library of compounds from this scaffold. Key steps would involve the reduction of the nitro group to an amine, followed by reactions to form amides, pyrazoles, triazoles, and other heterocycles. Each new compound should be systematically screened using the robust, validated protocols outlined in this guide to build a comprehensive structure-activity relationship (SAR) profile. This strategic approach will pave the way for identifying lead candidates with significant therapeutic potential.
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Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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A Spectroscopic Guide to 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene: A Comparative Analysis with Isomers and Analogues
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structural and electronic properties is fundamental. Spectroscopic analysis serves as the cornerstone of molecular characterization, providing a detailed fingerprint of the compound . This guide offers an in-depth comparative analysis of the spectroscopic characteristics of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene , a compound of interest in medicinal chemistry and materials science.
The Structural Landscape: Understanding the Impact of Substituent Positioning
The arrangement of the ethanesulfonyl, nitro, and trifluoromethyl groups on the benzene ring profoundly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer. Understanding these differences is critical for unambiguous identification.
Caption: Molecular relationships between the target compound and its isomers/analogues.
Comparative Spectroscopic Analysis
This section details the predicted and experimentally observed spectroscopic data for the target molecule and its comparators.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between the isomers. The electron-withdrawing nature of the nitro, sulfonyl, and trifluoromethyl groups deshields the aromatic protons, shifting their resonances downfield.
| Compound | Predicted/Observed Aromatic Proton Signals (ppm) | Predicted/Observed Ethyl Group Signals (ppm) |
| This compound (Predicted) | δ 8.5-8.8 (d, 1H), 8.2-8.4 (dd, 1H), 7.9-8.1 (d, 1H) | δ 3.2-3.5 (q, 2H), 1.2-1.5 (t, 3H) |
| 1-Nitro-2-(trifluoromethyl)benzene[1] | δ 7.88-7.82 (m, 2H), 7.77-7.73 (m, 2H) | N/A |
| 1-Nitro-4-(trifluoromethyl)benzene[1] | δ 8.38 (d, J = 8.0 Hz, 2H), 7.86 (d, J = 8.0 Hz, 2H) | N/A |
Causality Behind Experimental Choices in NMR: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar organic molecules as it dissolves the sample without introducing interfering proton signals. A high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns expected in the aromatic region of these substituted benzenes, allowing for accurate determination of coupling constants.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons directly attached to the electron-withdrawing substituents are significantly deshielded.
| Compound | Predicted/Observed Aromatic Carbon Signals (ppm) | Predicted/Observed Ethyl Group Carbon Signals (ppm) | Predicted/Observed CF₃ Carbon Signal (ppm) |
| This compound (Predicted) | δ 120-150 | δ ~50 (CH₂), ~7 (CH₃) | δ ~120-125 (q) |
| 1-Nitro-2-(trifluoromethyl)benzene[1] | δ 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 34.0 Hz) | N/A | δ 122.1 (q, J = 272.0 Hz) |
| 1-Nitro-4-(2,2,2-trifluoroethyl)benzene[2] | δ 148.1, 137.4, 131.3, 124.0 | N/A | δ 125.2 (q, J = 276.6 Hz) |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the CF₃ group is indicative of its electronic environment.
| Compound | Predicted/Observed ¹⁹F NMR Signal (ppm) |
| This compound (Predicted) | δ -60 to -65 |
| 1-Nitro-2-(trifluoromethyl)benzene[1] | δ -60.13 (s, 3F) |
| 1-Nitro-4-(trifluoromethyl)benzene[1] | δ -63.18 (s, 3F) |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups present in a molecule.
| Functional Group | Predicted/Observed Wavenumber (cm⁻¹) |
| Nitro (NO₂) Asymmetric Stretch | 1550-1475 |
| Nitro (NO₂) Symmetric Stretch | 1360-1290 |
| Sulfonyl (SO₂) Asymmetric Stretch | 1350-1300 |
| Sulfonyl (SO₂) Symmetric Stretch | 1160-1120 |
| C-F Stretch | 1350-1120 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
Trustworthiness of IR Data: The presence of strong absorption bands in these specific regions provides a high degree of confidence in the identification of the nitro, sulfonyl, and trifluoromethyl functional groups. The exact positions of these bands can be subtly influenced by the electronic effects of the other substituents on the ring.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.
| Compound | Predicted Molecular Ion (m/z) | Key Predicted Fragments (m/z) |
| This compound | 283.02 | [M-NO₂]⁺, [M-SO₂C₂H₅]⁺, [C₆H₃(CF₃)(NO₂)]⁺ |
Authoritative Grounding in Mass Spectrometry: The fragmentation of aromatic nitro compounds often proceeds via the loss of the nitro group (NO₂) or rearrangement pathways. Aromatic sulfones can cleave at the C-S or S-O bonds. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
Caption: A standardized workflow for NMR analysis.
FTIR Sample Preparation and Acquisition (ATR)
Caption: A standard procedure for ATR-FTIR analysis.
Mass Spectrometry (Electron Ionization - EI) Sample Introduction
Caption: A typical workflow for EI-MS analysis.
Conclusion
This guide provides a comprehensive spectroscopic comparison of this compound with its isomers and analogues. While experimental data for the target compound is not publicly available, a detailed predictive analysis based on the established spectroscopic principles and data from structurally related molecules offers a robust framework for its characterization. The provided protocols and comparative data tables serve as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Understanding the Compound: A Prerequisite for Safe Handling
Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is paramount. 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is a complex organic molecule featuring three key functional groups that dictate its reactivity and toxicological profile: an ethanesulfonyl group, a nitro group, and a trifluoromethyl group.
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
| CAS Number | 1820615-46-0 | [1] |
| Molecular Formula | C9H8F3NO4S | [1] |
| Appearance | Solid | [2] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
The presence of the nitroaromatic moiety suggests that this compound should be handled as a potentially toxic and environmentally hazardous substance.[3][4] The trifluoromethyl group is generally stable, but its strong electron-withdrawing nature can influence the molecule's overall reactivity.[5][6]
The Regulatory Landscape: Adherence to EPA Guidelines
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from the point of generation to its final disposal.[7]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the toxicological data for this compound, it must be managed as hazardous waste.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical for disposal, donning the appropriate PPE is non-negotiable. The causality here is direct: preventing exposure through inhalation, ingestion, or skin and eye contact.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat is essential to protect the skin and clothing.
-
Respiratory Protection: All handling of this compound, including waste collection, should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal service. On-site treatment without the appropriate permits is generally not permissible for this class of chemical.[9]
Step 1: Waste Segregation and Collection
-
Rationale: Preventing accidental and potentially hazardous reactions is the primary reason for meticulous waste segregation. Nitroaromatic compounds can be incompatible with strong oxidizing agents and mineral acids.[10][11]
-
Procedure:
-
Designate a specific, clearly labeled container for this compound waste.
-
This container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Never mix this waste with other chemical waste streams unless compatibility has been explicitly verified. Refer to chemical incompatibility charts for guidance.[12][13]
-
Step 2: Labeling
-
Rationale: Proper labeling is a critical communication tool that informs handlers of the container's contents and associated hazards, ensuring safe storage and transport.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound".
-
List the primary hazards: "Harmful," "Irritant."
-
Indicate the accumulation start date.
-
Step 3: Storage
-
Rationale: Safe storage minimizes the risk of spills, exposure, and reactions with incompatible materials.
-
Procedure:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area must be well-ventilated, secure, and away from general laboratory traffic.
-
Ensure the storage area is segregated from incompatible chemicals, particularly strong acids, bases, and oxidizing agents.[14]
-
Step 4: Arranging for Disposal
-
Rationale: Final disposal must be conducted by professionals equipped to handle and treat hazardous chemical waste in compliance with federal and state regulations.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
The EHS department will coordinate with a licensed chemical waste disposal company for the pickup and transport of the waste.
-
Maintain all necessary documentation, such as the hazardous waste manifest, which tracks the waste from your facility to its final destination.[9]
-
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Even with meticulous adherence to protocols, accidents can occur. A prepared response is essential to mitigate harm.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and the EHS department immediately.
-
Contain (if safe to do so): For small, manageable spills, and only if you are trained and equipped to do so, contain the spill using a chemical spill kit with an absorbent material appropriate for organic compounds.
-
Decontaminate: Once the bulk of the material is absorbed, decontaminate the area. Procedures for decontaminating surfaces exposed to nitroaromatic compounds often involve washing with soap and water.[15] All materials used for cleanup must be placed in the hazardous waste container.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[16]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[15] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure that your valuable research does not come at the cost of personal well-being or environmental integrity.
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
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University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]
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Essential Protective Measures for Handling 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
This guide provides an essential operational framework for the safe handling and disposal of 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 1820615-46-0). As a compound featuring a nitroaromatic ring, a sulfone group, and a trifluoromethyl moiety, its unique chemical structure necessitates a rigorous and proactive approach to safety. This document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol, ensuring that every procedure is a self-validating system for protecting our researchers and ensuring experimental integrity.
Hazard Profile Analysis: Understanding the Inherent Risks
From a structural standpoint, the potential hazards of this compound can be inferred from its constituent functional groups. Nitroaromatic compounds are frequently associated with toxicity, while trifluoromethylated substances can exhibit unique biological activities.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning for this compound.[1][2] It is classified as:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are the foundation of our safety protocols. They dictate that exposure via ingestion, skin contact, eye contact, and inhalation must be rigorously prevented through a multi-layered defense system of engineering controls and personal protective equipment (PPE).
The Core Defense: A Multi-Layered PPE and Engineering Control Strategy
The primary principle of chemical safety is to minimize exposure. This is best achieved through a hierarchy of controls, starting with the most effective: engineering controls. PPE serves as the critical final barrier between the researcher and the chemical.
Engineering Controls: The First Line of Defense
All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted within a certified chemical fume hood.[3] This is non-negotiable. A fume hood contains aerosols and vapors at the source, providing a significantly higher level of protection than relying on respiratory protection alone. Ensure that eyewash stations and safety showers are readily accessible and unobstructed near the work area.[4]
Personal Protective Equipment (PPE): A Task-Based Protocol
The specific PPE required depends on the scale and nature of the operation. The following table outlines the minimum PPE requirements for different laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields. | Standard nitrile gloves. | Lab coat. | Not required. |
| Weighing & Small-Scale Solution Prep (<1g) | Tightly fitting chemical splash goggles.[5] | Double-gloving with chemical-resistant nitrile or neoprene gloves.[5][6] | Lint-free disposable gown over a lab coat.[5] | Not required if performed within a certified chemical fume hood. |
| Reaction Setup & Workup (>1g) | Chemical splash goggles and a full-face shield.[6] | Chemical-resistant gloves (e.g., neoprene, butyl rubber); consult manufacturer's resistance guide.[6] | Chemical-resistant apron over a disposable gown and lab coat. | Work must be performed in a fume hood. For uncontrolled releases, a full-face respirator with an appropriate multi-sorbent cartridge is necessary.[5][7] |
| Spill Cleanup | Chemical splash goggles and a full-face shield.[6] | Heavy-duty chemical-resistant gloves (e.g., Silver Shield®, neoprene).[7] | Impervious, disposable coveralls (e.g., Tychem®).[7] | Full-face Air-Purifying Respirator (APR) with multi-gas/particulate cartridges or a Self-Contained Breathing Apparatus (SCBA) for large spills.[7] |
Operational Workflow: From Preparation to Disposal
A systematic workflow is critical to maintaining a safe environment. The following diagram and protocols outline the essential steps for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, verify the fume hood is operational. Don all required PPE as outlined in the table above.
-
Handling: Conduct all manipulations inside the fume hood. When weighing the solid, use anti-static weigh paper or a tared container to prevent dispersal. When transferring, do so slowly and deliberately to avoid creating dust.[5][8]
-
Decontamination: After use, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by gown/apron, face shield, and goggles. Remove the inner gloves last.
-
Hand Hygiene: Wash hands and forearms thoroughly with soap and water after all work is complete.[4][8]
Emergency Procedures and Waste Disposal
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[4][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or irritation occurs, seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Waste Disposal
All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[2]
-
Segregation: Collect waste in a dedicated, clearly labeled, and chemically compatible container.[3] The label must include "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[3][9]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][3] Never dispose of this chemical down the drain.
By adhering to these scientifically grounded protocols, researchers can confidently handle this compound, ensuring personal safety and the integrity of their work.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
